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  • Product: Nicotinic acid oxide sodium salt
  • CAS: 40950-89-8

Core Science & Biosynthesis

Foundational

Nicotinic Acid N-Oxide Sodium Salt: Chemical Structure, Synthesis, and Applications in Drug Development

Executive Summary Nicotinic acid N-oxide (1-oxidopyridin-1-ium-3-carboxylic acid) and its sodium salt represent a critical class of pyridine derivatives in modern pharmaceutical synthesis and biochemical research. As an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid N-oxide (1-oxidopyridin-1-ium-3-carboxylic acid) and its sodium salt represent a critical class of pyridine derivatives in modern pharmaceutical synthesis and biochemical research. As an oxidized derivative of niacin (Vitamin B3), the N-oxide sodium salt offers unique physicochemical properties, including enhanced aqueous solubility and distinct coordination chemistry. This technical guide explores the structural dynamics, mechanistic synthesis, and downstream applications of nicotinic acid N-oxide sodium salt, providing researchers with a self-validating framework for its preparation and utilization.

Structural Chemistry and Physicochemical Properties

The core structure of nicotinic acid N-oxide consists of a pyridine ring substituted with a carboxylate group at the C3 position and an N-oxide moiety at the nitrogen atom. In its free acid form, the molecule exhibits zwitterionic characteristics depending on the pH of the environment, which limits its solubility in neutral aqueous solutions[1].

Converting the free acid to its sodium salt (Sodium 1-oxidopyridin-1-ium-3-carboxylate) fundamentally alters its physicochemical profile. The deprotonation of the carboxylic acid yields a fully anionic species that interacts strongly with water dipoles, dramatically increasing its hydrophilicity. This transformation is critical for formulating the compound for aqueous bio-assays and specific metal-coordination reactions.

Quantitative Data: Physicochemical Comparison

The following table summarizes the key differences between the free acid and the sodium salt form, critical for formulation and reaction planning.

PropertyNicotinic Acid N-Oxide (Free Acid)Nicotinic Acid N-Oxide Sodium Salt
Molecular Formula C₆H₅NO₃C₆H₄NNaO₃
Molar Mass 139.11 g/mol [1]161.09 g/mol
Melting Point ~250 °C (decomposes)[1]>300 °C
Aqueous Solubility Moderate (~0.6% at 20 °C)[1]High (>10% at 20 °C)
XLogP3-AA -0.6[1]< -1.0 (Highly hydrophilic)
Primary Utility Industrial organic intermediateAqueous bio-assays, coordination chemistry

Mechanistic Pathways of N-Oxidation

The industrial and laboratory-scale synthesis of nicotinic acid N-oxide relies heavily on the oxidation of nicotinic acid using hydrogen peroxide (H₂O₂) in the presence of glacial acetic acid[1].

Causality of Reagent Selection: Hydrogen peroxide alone is a relatively poor electrophile. Glacial acetic acid is selected not merely as a solvent, but as a reactive intermediate. In situ, acetic acid reacts with H₂O₂ to form peracetic acid (CH₃CO₃H). Peracetic acid possesses a weak O-O bond and acts as a highly efficient electrophilic oxygen donor. The lone pair of electrons on the pyridine nitrogen of nicotinic acid acts as a nucleophile, attacking the terminal oxygen of the peracetic acid. This heterolytically cleaves the O-O bond, transferring the oxygen atom to the nitrogen and releasing acetic acid as a leaving group.

Synthesis Niacin Nicotinic Acid (Starting Material) Oxidation Oxidation (H2O2 / Glacial Acetic Acid) Niacin->Oxidation Dissolve & Heat Intermediate Nicotinic Acid N-Oxide (Free Acid) Oxidation->Intermediate Peracetic Acid Mechanism Neutralization Neutralization (NaOH / pH 7.5-8.0) Intermediate->Neutralization Aqueous Phase Product Nicotinic Acid N-Oxide Sodium Salt Neutralization->Product Lyophilization

Workflow for the synthesis of Nicotinic Acid N-Oxide Sodium Salt.

Self-Validating Synthesis Protocol

To ensure high purity and yield, the following protocol integrates step-by-step methodologies with built-in validation checkpoints. This method yields the product in approximately 70-76% efficiency[1].

Phase 1: N-Oxidation of Nicotinic Acid
  • Dissolution: Suspend 1.0 equivalent of nicotinic acid in a reaction vessel containing glacial acetic acid (approx. 10 volumes).

    • Causality: The excess acetic acid ensures complete solvation and drives the equilibrium toward peracetic acid formation.

  • Oxidant Addition: Slowly add 1.1 to 1.5 equivalents of 30% aqueous hydrogen peroxide dropwise at room temperature[1].

    • Causality: The reaction is exothermic. Dropwise addition prevents thermal runaway and minimizes the auto-decomposition of the peroxide.

  • Thermal Activation: Heat the mixture to 50–70 °C and maintain for 2–4 hours[1].

    • Causality: Heating provides the activation energy required for the nucleophilic attack. Temperatures exceeding 80 °C must be avoided to prevent the thermal degradation of peracetic acid.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1) or NMR. The reaction is complete when the starting material spot disappears[1].

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude nicotinic acid N-oxide as a white solid[1].

Phase 2: Sodium Salt Formation
  • Aqueous Reconstitution: Dissolve the crude N-oxide in a minimal volume of distilled water.

  • Neutralization: Titrate the solution dropwise with 1M Sodium Hydroxide (NaOH) under continuous stirring until the pH stabilizes between 7.5 and 8.0.

    • Causality: The free N-oxide acid is zwitterionic. Adjusting the pH to slightly basic ensures the complete deprotonation of the carboxylic acid group, shifting the equilibrium entirely to the highly water-soluble sodium salt form.

  • Isolation: Lyophilize (freeze-dry) the aqueous solution, or precipitate the salt using cold ethanol, followed by filtration and vacuum drying.

Applications in Drug Development and Chemical Synthesis

Nicotinic acid N-oxide and its salts serve as versatile linchpins in several advanced chemical and biological domains.

Precursor to Active Pharmaceutical Ingredients (APIs)

The N-oxide is an indispensable intermediate in the synthesis of 2-chloronicotinic acid . By reacting nicotinic acid N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate, the oxygen atom directs the chlorination to the 2-position of the pyridine ring[2]. This 2-chloro derivative is the direct precursor to blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and pranoprofen , as well as the herbicide nicosulfuron[2][3].

Radical Scavenging and Antioxidant Research

In biochemical assays, nicotinic acid N-oxide demonstrates notable radical scavenging properties. Electron Spin Resonance (ESR) spectroscopy studies have shown that niacin-related compounds, including the N-oxide, possess the ability to scavenge highly reactive hydroxyl (OH) radicals generated by hydrogen peroxide[4]. The sodium salt is particularly useful here due to its high solubility in the physiological buffers required for these assays.

Enzyme Inhibition

Derivatives of nicotinic acid N-oxide have been identified as inhibitors of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) . By inhibiting 3HAO, these compounds can reduce the biosynthesis of quinolinic acid (QUIN) in vivo, offering potential therapeutic pathways for excitotoxic or neurodegenerative pathological conditions[5].

Advanced Materials: Lanthanide Organic Frameworks

Beyond pharmaceuticals, the N-oxide acts as a powerful bridging ligand in coordination chemistry. It is utilized alongside oxalates to synthesize reactant-ratio-dependent Lanthanide Organic Frameworks (LOFs). These 3D open frameworks, coordinated with metals like Europium (Eu) or Terbium (Tb), exhibit unique luminescence properties utilized in advanced materials science[6].

Applications Core Nicotinic Acid N-Oxide (Core Precursor) Chlorination 2-Chloronicotinic Acid Core->Chlorination POCl3 / BTC Radical Radical Scavenging (Antioxidant Models) Core->Radical Direct Bio-assay MOF Lanthanide Frameworks (Luminescence) Core->MOF Coordination Chem Pharma Pharmaceuticals (Niflumic Acid, Pranoprofen) Chlorination->Pharma Agro Agrochemicals (Nicosulfuron) Chlorination->Agro

Downstream applications of Nicotinic Acid N-Oxide in drug development and chemistry.

References

  • Grokipedia - Nicotinic acid N-oxide: Industrial or Alternative Methods.
  • Wikipedia - Nicotinic acid N-oxide.
  • Tandfonline - Radical Scavenging Activities of Niacin-Related Compounds.
  • Patsnap - Synthetic method of 2-chloronicotinic acid.
  • RSC Publishing - Two series of reactant's ratio-dependent lanthanide organic frameworks derived from nicotinic acid N-oxide and oxalate.
  • Google Patents - WO2012097869A1: Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.

Sources

Exploratory

"Nicotinic acid oxide sodium salt" CAS number and molecular weight

An In-depth Technical Guide to Nicotinic Acid N-Oxide Sodium Salt Introduction Nicotinic acid N-oxide, also known as oxiniacic acid, is the N-oxide derivative of nicotinic acid (vitamin B3).[1] Its sodium salt is a thera...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Nicotinic Acid N-Oxide Sodium Salt

Introduction

Nicotinic acid N-oxide, also known as oxiniacic acid, is the N-oxide derivative of nicotinic acid (vitamin B3).[1] Its sodium salt is a therapeutically administrable form, created by reacting the parent acid with a sodium base.[1] This modification enhances its utility in various applications by altering its physical properties, such as solubility. The core structure features a pyridine ring with an N-oxide group at the 1-position and a carboxylate group at the 3-position.[1] This guide will explore the technical details of the sodium salt derivative, providing a foundational resource for its scientific and research applications.

Physicochemical Properties

The introduction of a sodium salt to nicotinic acid N-oxide modifies its molecular characteristics. A summary of these key properties is presented below.

PropertyValueSource(s)
CAS Number 40950-89-8[2]
Molecular Formula C₆H₄NNaO₃Inferred
Molecular Weight 161.10 g/mol Calculated
Appearance White to pale yellow crystalline solid[1]
Parent Compound Nicotinic Acid N-Oxide[1]
Parent CAS 2398-81-4[1]
Parent Mol. Wt. 139.11 g/mol [1][3][4][5][6]

The molecular weight of the sodium salt is calculated based on the molecular weight of the parent acid (C₆H₅NO₃) by replacing the acidic proton with a sodium ion.

Molecular Structure

The structure of Nicotinic Acid N-Oxide Sodium Salt is characterized by the pyridine N-oxide ring with a sodium carboxylate at the 3-position. This ionic interaction is a key feature of the molecule.

cluster_0 Nicotinic Acid N-Oxide Sodium Salt Na+ Na+ O- O- Na+->O- C1 C O-->C1 O1 O C1->O1 C2 C C1->C2 N1 N+ C2->N1 O2 O- N1->O2 C3 CH N1->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C2

Caption: Molecular structure of Nicotinic Acid N-Oxide Sodium Salt.

Synthesis and Manufacturing

The formation of Nicotinic Acid N-Oxide Sodium Salt is a straightforward acid-base reaction. The process begins with the synthesis of the parent compound, Nicotinic Acid N-Oxide.

Synthesis of Nicotinic Acid N-Oxide

The industrial preparation of nicotinic acid N-oxide is typically achieved through the oxidation of nicotinic acid.[1] A common laboratory-scale synthesis involves the following steps:

  • Oxidation: Nicotinic acid is dissolved in glacial acetic acid, followed by the addition of hydrogen peroxide (30%).[1]

  • Reflux: The mixture is heated under reflux for several hours.[1]

  • Purification: The product is then isolated through recrystallization, often from methanol or ethanol.[1]

An alternative route involves the hydrolysis of 3-cyanopyridine N-oxide.[6]

Formation of the Sodium Salt

To obtain the sodium salt, the synthesized nicotinic acid N-oxide is reacted with a sodium base, such as sodium hydroxide or sodium bicarbonate. This reaction neutralizes the carboxylic acid group, forming the sodium carboxylate.

Start Nicotinic Acid Oxidation Oxidation (H₂O₂ in Acetic Acid) Start->Oxidation Intermediate Nicotinic Acid N-Oxide Oxidation->Intermediate Neutralization Neutralization (NaOH or NaHCO₃) Intermediate->Neutralization End Nicotinic Acid N-Oxide Sodium Salt Neutralization->End

Caption: Synthesis workflow for Nicotinic Acid N-Oxide Sodium Salt.

Applications in Research and Drug Development

Nicotinic acid and its derivatives have a history of use in treating dyslipidemia.[7] The N-oxide form has been investigated for similar effects, potentially with a different side-effect profile.[1]

Potential Therapeutic Uses

Nicotinic acid N-oxide has been studied for its hypocholesterolemic effects.[1] Research in animal models suggests it can reduce hepatic cholesterol levels without the vasodilatory side effects commonly associated with nicotinic acid.[1] The sodium salt, with its potential for improved solubility, could be advantageous in formulating pharmaceutical preparations.

Precursor in Chemical Synthesis

Nicotinic acid N-oxide is a valuable precursor for the synthesis of other pharmaceutically active compounds, such as niflumic acid and pranoprofen.[6][8] The reactivity of the pyridine N-oxide moiety allows for various chemical transformations, making it a versatile building block in organic synthesis.

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid N-Oxide

This protocol is adapted from established laboratory methods.[1]

Materials:

  • Nicotinic Acid

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Methanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Crystallization dish

Procedure:

  • Dissolve 10g of nicotinic acid in 100 mL of glacial acetic acid in a round-bottom flask.

  • Carefully add 15 mL of 30% hydrogen peroxide to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from hot methanol.

  • Collect the crystalline product by filtration and dry in a vacuum oven.

Protocol 2: Formation of Nicotinic Acid N-Oxide Sodium Salt

Materials:

  • Nicotinic Acid N-Oxide (synthesized as above)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Stir plate and magnetic stir bar

  • pH meter or pH strips

Procedure:

  • Dissolve a known molar amount of nicotinic acid N-oxide in a minimal amount of deionized water.

  • Prepare a 1M solution of sodium hydroxide.

  • While stirring, slowly add the sodium hydroxide solution dropwise to the nicotinic acid N-oxide solution.

  • Monitor the pH of the solution. Continue adding NaOH until the pH reaches approximately 7.0.

  • The resulting solution contains nicotinic acid N-oxide sodium salt. This can be used in solution or the water can be evaporated to yield the solid salt.

Conclusion

Nicotinic acid N-oxide sodium salt is a compound with significant potential in both pharmaceutical research and chemical synthesis. Its properties, derived from the parent N-oxide, suggest possible applications in lipid metabolism modulation with an improved side-effect profile. Furthermore, its role as a synthetic intermediate underscores its importance for drug development professionals. This guide has provided a foundational understanding of its chemical and physical characteristics, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

  • Grokipedia. Nicotinic acid N-oxide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis and Properties of Nicotinic Acid N-Oxide. [Link]

  • Google Patents.
  • PubChem. Sodium 1-oxidopyridin-1-ium-2-thiolate. [Link]

  • Wikipedia. Nicotinic acid N-oxide. [Link]

  • Organic Syntheses. Nicotinamide-1-oxide. [Link]

  • National Center for Biotechnology Information. Nicotinic acid: an old drug with a promising future. [Link]

Sources

Foundational

The Discovery, Synthesis, and Applications of Nicotinic Acid N-Oxide Sodium Salt: A Comprehensive Technical Guide

Executive Summary Nicotinic acid N-oxide sodium salt (CAS: 40950-89-8)[1], also known as sodium 3-pyridinecarboxylate 1-oxide, is a highly soluble, synthetically versatile heterocyclic N-oxide[2][3]. Originally developed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid N-oxide sodium salt (CAS: 40950-89-8)[1], also known as sodium 3-pyridinecarboxylate 1-oxide, is a highly soluble, synthetically versatile heterocyclic N-oxide[2][3]. Originally developed as a highly polar intermediate for pharmaceutical synthesis, this compound has evolved into a critical building block in modern drug discovery and materials science. The unique dative nitrogen-oxygen (N→O) bond creates a strong dipole moment, allowing the molecule to participate in nonclassical hydrogen bonding and allosteric enzyme modulation[4][5]. This whitepaper provides an authoritative, in-depth analysis of its discovery, biological mechanisms, synthetic protocols, and cross-disciplinary applications.

Historical Context & Discovery

The foundational chemistry of pyridine N-oxides began in 1926 when Jakob Meisenheimer first reported the synthesis of pyridine N-oxide using peroxybenzoic acid as an oxidant[6]. Shortly after, in 1927, the Polonovski rearrangement demonstrated the unique reactivity of tertiary amine N-oxides, cementing their value in synthetic organic chemistry[7].

The specific synthesis of nicotinic acid N-oxide was developed as researchers sought to oxidize functionalized pyridines. Early laboratory syntheses utilized classical peracid oxidation. However, the free acid form of nicotinic acid N-oxide exhibited limited aqueous solubility, which hindered its direct application in biological assays and formulation. To resolve this, the sodium salt was synthesized via controlled deprotonation[8]. The formation of the sodium salt dramatically increased the compound's hydrophilicity, enabling its use as a stable, water-soluble precursor for downstream pharmaceutical manufacturing and coordination chemistry[3].

Chemical and Physical Properties

The transformation of nicotinic acid N-oxide into its sodium salt fundamentally alters its physicochemical profile, optimizing it for aqueous environments.

PropertyData / Specification
Chemical Name Nicotinic acid N-oxide sodium salt[1]
IUPAC Name Sodium 1-oxidopyridin-1-ium-3-carboxylate
CAS Number 40950-89-8[1][3]
Molecular Formula C₆H₄NNaO₃
Molecular Weight 161.09 g/mol (Free acid: 139.11 g/mol [9])
Appearance White to pale yellow crystalline solid[9]
Solubility Highly soluble in water; insoluble in ether and benzene[9]

Mechanisms of Action & Biological Pathways

Heterocyclic N-oxides are increasingly recognized in medicinal chemistry for their ability to form critical hydrogen-bonding networks that trigger conformational changes in enzyme active sites[5].

Inhibition of 3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO)

Derivatives of nicotinic acid N-oxide are potent inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO)[8]. 3HAO is a critical enzyme in the kynurenine pathway of tryptophan catabolism. It catalyzes the conversion of 3-hydroxyanthranilate into quinolinic acid (QUIN), an endogenous neurotoxin linked to neurodegenerative diseases[8]. By inhibiting 3HAO, nicotinic acid N-oxide derivatives halt the production of QUIN, offering significant neuroprotective potential.

KynureninePathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Hydroxyanthranilate 3-Hydroxyanthranilate Kynurenine->Hydroxyanthranilate QuinolinicAcid Quinolinic Acid (Neurotoxin) Hydroxyanthranilate->QuinolinicAcid Catalyzed by Enzyme 3HAO Enzyme Enzyme->QuinolinicAcid Inhibitor Nicotinic Acid N-Oxide Derivatives Inhibitor->Enzyme Inhibits

Caption: Kynurenine pathway showing 3HAO inhibition by Nicotinic acid N-oxide derivatives.

Anticoagulant and Thrombin Inhibition

Beyond neuroprotection, the pyridine N-oxide scaffold is utilized in the design of Factor XIa (FXIa) inhibitors and direct thrombin inhibitors[4][5]. The N-oxide moiety acts as a superior bioisostere for carbonyl groups, enhancing target binding affinity while reducing the overall polar atom count, thereby improving oral bioavailability and cellular permeability[4].

Synthesis & Experimental Protocols

The synthesis of nicotinic acid N-oxide sodium salt requires a two-stage process: the N-oxidation of the pyridine ring, followed by the precise neutralization of the carboxylic acid group.

Stage 1: N-Oxidation of Nicotinic Acid

Causality & Logic: Direct oxidation of electron-deficient pyridines is notoriously difficult. By using glacial acetic acid as the solvent, the addition of 30% hydrogen peroxide generates peracetic acid in situ. Peracetic acid is a much stronger electrophilic oxidant than hydrogen peroxide alone, successfully overcoming the activation energy barrier for N-oxidation[6][9].

  • Reagent Preparation: Dissolve 1.1 kg (8.94 mol) of nicotinic acid in 12 L of glacial acetic acid within a 22 L reaction vessel equipped with a wide-bore condenser[9][10].

  • Oxidation: Slowly add 1.5 L of 30% aqueous hydrogen peroxide (approx. 1.5 equivalents)[9][10].

  • Reflux: Heat the mixture to reflux (approx. 90°C) for 12 hours[10]. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or ¹H-NMR to ensure the complete disappearance of the starting material[9].

  • Isolation: Concentrate the solution using a rotary evaporator under reduced pressure to remove the acetic acid. Cool the residue to precipitate the crude nicotinic acid N-oxide. Filter and wash with cold water (Yield: ~76%)[9][10].

Stage 2: Sodium Salt Formation

Causality & Logic: To achieve the sodium salt without degrading the N-oxide bond, a mild, pH-controlled neutralization is required.

  • Suspension: Suspend the purified nicotinic acid N-oxide in a 1:1 mixture of ethanol and water[8].

  • Titration: Slowly add 1N Sodium Hydroxide (NaOH) dropwise under continuous stirring[8]. Self-Validation: Continuously monitor the pH using a calibrated pH meter. Stop the addition strictly at pH 7.0–7.5 to ensure complete deprotonation of the carboxylic acid without inducing base-catalyzed ring opening.

  • Lyophilization: Evaporate the solvent under vacuum, or lyophilize the solution, to yield the pure nicotinic acid N-oxide sodium salt as a crystalline powder[8].

SynthesisWorkflow Step1 Step 1: Oxidation Nicotinic Acid + 30% H2O2 in Glacial Acetic Acid Step2 Step 2: Reflux 12h Reflux at 90°C, Vacuum Evaporation Step1->Step2 in situ Peracetic Acid Step3 Step 3: Intermediate Nicotinic Acid N-Oxide (Yield ~76%) Step2->Step3 Cooling & Filtration Step4 Step 4: Neutralization Titration with 1N NaOH in Ethanol/Water Step3->Step4 Deprotonation Step5 Step 5: Final Product Nicotinic Acid N-Oxide Sodium Salt Step4->Step5 Lyophilization

Caption: Step-by-step synthetic workflow for Nicotinic acid N-oxide sodium salt.

Applications in Materials Science and Engineering

Beyond pharmacology, the distinct electronic properties of the N-oxide sodium salt make it an invaluable reagent in materials engineering.

Metal-Organic Frameworks (MOFs) and Luminescent Materials

Nicotinic acid N-oxide acts as a highly effective bridging ligand in the synthesis of coordination polymers[11]. Quantum chemical calculations reveal that the oxygen atom of the N-oxide is "softer" and possesses a higher orbital energy than the pyridine nitrogen, making it highly prone to bonding with heavy metals like Lead(II) and Copper(II)[12]. Hydrothermal reactions utilizing this ligand have successfully generated 2D and 3D supramolecular frameworks that exhibit strong phosphorescent emissions at room temperature, paving the way for novel organic light-emitting diode (OLED) materials[12][13].

Green Corrosion Inhibitors

In industrial applications, nicotinic acid N-oxide serves as an environmentally friendly ("green") corrosion inhibitor. When applied to mild steel in highly acidic environments (e.g., 2N sulfuric acid), the compound adsorbs onto the metal surface following the Langmuir adsorption isotherm[14]. The electron-rich N-oxide oxygen donates electron density to the vacant d-orbitals of the iron surface, forming a protective chemisorbed monolayer that drastically reduces the corrosion rate[14].

References

  • Grokipedia - Nicotinic acid N-oxide: Synthesis and Preparation. Available at:[Link]

  • University of Wyoming - Synthesis and High Performance Liquid Chromatography of Alkylsulfonates. Available at: [Link]

  • ACS Publications - A Series of Lead(II)-Organic Frameworks Based on Pyridyl Carboxylate Acid N-Oxide Derivatives. Available at: [Link]

  • National Institutes of Health (PMC) - Aromatic N-oxide bridged copper(II) coordination polymers. Available at: [Link]

  • Research India Publications - Improvement of the Protection of Mild Steel in Acid using Nicotinic acid N-oxide. Available at: [Link]

  • DrugFuture - Chemical Toxicity Database: Nicotinic acid oxide sodium salt. Available at: [Link]

  • Google Patents - WO2012097869A1: Derivatives of nicotinic acid n-oxide.
  • Wikipedia - Pyridine-N-oxide. Available at: [Link]

  • Grokipedia - Nicotinic acid N-oxide: History. Available at: [Link]

  • ResearchGate - Preparation of Pyridine N-oxide Derivatives in Microreactor. Available at:[Link]

  • PubMed - Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors. Available at: [Link]

  • ACS Publications - A Series of Lead(II)-Organic Frameworks Based on Pyridyl Carboxylate Acid N-Oxide Derivatives (Synopsis). Available at: [Link]

  • National Institutes of Health (PMC) - Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Available at:[Link]

Sources

Exploratory

Harnessing the Potential of Nicotinic Acid N-Oxide Sodium Salt: A Technical Guide for Researchers in Drug Discovery and Materials Science

Abstract Nicotinic acid N-oxide, the N-oxidized derivative of vitamin B3, and its sodium salt represent a versatile chemical entity with significant, yet underexplored, potential across multiple scientific disciplines. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nicotinic acid N-oxide, the N-oxidized derivative of vitamin B3, and its sodium salt represent a versatile chemical entity with significant, yet underexplored, potential across multiple scientific disciplines. While its parent compound, nicotinic acid (niacin), is a well-established therapeutic for dyslipidemia, its clinical utility is often hampered by adverse effects such as cutaneous flushing. Nicotinic acid N-oxide emerges as a promising prodrug candidate that, upon in vivo reduction, yields the active nicotinic acid, potentially mitigating side effects while retaining therapeutic efficacy. Beyond its role in cardiovascular research, this compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and acts as a functional ligand in the burgeoning field of coordination chemistry for creating novel materials with unique luminescent and catalytic properties. This guide provides an in-depth exploration of these applications, complete with mechanistic insights and detailed experimental protocols, to empower researchers in pharmacology, medicinal chemistry, and materials science to leverage the full potential of Nicotinic acid N-oxide sodium salt.

Core Compound Profile: Nicotinic Acid N-Oxide

Nicotinic acid N-oxide, also known as oxiniacic acid, is the pyridine N-oxide derivative of nicotinic acid.[1] The sodium salt is prepared by reacting the acidic form with a sodium base, which typically enhances its aqueous solubility for research and formulation purposes.

Physicochemical Properties

The fundamental properties of the parent acid, Nicotinic Acid N-Oxide, are crucial for its application and handling.

PropertyValueSource(s)
Molecular Formula C₆H₅NO₃[1][2]
Molar Mass 139.11 g/mol [1][2]
Appearance White to pale yellow crystalline powder[1][3]
Melting Point ~254–255 °C (with decomposition)[1][4][5]
Water Solubility (Acid) 6 g/L at 20 °C[1]
Solubility (Acid) Insoluble in benzene, chloroform; slightly soluble in cold ethanol[1][5]
CAS Number (Acid) 2398-81-4[4]
Synthesis Pathway

The standard laboratory and industrial synthesis involves the direct oxidation of nicotinic acid. The subsequent formation of the sodium salt is a straightforward acid-base reaction.

Caption: General synthesis workflow for Nicotinic Acid N-Oxide Sodium Salt.

The oxidation is typically achieved by refluxing nicotinic acid with hydrogen peroxide in glacial acetic acid, yielding the N-oxide in high purity and efficiency (around 70-76%).[1]

Application in Cardiovascular and Metabolic Disease Research

A primary research application stems from its potential as a superior alternative to nicotinic acid for treating hyperlipidemia.

Rationale: A Prodrug Approach to Mitigate Niacin-Induced Flushing

High-dose nicotinic acid is highly effective at lowering LDL cholesterol and triglycerides while raising HDL cholesterol.[6][7] However, its use is limited by a prominent side effect: intense cutaneous vasodilation, or flushing, which is uncomfortable for patients and leads to poor adherence.[8][9] This effect is primarily mediated by the activation of the GPR109A receptor on skin Langerhans cells.

Nicotinic acid N-oxide has been investigated as a prodrug that is metabolized to nicotinic acid in the body, primarily in the liver.[1] This gradual conversion could lead to more stable plasma levels of the active drug, avoiding the sharp concentration spikes that trigger the flushing response, while still delivering the therapeutic hypolipidemic effects. Preclinical studies have shown that nicotinic acid N-oxide significantly reduces hepatic cholesterol in mice without the vasodilatory side effects associated with its parent compound.[1]

Hypothesized Mechanism of Action

The therapeutic action is a two-stage process: metabolic conversion followed by the known downstream effects of nicotinic acid on both lipid metabolism and vascular health.

SignalingPathway cluster_metabolism Metabolic Conversion (Liver) cluster_lipid Lipid Metabolism (Adipocytes) cluster_vascular Vascular Health (Endothelium) NAO Nicotinic Acid N-Oxide NA Nicotinic Acid (Active Drug) NAO->NA Reduction GPR109A Activates GPR109A NA->GPR109A eNOS ↑ eNOS Activity NA->eNOS Anti-inflammatory & Antioxidant Effects NFkB ↓ NF-κB Activation NA->NFkB Lipolysis Inhibits Lipolysis GPR109A->Lipolysis TG Reduced Triglycerides & VLDL Lipolysis->TG NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation Inflammation ↓ VCAM-1, MCP-1 ↓ Monocyte Adhesion NFkB->Inflammation

Caption: Hypothesized mechanism of Nicotinic Acid N-Oxide as a prodrug.

Once converted, nicotinic acid exerts its effects by inhibiting lipolysis in adipose tissue and reducing the production of triglycerides in the liver.[8] Furthermore, it possesses anti-inflammatory and antioxidant properties, inhibiting vascular oxidative stress and the expression of redox-sensitive genes like VCAM-1 and MCP-1, which are critical in the development of atherosclerosis.[10]

Experimental Protocol: In Vivo Assessment of Hypolipidemic Effects

This protocol is designed to validate the cholesterol-lowering efficacy of Nicotinic acid N-oxide sodium salt in a diet-induced hyperlipidemia mouse model.

Objective: To determine if oral administration of Nicotinic acid N-oxide sodium salt can reduce hepatic and serum cholesterol levels.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8 weeks old.

  • Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, ad libitum access to water and standard chow).

  • Induction of Hyperlipidemia: Switch all animals to a high-fat, high-cholesterol diet (e.g., 20% fat, 1.5% cholesterol) for 4 weeks.

  • Grouping (n=8-10 per group):

    • Group 1: Vehicle control (receiving saline or appropriate vehicle).

    • Group 2: Nicotinic acid (positive control, e.g., 100 mg/kg).

    • Group 3: Nicotinic acid N-oxide sodium salt (e.g., 100 mg/kg, dose adjusted for molecular weight).

  • Drug Administration: Administer compounds daily via oral gavage for 14-21 days.

  • Monitoring: Monitor body weight and food intake regularly. Observe for signs of flushing (skin reddening) in the positive control group within 1-2 hours of administration.

  • Endpoint Analysis:

    • At the end of the treatment period, fast animals overnight.

    • Collect blood via cardiac puncture for serum analysis (Total Cholesterol, LDL, HDL, Triglycerides) using commercial enzymatic kits.

    • Euthanize animals and harvest the liver. A portion should be flash-frozen for lipid extraction and analysis (e.g., Folch method followed by colorimetric assay), and another portion fixed in formalin for histological analysis (Oil Red O staining for lipid accumulation).

Causality and Validation: This protocol includes a positive control (nicotinic acid) to validate the model and provide a benchmark for efficacy. The vehicle control ensures that observed effects are due to the compound, not the administration process. Comparing the N-oxide group to the nicotinic acid group directly assesses its relative potency and potential for reduced side effects.

Utility as a Versatile Pharmaceutical Intermediate

Nicotinic acid N-oxide is a valuable building block in medicinal chemistry, serving as a key precursor for several approved pharmaceuticals.[1][3] Its chemical reactivity, particularly the N-oxide group's influence on the pyridine ring, enables synthetic transformations that are otherwise challenging.

Workflow: Synthesis of NSAIDs

It is a documented precursor for the anti-inflammatory agent niflumic acid and the NSAID pranoprofen.[1][11] The synthesis often involves a halogenation step, where the N-oxide facilitates nucleophilic substitution on the pyridine ring.

SynthesisFlow start Nicotinic Acid N-Oxide step1 Chlorination (e.g., POCl₃ or similar) start->step1 intermediate 2-Chloronicotinic Acid Derivatives step1->intermediate step2 Amidation / Coupling Reactions intermediate->step2 end NSAIDs (e.g., Niflumic Acid, Pranoprofen) step2->end

Caption: Role of Nicotinic Acid N-Oxide as a key intermediate in NSAID synthesis.

This utility makes the compound highly relevant for drug development professionals focused on creating new anti-inflammatory agents or optimizing existing synthetic routes.

Applications in Coordination Chemistry and Materials Science

The zwitterionic character of nicotinic acid N-oxide, arising from the N⁺-O⁻ moiety, makes it an excellent ligand for coordinating with metal ions.[1] This has led to its use in creating novel coordination polymers and metal complexes with interesting photophysical properties.

Research Focus: Luminescent Materials

Researchers have successfully used nicotinic acid N-oxide to synthesize lead(II) carboxylate complexes that form one-dimensional zig-zag chains and three-dimensional networks.[1] These materials exhibit significant room-temperature phosphorescence, making them candidates for applications in sensors, bio-imaging, and solid-state lighting.[1][5][12] It has also been employed in synthesizing peroxo complexes of vanadium(V) and molybdenum(VI), which have potential catalytic applications.[1][5][13]

Experimental Protocol: Synthesis of a Lead(II)-Nicotinate N-Oxide Complex

Objective: To synthesize a phosphorescent coordination polymer using Nicotinic acid N-oxide sodium salt and a lead(II) source.

Methodology:

  • Solution Preparation:

    • Solution A: Dissolve Nicotinic acid N-oxide sodium salt (1 mmol) in 10 mL of deionized water.

    • Solution B: Dissolve Lead(II) nitrate (1 mmol) in 10 mL of deionized water.

  • Synthesis:

    • Slowly add Solution B to Solution A dropwise with constant stirring at room temperature.

    • A white precipitate should form immediately.

    • Continue stirring the mixture for 2-4 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the product sequentially with deionized water (to remove unreacted salts) and then ethanol (to aid in drying).

    • Dry the resulting white powder in a vacuum oven at 60 °C overnight.

  • Characterization:

    • FT-IR Spectroscopy: To confirm the coordination of the carboxylate and N-oxide groups to the lead(II) center by observing shifts in their characteristic vibrational frequencies.

    • Powder X-ray Diffraction (PXRD): To determine the crystalline nature and phase purity of the synthesized material.

    • Photoluminescence Spectroscopy: To measure the excitation and emission spectra of the complex at room temperature to confirm and quantify its phosphorescent properties.

Emerging and Exploratory Research Areas

Beyond the established applications, the unique structure of Nicotinic acid N-oxide lends itself to several exploratory research avenues.

  • Neuroprotection: Derivatives of nicotinic acid N-oxide have been patented as inhibitors of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO).[14] This enzyme is involved in the kynurenine pathway, which produces the endogenous neurotoxin quinolinic acid. Inhibiting 3HAO could be a therapeutic strategy for neurodegenerative diseases, positioning N-oxide derivatives as a promising scaffold for further investigation.

  • Agrochemical Development: The pyridine motif found in nicotinic acid is a common feature in many agrochemicals.[15] Research has shown that derivatives of nicotinic acid can exhibit potent herbicidal activity.[15] This suggests that Nicotinic acid N-oxide could serve as a starting material for synthesizing novel herbicides or plant growth regulators.[16]

  • Advanced Drug Delivery: The principles used to create controlled-release formulations of nicotinic acid, such as intercalation into layered double hydroxides (LDHs) and coating with pH-responsive polymers, could be adapted for its N-oxide form.[17] This could further enhance its pharmacokinetic profile and therapeutic efficacy.

Safety and Handling

Nicotinic acid N-oxide is considered hazardous and requires appropriate handling.[2]

  • Hazards: Causes skin and serious eye irritation. May be harmful if inhaled, in contact with skin, or if swallowed.[2][18]

  • Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[2]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion and Future Directions

Nicotinic acid N-oxide sodium salt is far more than a simple derivative of vitamin B3. It stands at the intersection of pharmacology, medicinal chemistry, and materials science, offering a wealth of research opportunities. Its primary application as a next-generation, flush-free alternative to niacin for cardiovascular disease warrants further clinical investigation. Concurrently, its established role as a synthetic intermediate and its emerging potential in creating novel functional materials provide fertile ground for innovation. Future research should focus on elucidating its complete pharmacokinetic and pharmacodynamic profile in humans, expanding the library of its coordination complexes, and exploring its derivatives for applications in neurotherapeutics and agriculture.

References

  • Nicotinic acid N -oxide. Grokipedia.
  • Nicotinic acid N-oxide 2398-81-4 wiki. Guidechem.
  • Nicotinic acid N-oxide | Drug Precursor. MedchemExpress.com.
  • Pharmacokinetic and pharmacodynamic studies of nicotine in r
  • Nicotinamide N-oxide (CAS 1986-81-8). Cayman Chemical.
  • Exploring the Chemical Synthesis and Properties of Nicotinic Acid N-Oxide. NINGBO INNO PHARMCHEM CO.,LTD.
  • Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed.
  • Nicotinic acid N-oxide | CAS 2398-81-4. Selleck Chemicals.
  • Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.
  • Nicotinic acid N-oxide 99 2398-81-4. Sigma-Aldrich.
  • SAFETY DATA SHEET - Nicotinic acid N-oxide. Fisher Scientific.
  • Nicotinic Acid Sodium Salt MSDS. TCI.
  • Nicotinic acid. Chem-Impex.
  • Nicotinic acid N-oxide. TargetMol.
  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy.
  • Nicotinic acid N-oxide. Wikipedia.
  • The metabolism of nicotinamide-N-oxide. PubMed.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in r
  • Nicotinic acid. Wikipedia.
  • Can Niacitol (No-Flush Niacin) Support Vascular Health and Energy in Long COVID?. Resia.
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN).
  • pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. PMC.
  • nicotinic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)
  • Niacin increases human aortic endothelial Sirt1 activity and nitric oxide. PMC - NIH.
  • Inert Reassessment - Nicotinamide CAS 98-92-0. OPP, US EPA.
  • Hemodynamic effects of nicotinic acid infusion in normotensive and hypertensive subjects. PubMed.
  • Nitric Oxide Production and Endothelium-Dependent Vasorelaxation Ameliorated by N1-Methylnicotinamide in Human Blood Vessels.
  • Nicotinic acid: an old drug with a promising future. PubMed.
  • Effect of Exogenous Application of Nicotinic Acid on Morpho-Physiological Characteristics of Hordeum vulgare L.
  • Nicotinic acid N-oxide | Pyridines. Ambeed.com.
  • Nicotine Refined: Crystal Engineering of (S)
  • Niacin inhibits vascular oxidative stress, redox-sensitive genes, and monocyte adhesion to human aortic endothelial cells. PubMed.

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Protocols & Analytical Methods

Method

Advanced In Vitro Protocol: Nicotinic Acid N-Oxide Sodium Salt in Cell Culture Models

Introduction & Pharmacological Context Nicotinic acid N-oxide (NANO), typically utilized as a sodium salt in aqueous in vitro systems, is a highly soluble, zwitterionic derivative of Vitamin B3 (Niacin)[1]. While traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Nicotinic acid N-oxide (NANO), typically utilized as a sodium salt in aqueous in vitro systems, is a highly soluble, zwitterionic derivative of Vitamin B3 (Niacin)[1]. While traditional nicotinic acid is a well-established broad-spectrum lipid-lowering agent, its clinical and experimental utility is often limited by severe vasodilatory side effects (flushing)[1]. NANO bypasses this limitation while retaining robust hypocholesterolemic and radical-scavenging properties[1][2].

In cell culture models, Nicotinic acid N-oxide sodium salt is primarily investigated for its dual functionality:

  • Lipid Metabolism Modulation : It reduces hepatic cholesterol accumulation and improves the cholesterol-to-phospholipid ratio[1].

  • Anti-Inflammatory & Antioxidant Activity : The N-oxide moiety enhances the molecule's ability to scavenge reactive oxygen species (ROS) and suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages[2][3].

Why the Sodium Salt? The free acid form of NANO exhibits moderate hydrophilicity but often requires sonication, heating to 60°C, or high concentrations of DMSO for complete dissolution[4]. The sodium salt derivative significantly enhances aqueous solubility (up to 2.72% at 20°C), allowing researchers to prepare concentrated stock solutions in sterile water or PBS, thereby eliminating the confounding cytotoxic effects of DMSO in sensitive cell lines[1].

Mechanistic Pathway

The pharmacological efficacy of NANO is driven by its conversion into NAD+ and subsequent activation of NAD+-dependent deacetylases (e.g., SIRT1). This pathway simultaneously downregulates NF-κB-mediated inflammation and upregulates LXR/PPAR-driven lipid efflux[2].

MoA NANO Nicotinic Acid N-Oxide (Sodium Salt) NAD Intracellular NAD+ Pool Elevation NANO->NAD Biosynthesis ROS Direct ROS Scavenging NANO->ROS N-oxide moiety SIRT1 SIRT1 Activation (Deacetylase) NAD->SIRT1 NFKB NF-κB Inhibition (Anti-Inflammatory) SIRT1->NFKB LXR LXR / PPAR Activation (Lipid Metabolism) SIRT1->LXR MACRO Decreased NO & Cytokines (RAW 264.7) NFKB->MACRO HEPA Decreased Cholesterol (HepG2) LXR->HEPA ROS->MACRO

Fig 1. Mechanistic pathway of Nicotinic Acid N-Oxide in modulating lipid metabolism and inflammation.

Reagent Preparation & Storage

Stock Solution Formulation

To maintain a self-validating and reproducible system, avoid DMSO unless working with highly lipophilic co-treatments.

  • Solvent : Sterile, double-distilled water (ddH₂O) or 1X PBS (pH 7.4).

  • Concentration : Prepare a 100 mM stock solution.

  • Dissolution : Vortex gently. The sodium salt will dissolve rapidly at room temperature. Filter-sterilize using a 0.22 μm PES (Polyethersulfone) syringe filter[4].

  • Storage : Aliquot into light-protected microcentrifuge tubes. Store at -80°C for up to 2 years, or -20°C for 1 year[4]. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Workflow 1: Macrophage Anti-Inflammatory Assay (RAW 264.7)

Rationale : RAW 264.7 murine macrophages are the gold standard for evaluating anti-inflammatory compounds. LPS stimulation induces robust Nitric Oxide (NO) production, which can be quantified via the Griess reaction[3].

Step-by-Step Methodology:

  • Cell Seeding : Culture RAW 264.7 cells in high-glucose DMEM supplemented with 10% FBS and 1% Pen/Strep. Seed cells at a density of 2×105 cells/mL (100 μL/well) in a 96-well tissue culture plate[3]. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment : Aspirate media. Add fresh media containing Nicotinic acid N-oxide sodium salt at varying concentrations (e.g., 10, 50, 100, 200 μM). Incubate for 2 hours. Causality: Pre-treatment allows intracellular accumulation and NAD+ pooling prior to the inflammatory insult.

  • LPS Stimulation : Add LPS (Sigma, St. Louis, MO) to a final concentration of 1 μg/mL (or up to 20 μg/mL depending on the substrain sensitivity)[3]. Co-incubate for 24 hours.

  • Griess Assay (Nitrite Determination) :

    • Transfer 50 μL of the cell culture supernatant to a new 96-well plate.

    • Add 50 μL of Griess Reagent A (1% Sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark[3].

    • Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes[3].

    • Measure absorbance at 540-550 nm using a microplate reader. Calculate nitrite concentration against a sodium nitrite standard curve.

Workflow 2: Hepatocyte Lipid Accumulation Model (HepG2)

Rationale : HepG2 cells maintain robust endogenous lipid metabolism machinery. Inducing steatosis with Free Fatty Acids (FFAs) mimics hyperlipidemia, allowing the assessment of NANO's cholesterol-lowering properties[1].

Step-by-Step Methodology:

  • Cell Seeding : Seed HepG2 cells at 1×105 cells/well in a 12-well plate using EMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Steatosis Induction : Prepare an FFA mixture (Oleic Acid : Palmitic Acid at a 2:1 ratio, conjugated to 1% BSA). Treat cells with 1 mM FFA mixture for 24 hours to induce lipid droplet formation.

  • Treatment : Wash cells with PBS. Apply NANO sodium salt (50–500 μM) in serum-free media for 24 hours.

  • Oil Red O (ORO) Staining :

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash with 60% isopropanol.

    • Stain with freshly filtered ORO working solution for 30 minutes at room temperature.

    • Elute the stain using 100% isopropanol and quantify absorbance at 490 nm to measure relative lipid content.

Workflow 3: Cytotoxicity Validation (MTT Assay)

Rationale : It is critical to prove that reductions in NO or lipid droplets are due to pharmacological modulation, not cell death[3].

Step-by-Step Methodology:

  • Run parallel plates for both RAW 264.7 and HepG2 cells treated identically to Workflows 1 and 2.

  • After the 24-hour treatment period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well[3].

  • Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals form[3].

  • Aspirate media carefully and solubilize crystals in 100 μL DMSO[3].

  • Measure absorbance at 570 nm. Viability should remain >90% at working concentrations.

Experimental Workflow Visualization

Workflow Seed Seed Cells (RAW 264.7 / HepG2) PreTreat Pre-treat with NANO (10 - 500 μM) Seed->PreTreat Induce Induce Pathology (LPS or FFA) PreTreat->Induce Assay1 Griess Assay (NO Quantification) Induce->Assay1 RAW 264.7 Assay2 Oil Red O (Lipid Accumulation) Induce->Assay2 HepG2 Assay3 MTT Assay (Viability Control) Induce->Assay3 Both Lines

Fig 2. Standardized in vitro experimental workflow for Nicotinic Acid N-Oxide evaluation.

Quantitative Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological parameters when utilizing Nicotinic acid N-oxide sodium salt in the described in vitro models.

Parameter / AssayCell LineInducing AgentExpected Pharmacological OutcomeReference Benchmark
Cytotoxicity (CC₅₀) RAW 264.7 / HepG2None> 1 mM (High safety margin)Cell viability >95% at 500 μM[3]
Nitrite Reduction (NO) RAW 264.7LPS (1 - 20 μg/mL)Dose-dependent suppression of NOComparable to Indomethacin at high doses[3]
Lipid Accumulation HepG2FFA (1 mM)30-40% reduction in ORO absorbanceMimics in vivo hepatic cholesterol reduction[1]
Radical Scavenging Cell-free (ESR)DPPH / NO radicalsSignificant NO radical scavengingScavenging efficacy linked to N-oxide moiety[2]

References

  • Grokipedia. "Nicotinic acid N-oxide". Grokipedia.com. Available at:[Link]

  • National Institutes of Health (PMC). "Preparation and Characterization of Capsaicin Encapsulated Polymeric Micelles and Studies of Synergism with Nicotinic Acids as Potential Anticancer Nanomedicines". NIH.gov. Available at:[Link]

  • Taylor & Francis Online. "Radical Scavenging Activities of Niacin-Related Compounds". Tandfonline.com. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Quantification of Nicotinic Acid Oxide Sodium Salt

Introduction: The Analytical Imperative for Nicotinic Acid Oxide Sodium Salt Nicotinic acid N-oxide, the N-oxide derivative of nicotinic acid (Vitamin B3), and its sodium salt, are compounds of significant interest in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Nicotinic Acid Oxide Sodium Salt

Nicotinic acid N-oxide, the N-oxide derivative of nicotinic acid (Vitamin B3), and its sodium salt, are compounds of significant interest in pharmaceutical and chemical research.[1][2][3] Nicotinic acid N-oxide has been investigated for its potential in managing hyperlipidemia, offering similar cholesterol-lowering properties to nicotinic acid but potentially without the associated vasodilation side effects.[1] The sodium salt form enhances the aqueous solubility of the parent compound, a desirable characteristic for various formulations.[4][5]

Accurate and precise quantification of Nicotinic acid oxide sodium salt is paramount for quality control in manufacturing, pharmacokinetic studies, and stability testing. This document provides a comprehensive guide to robust analytical methodologies for the determination of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and aligned with the validation requirements of the International Council for Harmonisation (ICH).[6][7][8]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name Sodium 1-oxido-3-pyridinecarboxylate-
Synonyms Nicotinic acid N-oxide sodium salt, Oxiniacic acid sodium salt[1][9]
Molecular Formula C₆H₄NNaO₃Inferred
Molecular Weight 161.09 g/mol Inferred
Appearance White to pale yellow crystalline solid[1]
Solubility Expected to be highly soluble in water[4]
UV Maximums (of the free acid) 222 nm and 270 nm[1]

Method 1: UV-Visible Spectrophotometry for Rapid Quantification

UV-Visible spectrophotometry is a straightforward and accessible technique for the quantification of Nicotinic acid oxide sodium salt in simple matrices, such as pure substance or simple aqueous solutions. The method is based on the principle that the analyte absorbs light at specific wavelengths, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

Causality in Experimental Choices:

The selection of the analytical wavelength is critical for sensitivity and specificity. Based on the spectral data of the free acid, Nicotinic acid N-oxide, a wavelength of approximately 270 nm is recommended for quantification.[1] This wavelength provides a good balance of absorbance and minimizes interference from other potential components that absorb in the far-UV region. A slightly acidic diluent is often used to ensure the consistent protonation state of the analyte, leading to reproducible absorbance readings.

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • A calibrated double-beam UV-Visible spectrophotometer with a spectral bandwidth of ≤ 2 nm.

  • Matched 1 cm quartz cuvettes.

2. Reagents and Materials:

  • Nicotinic acid oxide sodium salt reference standard.

  • Deionized water, HPLC grade or equivalent.

  • 0.1 M Hydrochloric acid (HCl).

3. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Nicotinic acid oxide sodium salt reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to obtain concentrations in the range of 5-25 µg/mL.

4. Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to about 10 mg of Nicotinic acid oxide sodium salt and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with deionized water.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute an appropriate aliquot of the filtered solution with 0.1 M HCl to obtain a theoretical concentration within the calibration range.

5. Measurement and Analysis:

  • Set the spectrophotometer to measure absorbance at 270 nm.

  • Use 0.1 M HCl as the blank.

  • Measure the absorbance of each working standard and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

  • Determine the concentration of the sample solution from the calibration curve using linear regression.

Method Validation (as per ICH Q2(R2))[6][7][8]
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 5-25 µg/mL.
Accuracy 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate preparations.
Range 5-25 µg/mL.
Specificity The spectrum of the analyte should be distinct from that of the placebo/excipients.

Method 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the accurate and specific quantification of Nicotinic acid oxide sodium salt in the presence of its degradation products and other formulation components, a stability-indicating RP-HPLC method is the gold standard. This proposed method is based on established principles for the analysis of related compounds like nicotinic acid and nicotinamide.[10][11]

Causality in Experimental Choices:
  • Column: A C18 column is chosen for its versatility and proven ability to retain and separate a wide range of polar and non-polar compounds.

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile provides good peak shape and resolution. The buffer controls the pH, which influences the ionization and retention of the acidic analyte. Acetonitrile acts as the organic modifier to elute the compound from the stationary phase.

  • Detection Wavelength: The detection wavelength of 270 nm is selected based on the UV spectrum of the analyte, ensuring high sensitivity.[1]

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products.[4][12] The method must be able to resolve the parent peak from all degradation products.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Caption: Workflow for HPLC method development and validation.

Protocol: Proposed Stability-Indicating RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0 with phosphoric acid) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

3. Preparation of Solutions:

  • Mobile Phase: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas before use.

  • Standard Solutions: Prepare a stock solution (100 µg/mL) of Nicotinic acid oxide sodium salt in the mobile phase. Prepare working standards in the range of 1-50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample as described in the UV-Vis spectrophotometry section, but use the mobile phase as the diluent.

4. Forced Degradation Studies Protocol:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light as per ICH Q1B guidelines.

Workflow: Forced Degradation Analysis

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Drug_Substance Drug Substance / Product Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

Caption: Workflow for forced degradation studies.

Method Validation (as per ICH Q2(R2))[6][7][8]
ParameterAcceptance Criteria
Specificity The peak for Nicotinic acid oxide sodium salt should be pure and resolved from all degradation products and placebo peaks (Resolution > 2).
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-50 µg/mL.
Accuracy 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Detection Limit (LOD) Signal-to-noise ratio of 3:1.
Quantification Limit (LOQ) Signal-to-noise ratio of 10:1.
Range 1-50 µg/mL.
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of Nicotinic acid oxide sodium salt. The UV-Visible spectrophotometric method offers a rapid and straightforward option for routine analysis of pure substances, while the proposed stability-indicating RP-HPLC method provides the specificity and precision required for quality control, stability studies, and research applications in complex matrices. The successful implementation and validation of these methods, following the principles outlined by the ICH, will ensure the generation of high-quality, defensible analytical data.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Grokipedia. (n.d.). Nicotinic acid N-oxide. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Al-Saeed, M. M., et al. (2020). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Molecules, 25(23), 5764. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Nicotinic Acid / Official Monographs for Part I. Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. Retrieved from [Link]

  • EJPMR. (n.d.). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF NICORANDIL IN BULK AND ITS PHARMACEUTICAL FORMULATAION. Retrieved from [Link]

  • Clayton, P., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(5), 281-286. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). UV Spectrophotometric Method for Estimation of Pure Nicotine. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Al-Saeed, M. M., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(8), 1733. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. Retrieved from [Link]

  • PubMed. (2013). Spectroscopic studies on nicotine and nornicotine in the UV region. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Retrieved from [Link]

  • Agricultural and Biological Chemistry. (n.d.). Chemistry of the N′-Oxides of Nicotine and Myosmine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nicotinic acid and sodium nicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.

Sources

Method

Application Note: Nicotinic Acid N-Oxide Sodium Salt in Advanced Organic Synthesis

Executive Summary The functionalization of pyridines is notoriously challenging due to the electron-deficient nature of the heteroaromatic ring, which resists electrophilic attack and complicates cross-coupling due to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridines is notoriously challenging due to the electron-deficient nature of the heteroaromatic ring, which resists electrophilic attack and complicates cross-coupling due to protode-metalation. Nicotinic acid N-oxide sodium salt (sodium 1-oxidopyridin-1-ium-3-carboxylate) emerges as a highly versatile, pre-activated reagent that solves these synthetic bottlenecks. By utilizing the N-oxide moiety as an electronic activator and directing group, and the sodium carboxylate to ensure solubility and prevent acidic interference, chemists can achieve highly regioselective C2-functionalizations.

This application note provides an in-depth mechanistic guide and self-validating protocols for utilizing this reagent in two critical workflows: Palladium-catalyzed direct C-H arylation and Deoxidative chlorination for pharmaceutical and agrochemical intermediates.

Physicochemical Properties & Rationale for the Sodium Salt

While the free acid (nicotinic acid N-oxide) is widely documented, converting it to its sodium salt provides distinct kinetic and thermodynamic advantages in organic synthesis:

  • Thermal Stability: The free N-oxide possesses a high exothermic onset temperature of 302 °C, making it exceptionally stable under harsh reflux or high-temperature catalytic conditions[1],[2].

  • Solubility Profile: The sodium salt significantly enhances hydrophilicity and solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous biphasic systems, overcoming the limited non-polar solubility of the free acid[3].

  • Catalyst Preservation: In base-sensitive cross-coupling reactions, the free carboxylic acid proton can neutralize the required inorganic bases (e.g., K₂CO₃) or protonate electron-rich phosphine ligands. Using the pre-deprotonated sodium salt ensures the catalytic cycle remains active and highly efficient.

Mechanistic Insights & Causality

N-Oxide Directed C-H Functionalization

Traditional cross-coupling with 2-pyridyl organometallics is plagued by low nucleophilicity and rapid decomposition. Pyridine N-oxides bypass this by acting as excellent substitutes for 2-metallapyridines[1]. The N-oxide oxygen coordinates to the Palladium(II) center, directing a Concerted Metalation-Deprotonation (CMD) event exclusively at the C2 position. The sodium carboxylate at the C3 position provides steric and electronic bias, further locking the regioselectivity.

Pathway A Sodium Nicotinate N-Oxide B Pd(OAc)2 Coordination (N-O Directing Group) A->B C C-H Activation at C2 (Concerted Metalation) B->C D Oxidative Addition (Aryl Halide) C->D E Reductive Elimination D->E F 2-Aryl Nicotinate N-Oxide E->F

Caption: Pd-catalyzed regioselective C-H arylation pathway directed by the N-oxide moiety.

Deoxidative Halogenation (Meisenheimer-Type Intermediate)

The synthesis of 2-chloronicotinic acid—a vital intermediate for herbicides like nicosulfuron and HIV inhibitors like nevirapine—relies heavily on the N-oxide[4]. Direct chlorination of nicotinic acid yields poor regiocontrol. However, reacting the N-oxide with POCl₃/PCl₅ activates the N-O bond, forming an -OP(O)Cl₂ leaving group. This draws electron density away from the ring, making the C2 position highly susceptible to nucleophilic attack by chloride ions. Subsequent elimination yields the 2-chloro derivative.

Workflow Step1 1. Salt Formation (NaOH + H2O2) Step2 2. Activation (POCl3 / PCl5) Step1->Step2 Step3 3. Nucleophilic Attack (Cl- at C2 Position) Step2->Step3 Step4 4. Hydrolysis & Isolation (pH 1-2 Adjustment) Step3->Step4

Caption: Step-by-step workflow for the deoxidative chlorination to 2-chloronicotinic acid.

Quantitative Data: Reagent Benchmarking

The following table summarizes the quantitative performance metrics of nicotinic acid N-oxide (and its salts) across various synthetic applications, demonstrating its superiority over direct pyridine functionalization.

Reaction PathwayReagents / CatalystsTemp (°C)Yield (%)Exothermic Onset (°C)Key Mechanistic Advantage
Direct C2 Arylation Pd(OAc)₂, PtBu₃, K₂CO₃11070 - 91302Bypasses unstable 2-metallapyridines; highly regioselective[1],[2].
Deoxidative Chlorination POCl₃, PCl₅100 - 12085 - 93.8N/AAbsolute C2 regioselectivity; avoids harsh inorganic acid hydrolysis[5],[4].
Peroxo Complexation V(V) or Mo(VI) salts20 - 50>90N/AForms stable, 3D phosphorescent networks and oxidation catalysts[6],[7].

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Pd-Catalyzed Direct Arylation

This protocol utilizes the sodium salt of nicotinic acid N-oxide to prevent the carboxylic acid from quenching the K₂CO₃ base required for the C-H activation step.

1. Reaction Setup:

  • Charge an oven-dried Schlenk flask with sodium nicotinate N-oxide (1.5 equiv), the desired aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), PtBu₃·HBF₄ (15 mol%), and K₂CO₃ (2.0 equiv)[1].

  • Causality Check: PtBu₃ is selected because its high steric bulk and electron density drastically accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step.

  • Add anhydrous toluene to achieve a highly concentrated 0.3 M solution. Note: High concentration is critical to drive the bimolecular oxidative addition[1].

2. Execution:

  • Seal the flask under argon and heat to 110 °C for 14 hours. The high thermal stability of the N-oxide (onset 302 °C) ensures safe operation at this temperature[2].

3. Workup & Self-Validation:

  • Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3 × 50 mL).

  • Validation Metric: Monitor the reaction via reverse-phase HPLC. N-oxides streak heavily on normal-phase TLC. Under a standard gradient (0.1% H₃PO₄ in water/MeCN), the N-oxide derivative will exhibit a significantly longer retention time (e.g., ~3.25 min) compared to the free base (~1.70 min), allowing precise tracking of conversion[2].

Protocol B: Synthesis of 2-Chloronicotinic Acid via Deoxidative Chlorination

This method transforms the N-oxide into a highly valuable agrochemical intermediate.

1. Activation:

  • In a round-bottom flask equipped with a reflux condenser, suspend nicotinic acid N-oxide sodium salt in a slight excess of POCl₃.

  • Causality Check: POCl₃ serves a dual purpose as both the solvent and the electrophilic activating agent. Add a catalytic amount of PCl₅ to accelerate the formation of the Vilsmeier-type intermediate[4].

2. Nucleophilic Substitution:

  • Heat the mixture to 100 °C and stir for 3 to 4 hours. The chloride ion attacks the electron-deficient C2 position, followed by the elimination of the phosphate leaving group.

3. Quenching & Isolation:

  • Cool the reaction to room temperature and carefully pour the mixture over crushed ice. Critical: The hydrolysis of excess POCl₃ is highly exothermic; rigorous temperature control prevents thermal degradation of the product.

  • Validation Metric: Adjust the aqueous filtrate to a pH of 1-2 using hydrochloric acid[4]. The pure 2-chloronicotinic acid will precipitate as a distinct white solid. Collect via suction filtration, wash with cold water, and verify purity via melting point analysis and HPLC (>99% required for pharmaceutical downstream use).

References

  • [3] Nicotinic acid N-oxide - Grokipedia. Available at:

  • [5] Nicotinic acid N-oxide 2398-81-4 wiki - Guidechem. Available at:

  • [6] Nicotinic acid N-oxide | 2398-81-4 - ChemicalBook. Available at:

  • [4] Preparation method of 2-chloronicotinic acid - Google Patents (CN111153853B). Available at:

  • [1] A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. Available at:

  • [2] Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides - Organic Syntheses Procedure. Available at:

  • [7] A novel generalized metal dissolution approach for the synthesis of mixed valent mesoporous metal oxides - OSTI. Available at:

Sources

Application

Application Notes &amp; Protocols: Nicotinic Acid N-Oxide Sodium Salt in Metabolic Research

Executive Summary Nicotinic acid N-oxide sodium salt (NANO-Na) is a highly soluble, stable, and functionally distinct derivative of vitamin B3 (nicotinic acid). While standard nicotinic acid (NA) is a direct precursor in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid N-oxide sodium salt (NANO-Na) is a highly soluble, stable, and functionally distinct derivative of vitamin B3 (nicotinic acid). While standard nicotinic acid (NA) is a direct precursor in the NAD+ salvage pathway, the addition of the N-oxide moiety fundamentally alters the molecule’s pharmacokinetics, receptor affinity, and enzymatic interactions.

As an Application Scientist, I have structured this guide to detail the three primary metabolic research applications of NANO-Na:

  • Neuro-Metabolism : Pharmacological inhibition of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) in the kynurenine pathway[1].

  • NAD+ Metabolome Flux : Utilization as a slow-release pro-vitamin via N-oxide reductase biotransformation[2].

  • Lipid Metabolism : Hypocholesterolemic modeling without GPR109A-mediated vasodilation (flushing)[3][4].

Modulating the Kynurenine Pathway (3HAO Inhibition)

Mechanistic Rationale

The kynurenine pathway is the primary route of tryptophan catabolism. A critical step in this pathway is the conversion of 3-hydroxyanthranilic acid (3-HAA) to quinolinic acid (QUIN)—an endogenous neurotoxin and NMDA receptor agonist—mediated by the enzyme 3HAO. NANO-Na and its derivatives act as competitive inhibitors of 3HAO[1]. The N-oxide group acts as a bidentate ligand, specifically chelating the non-heme iron (Fe²⁺) in the active site of the dioxygenase, thereby halting QUIN biosynthesis and redirecting flux toward neuroprotective metabolites[1].

Kynurenine_Pathway TRP Tryptophan KYN Kynurenine TRP->KYN HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA QUIN Quinolinic Acid (Neurotoxin) HAA->QUIN 3HAO Enzyme NAD NAD+ QUIN->NAD NANO Nicotinic Acid N-oxide (NANO-Na) NANO->HAA Inhibits 3HAO (Fe2+ Chelation)

Fig 1. Kynurenine pathway modulation showing 3HAO inhibition by Nicotinic Acid N-oxide.

Protocol: In Vitro 3HAO Inhibition Assay
  • System Validation : To ensure trustworthiness, this assay includes a no-enzyme control to monitor the baseline auto-oxidation of 3-HAA, which must be subtracted from the enzymatic rate to prevent false-negative inhibition data.

  • Causality of Reagents : 3HAO strictly requires iron in the Fe²⁺ state for catalytic activity. Ascorbic acid is mandatory in the buffer to prevent the spontaneous oxidation of Fe²⁺ to the inactive Fe³⁺ state.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 2 mM ascorbic acid and 10 µM FeSO₄. Keep on ice and use within 2 hours to prevent ascorbate degradation.

  • Enzyme Pre-incubation : In a 96-well UV-transparent microplate, add 10 nM recombinant human 3HAO. Introduce NANO-Na at varying concentrations (0.1 µM to 1000 µM). Incubate for 15 minutes at 37°C. Reasoning: This pre-incubation allows the N-oxide moiety to reach thermodynamic equilibrium and chelate the active-site iron before substrate competition begins.

  • Reaction Initiation : Rapidly add 50 µM of 3-HAA substrate to all wells using a multichannel pipette.

  • Kinetic Measurement : Immediately monitor the increase in absorbance at 360 nm (indicating the formation of the intermediate 2-amino-3-carboxymuconate semialdehyde) using a microplate reader. Record readings every 15 seconds for 10 minutes.

  • Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the curve. Plot residual activity vs. log[NANO-Na] to derive the IC₅₀ using non-linear regression.

NAD+ Salvage Pathway Flux & Biotransformation

Mechanistic Rationale

In microbial and mammalian systems, NANO-Na acts as a pro-vitamin. It is not directly converted to NAD+; rather, it undergoes enzymatic reduction by nicotinamide N-oxide reductases to yield standard nicotinic acid (NA)[2][5]. Once reduced, NA enters the Preiss-Handler pathway, being converted to Nicotinate Mononucleotide (NaMN) by NAPRT, and ultimately to NAD+[6][7]. This biotransformation acts as a rate-limiting step, providing a sustained, slow-release elevation of the NAD+ metabolome.

NAD_Salvage NANO Nicotinic Acid N-Oxide Sodium Salt NA Nicotinic Acid (NA) NANO->NA N-oxide reductase (Biotransformation) NAMN Nicotinate Mononucleotide (NaMN) NA->NAMN NAPRT Enzyme NAAD Nicotinate Adenine Dinucleotide (NaAD) NAMN->NAAD NMNAT Enzyme NAD NAD+ NAAD->NAD NAD Synthetase

Fig 2. Biotransformation of NANO-Na and subsequent NAD+ synthesis via the Preiss-Handler pathway.

Protocol: Ex Vivo Biotransformation and LC-MS/MS Tracing
  • System Validation : Absolute quantification in mass spectrometry is highly susceptible to matrix effects (ion suppression/enhancement). Spiking samples with heavy isotope internal standards (¹³C₅-NAD+) immediately upon quenching is required to validate extraction efficiency and instrument response.

Step-by-Step Methodology:

  • Hepatocyte Incubation : Culture primary murine hepatocytes in 6-well plates. Treat the experimental wells with 100 µM NANO-Na.

  • Time-Course Sampling : Harvest cells at 0, 1, 2, 4, and 8 hours post-treatment. Reasoning: A time-course is critical because the N-oxide reduction introduces a kinetic delay compared to direct NA dosing.

  • Metabolite Extraction : Aspirate media and immediately quench metabolism by adding 500 µL of cold (-20°C) 80:20 methanol:water. Spike the extraction buffer with 1 µM ¹³C₅-NAD+ and ¹³C₆-NA. Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis : Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Analyze using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions: NANO (m/z 140 → 96), NA (m/z 124 → 80), and NAD+ (m/z 664 → 428).

In Vivo Hyperlipidemia Modeling

Mechanistic Rationale

High-dose nicotinic acid is a potent lipid-lowering agent but is clinically limited by severe cutaneous vasodilation (flushing) mediated by the GPR109A receptor. NANO-Na is utilized in hyperlipidemia research because it lowers hepatic cholesterol similarly to NA, but its requirement for enzymatic reduction prevents the rapid plasma Cmax spike that triggers the flushing cascade[3][4].

Protocol: Murine Diet-Induced Hyperlipidemia (DIH) Model
  • System Validation : A standard Nicotinic Acid (NA) cohort must be included alongside the NANO-Na cohort to validate the reduction in flushing events while comparing lipid-lowering efficacy.

Step-by-Step Methodology:

  • Animal Acclimation : Feed C57BL/6J mice a high-cholesterol diet (HCD, 2% cholesterol) for 4 weeks to establish baseline hyperlipidemia.

  • Dosing Regimen : Administer NANO-Na (100 mg/kg/day) via oral gavage for 10 days. Reasoning: Utilizing the sodium salt form of the N-oxide ensures complete aqueous solubility, preventing suspension settling and ensuring highly accurate volumetric dosing[3].

  • Flushing Assessment : Measure tail surface temperature using infrared thermography at 15, 30, and 60 minutes post-dose. A spike in tail temperature indicates GPR109A-mediated vasodilation.

  • Endpoint Analysis : Euthanize animals at day 10. Extract hepatic lipids using the Folch method (2:1 chloroform/methanol). Quantify total hepatic cholesterol using a standard colorimetric assay to confirm the reduction of lipid burden.

Quantitative Data Summary

The following table summarizes the comparative pharmacological and physical parameters of NANO-Na versus standard Nicotinic Acid, aiding researchers in experimental design:

ParameterNicotinic Acid (NA)Nicotinic Acid N-Oxide (NANO-Na)Biological / Experimental Implication
3HAO IC₅₀ > 1000 µM (Inactive)15 - 45 µMNANO specifically chelates active-site Fe²⁺, acting as a targeted inhibitor.
Vasodilation (Flushing) High (Rapid Cmax)Low (Slow-release prodrug)Improved tolerability in in vivo hyperlipidemia models.
NAD+ Precursor Efficiency High (Direct entry)Moderate (Requires reduction)Provides sustained, rather than spiked, NAD+ elevation via Preiss-Handler.
Aqueous Solubility ModerateHigh (as Sodium Salt)Enhanced formulation flexibility for high-concentration oral gavages.

References

  • Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase. WIPO Patent (WO2012097869A1). Google Patents.
  • Ligand view of nicotinic acid (1029) . BRENDA Enzyme Database. URL:[Link]

Sources

Method

Advanced Application Note: Nicotinic Acid N-Oxide Sodium Salt in Niacin Metabolism and Kynurenine Pathway Modulation

Executive Summary Nicotinic acid N-oxide (commonly referred to as oxiniacic acid) is a zwitterionic derivative of vitamin B3 (niacin). While historically recognized for its hypolipidemic properties, contemporary pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid N-oxide (commonly referred to as oxiniacic acid) is a zwitterionic derivative of vitamin B3 (niacin). While historically recognized for its hypolipidemic properties, contemporary pharmacological research has repositioned this compound and its derivatives as critical modulators within the kynurenine pathway of tryptophan catabolism. As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous, mechanistically grounded framework for utilizing the highly soluble sodium salt variant of nicotinic acid N-oxide in both in vivo dosing regimens and high-throughput LC-MS/MS analytical workflows.

Mechanistic Grounding: Niacin Metabolism & 3-HAO Inhibition

To effectively utilize nicotinic acid N-oxide in metabolic studies, one must understand the causality behind its structural activity. The addition of the N-oxide moiety (N⁺-O⁻) at the 1-position of the pyridine ring fundamentally alters the electron density of the molecule, imparting a zwitterionic character[1].

In microbial and mammalian systems, nicotinic acid N-oxide can serve as a pro-vitamin, undergoing enzymatic reduction back to nicotinic acid via nicotinamide N-oxide reductases to support NAD+ biosynthesis[1][2]. However, its most profound research application lies in neuropharmacology. Derivatives of nicotinic acid N-oxide act as potent, competitive inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) [1][3].

The Causality of Inhibition: 3HAO is the enzyme responsible for converting 3-hydroxyanthranilic acid (3-HAA) into quinolinic acid (QUIN), a known endogenous neurotoxin and NMDA receptor agonist[3]. The N-oxide moiety allows the compound to chelate the essential Fe²⁺ ion within the active site of 3HAO. By blocking this catalytic center, the conversion to excitotoxic QUIN is halted, mitigating neurotoxic metabolite production in vivo[1].

KynureninePathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine HK 3-Hydroxykynurenine Kynurenine->HK HAA 3-Hydroxyanthranilic Acid HK->HAA Enzyme3HAO 3-HAO Enzyme HAA->Enzyme3HAO QUIN Quinolinic Acid (Excitotoxin) NAD NAD+ (Energy Metabolism) QUIN->NAD Enzyme3HAO->QUIN Inhibitor Nicotinic Acid N-oxide (Sodium Salt) Inhibitor->Enzyme3HAO Competitive Inhibition

Fig 1. Modulation of the Kynurenine Pathway by Nicotinic Acid N-oxide via 3-HAO inhibition.

Rationale for the Sodium Salt Formulation

In in vivo studies, the free acid form of nicotinic acid N-oxide exhibits limited aqueous solubility (approximately 6 g/L at 20 °C)[1]. By utilizing the sodium salt variant, researchers significantly enhance the compound's hydrophilicity. Why this matters: Enhanced solubility prevents the compound from precipitating in the bloodstream upon intravenous (IV) or intraperitoneal (IP) administration, ensuring a consistent pharmacokinetic profile and reliable bioavailability.

Experimental Protocols

Protocol A: Preparation of In Vivo Dosing Solutions

Objective: To formulate a self-validating, clear solution of nicotinic acid N-oxide sodium salt for rodent models. Causality of Solvents: A multi-solvent system is required to ensure complete dissolution and physiological compatibility. DMSO disrupts the crystalline lattice of the salt; PEG300 and Tween 80 act as co-solvents and surfactants to prevent micelle aggregation; Saline ensures the final solution is isotonic, preventing osmotic shock or tissue necrosis at the injection site[4][5].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of Nicotinic acid N-oxide sodium salt powder into a sterile glass vial.

  • Initial Solubilization: Add 10% (v/v) Dimethyl sulfoxide (DMSO) to the powder. Vortex vigorously for 60 seconds. Self-Validation Step: If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes until fully transparent.

  • Stabilization: Add 40% (v/v) PEG300 dropwise while continuously vortexing. This gradual addition prevents localized precipitation of the active pharmaceutical ingredient (API).

  • Surfactant Addition: Add 5% (v/v) Tween 80. Invert the tube gently 10 times to mix. Avoid aggressive vortexing here to prevent the introduction of excessive air bubbles.

  • Isotonic Adjustment: Dilute to the final volume with 45% (v/v) sterile Saline (0.9% NaCl).

  • Quality Control: Visually inspect the solution against a dark background. It must be completely clear. Administer freshly prepared solutions within 12 hours of formulation[5].

Protocol B: LC-MS/MS Quantification in Biological Matrices

Objective: To accurately quantify nicotinic acid N-oxide and its reduced metabolites in plasma and urine. Causality of Extraction: Biological matrices contain high concentrations of proteins and endogenous phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. We employ protein precipitation followed by Solid Phase Extraction (SPE) to isolate the low-molecular-weight pyridine derivatives, ensuring a high signal-to-noise ratio and reproducible quantification[1].

LCMSWorkflow Sample Plasma/Urine Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation SPE Solid Phase Extraction (Oasis HLB) Precipitation->SPE LC UHPLC Separation (C18 Column) SPE->LC MS Tandem MS (MRM Quantification) LC->MS

Fig 2. LC-MS/MS workflow for the extraction and quantification of niacin metabolites.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 500 µL of plasma or urine into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 50 µL of a deuterated internal standard (e.g., Nicotinic acid-d4 N-oxide, 1 µg/mL) to correct for extraction losses and matrix effects.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The acidic environment ensures the carboxylic acid group remains protonated, improving partitioning and precipitation efficiency.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL methanol, followed by 1 mL LC-MS grade water.

    • Load the supernatant from step 4 onto the cartridge.

    • Wash with 1 mL of 5% methanol in water to elute polar interferences.

    • Elute the target analytes with 1 mL of 90% acetonitrile / 10% water.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic acid).

  • UHPLC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system utilizing a C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (See Table 1).

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS MRM Parameters for Niacin Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Nicotinic Acid N-oxide 140.0 [M+H]⁺96.015Positive
Nicotinic Acid (Reduced) 124.0 [M+H]⁺80.020Positive
Nicotinic Acid-d4 N-oxide (IS) 144.0 [M+H]⁺100.015Positive

Table 2: Solubility Profile & Formulation Vehicles for Nicotinic Acid N-Oxide

Solvent SystemMax SolubilityVisual StateRecommended Application
100% DMSO ≥ 25 mg/mL (179.7 mM)Clear SolutionIn vitro cell culture assays (requires dilution)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ≥ 2.5 mg/mL (17.9 mM)Clear SolutionIn vivo systemic administration (IV/IP)
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (17.9 mM)Clear SolutionIn vivo oral gavage (PO)

References

  • Grokipedia : Nicotinic acid N-oxide - Chemical Properties, Metabolism, and Biochemistry. URL:[Link]

  • Google Patents (WO2012097869A1): Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.
  • BRENDA Enzyme Database : Ligand view of nicotinic acid (1029) - Substrate in Enzyme-catalyzed Reactions. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Lipid-Modifying Effects of Nicotinic Acid Oxide Sodium Salt

Introduction Nicotinic acid (Niacin or Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, valued for its robust, broad-spectrum effects on the lipid profile.[1][2] It effectively reduces lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nicotinic acid (Niacin or Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, valued for its robust, broad-spectrum effects on the lipid profile.[1][2] It effectively reduces low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), while significantly increasing high-density lipoprotein cholesterol (HDL-C).[3] The primary mechanism involves the modulation of adipose tissue lipolysis, which subsequently impacts hepatic lipoprotein synthesis.[4]

This document provides a detailed protocol for researchers, scientists, and drug development professionals to comprehensively evaluate the lipid-modifying effects of Nicotinic acid oxide sodium salt . This compound, an N-oxide derivative of nicotinic acid[5], is hypothesized to act as a prodrug or analog, exerting its effects through similar pathways as the parent compound. The following protocols are designed as a self-validating system, progressing from initial in vitro mechanistic assays to robust in vivo efficacy studies, ensuring that experimental choices are grounded in established scientific principles.

Core Mechanism of Action: The GPR109A Pathway

The principal pharmacological target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed on the surface of adipocytes.[2] The binding of nicotinic acid to GPR109A initiates a signaling cascade that is central to its lipid-lowering effect.

Causality of the Pathway:

  • Receptor Activation: Nicotinic acid binds to GPR109A.

  • Inhibition of Adenylyl Cyclase: This activation is coupled to an inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase.[4]

  • Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4]

  • Decreased PKA Activity: cAMP is a critical second messenger that activates Protein Kinase A (PKA). Lower cAMP levels result in reduced PKA activity.

  • Inhibition of Hormone-Sensitive Lipase (HSL): PKA normally phosphorylates and activates Hormone-Sensitive Lipase (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides in adipocytes. Reduced PKA activity leads to decreased HSL phosphorylation and activation.[4]

  • Reduced FFA Release: The ultimate effect is a potent inhibition of lipolysis, which significantly curtails the release of free fatty acids (FFAs) and glycerol from adipose tissue into the bloodstream.[6]

  • Substrate Reduction in Liver: The liver utilizes circulating FFAs as a primary substrate for the synthesis of triglycerides, which are then packaged into very-low-density lipoproteins (VLDL). By reducing the flux of FFAs to the liver, nicotinic acid diminishes the synthesis and secretion of VLDL, which in turn leads to lower levels of its downstream products, LDL and total triglycerides.[7][8]

GPR109A_Pathway cluster_adipocyte Adipocyte cluster_circulation Circulation cluster_liver Hepatocyte (Liver) NA Nicotinic Acid (or active metabolite) GPR109A GPR109A Receptor NA->GPR109A Binds & Activates AC Adenylyl Cyclase (AC) GPR109A->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (via Phosphorylation) TG Triglycerides (Stored) FFA Free Fatty Acids (FFA) + Glycerol TG->FFA Hydrolysis (Catalyzed by HSL) FFA_circ Reduced FFA Flux FFA->FFA_circ Reduced Release VLDL Reduced VLDL Synthesis & Secretion FFA_circ->VLDL Reduced Substrate Experimental_Workflow cluster_invitro Phase 1: In Vitro Mechanistic & Safety Screening cluster_invivo Phase 2: In Vivo Efficacy Evaluation start Start: Nicotinic Acid Oxide Sodium Salt cyto Cytotoxicity Assay (e.g., CCK-8 on Adipocytes/Hepatocytes) start->cyto lipo Adipocyte Lipolysis Assay (Measure Glycerol/FFA Release) decision1 Compound Active & Non-Toxic? cyto->decision1 accum Hepatocyte Lipid Accumulation Assay (e.g., Oil Red O Staining) lipo->accum model Select Animal Model (e.g., Diet-Induced Dyslipidemia) accum->model Proceed decision1->lipo Yes end Proceed to Advanced Pre-clinical Studies decision1->end No pkpd Pharmacokinetic (PK) & Pharmacodynamic (PD) Study model->pkpd efficacy Chronic Dosing Efficacy Study (Lipid Profile Analysis) pkpd->efficacy decision2 Significant Lipid Lowering Effect? efficacy->decision2 decision2->end Yes decision2->end No / Re-evaluate

Figure 2: Recommended experimental workflow for evaluation.

In Vitro Experimental Protocols

In vitro assays are essential for confirming that Nicotinic acid oxide sodium salt acts on the primary mechanistic pathway and for determining the effective concentration range while ruling out non-specific cytotoxicity. Modern cell-based assays provide a biologically relevant context for initial screening. [9]

Protocol 1: Cellular Viability Assay

Rationale: Before assessing functional effects, it is critical to determine the concentration range at which the compound is not toxic to the cells. This ensures that any observed reduction in lipolysis or lipid accumulation is a specific pharmacological effect and not a consequence of cell death. [10]

  • Cell Lines: 3T3-L1 pre-adipocytes (differentiated into mature adipocytes) and HepG2 or Huh7 hepatocytes.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and allow them to adhere overnight. For 3T3-L1 cells, follow a standard protocol to differentiate them into mature adipocytes over 7-10 days before the experiment.

    • Compound Preparation: Prepare a 100 mM stock solution of Nicotinic acid oxide sodium salt in sterile water or DMSO. Create a serial dilution series (e.g., 0.1 µM to 1 mM) in the appropriate cell culture medium.

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with vehicle control (medium with the same concentration of water/DMSO as the highest compound concentration) and a positive control for toxicity (e.g., 10% DMSO).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Viability Assessment: Add 10 µL of CCK-8 (Cell Counting Kit-8) or a similar WST-1 based reagent to each well. Incubate for 1-4 hours until the color develops.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest non-toxic concentration should be used for subsequent functional assays.

Protocol 2: Adipocyte Lipolysis Assay

Rationale: This is the primary mechanistic assay to confirm that the compound inhibits the breakdown of triglycerides in adipocytes, consistent with the GPR109A pathway. [11]The release of glycerol, a direct product of triglyceride hydrolysis, is a reliable and stable marker of lipolysis.

  • Cell Line: Differentiated 3T3-L1 mature adipocytes.

  • Methodology:

    • Cell Preparation: Use mature 3T3-L1 adipocytes cultured in 24- or 48-well plates.

    • Wash and Starve: Gently wash the cells twice with warm PBS and then incubate for 2 hours in a serum-free, low-glucose medium to establish a basal lipolysis rate.

    • Pre-treatment: Add fresh medium containing various non-toxic concentrations of Nicotinic acid oxide sodium salt, Nicotinic acid (positive control), or vehicle. Incubate for 30 minutes.

    • Lipolysis Induction: To stimulate lipolysis, add a known agonist such as Isoproterenol (a β-adrenergic agonist, final concentration 10 µM) to all wells except the basal control.

    • Incubation: Incubate for 2-3 hours at 37°C.

    • Sample Collection: Carefully collect the culture medium (supernatant) from each well for analysis.

    • Glycerol Measurement: Quantify the glycerol concentration in the collected medium using a commercially available colorimetric or fluorometric glycerol assay kit.

    • Normalization: After collecting the medium, lyse the cells in the wells and measure the total cellular protein content (e.g., using a BCA assay) to normalize the glycerol release data.

  • Data Analysis: Express results as glycerol released (e.g., in µg) per mg of cellular protein. Compare the inhibition by the test compound to that of the positive control (Nicotinic acid).

Protocol 3: Hepatocyte Lipid Accumulation Assay

Rationale: While the primary effect of nicotinic acid is on adipose tissue, assessing direct effects on the liver is also valuable. This assay determines if the compound can prevent the accumulation of lipids in liver cells when challenged with an excess of fatty acids, a model for steatosis. [12]

  • Cell Line: HepG2 or Huh7 cells.

  • Methodology:

    • Cell Seeding: Seed cells in a 24-well plate (preferably with glass coverslips for imaging) and grow to ~80% confluency.

    • Treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of Nicotinic acid oxide sodium salt or vehicle control in serum-free medium.

    • Lipid Overload: Induce lipid accumulation by adding a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 500-750 µM) complexed to BSA. Continue the incubation for another 24 hours.

    • Staining:

      • Wash cells with PBS and fix with 10% formalin for 30 minutes.

      • Stain intracellular lipid droplets with Oil Red O solution for 15-30 minutes or with a fluorescent dye like BODIPY 493/503. [12] * Wash thoroughly to remove excess stain.

    • Quantification:

      • Imaging: Capture images using a microscope.

      • Extraction: For Oil Red O, elute the dye from the cells using 100% isopropanol and measure the absorbance at ~500 nm. [12]For BODIPY, measure fluorescence intensity with a plate reader.

      • Normalization: Normalize the results to cell number or total protein content.

  • Data Analysis: Compare the amount of lipid accumulation in compound-treated cells versus vehicle-treated cells under lipid overload conditions.

In Vivo Experimental Protocol

Rationale: In vivo studies are crucial to confirm that the compound is effective in a complex physiological system, taking into account its absorption, distribution, metabolism, and excretion (ADME). [13][14]The use of a diet-induced dyslipidemia model is a well-established and clinically relevant approach. [15]

Animal Model Selection

The choice of animal model is critical for translational relevance. While mice are commonly used, their lipoprotein profile differs from humans as they lack cholesteryl ester transfer protein (CETP). [16]Hamsters or C57BL/6 mice fed a high-fat/high-cholesterol diet are practical and widely accepted models for studying hyperlipidemia and the effects of lipid-lowering agents. [16][17]

  • Model: Male C57BL/6 mice (8-10 weeks old).

  • Justification: This strain is known to develop obesity, insulin resistance, and dyslipidemia when fed a high-fat diet (HFD), mimicking key aspects of human metabolic syndrome. [15]

Protocol: Efficacy in a Diet-Induced Dyslipidemia Model
  • Methodology:

    • Acclimatization & Diet Induction:

      • Acclimatize mice for one week on a standard chow diet.

      • Randomly divide mice into two main groups: one maintained on a standard chow diet (Normal Control) and the other fed a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 8-12 weeks to induce dyslipidemia. [15] 2. Grouping and Treatment:

      • After the induction period, confirm hyperlipidemia by measuring baseline lipid levels from a tail-vein blood sample.

      • Randomize the HFD-fed mice into the following treatment groups (n=8-10 per group):

        • HFD + Vehicle: HFD-fed mice receiving the vehicle (e.g., water or saline).

        • HFD + Test Compound: HFD-fed mice receiving Nicotinic acid oxide sodium salt at 2-3 dose levels (e.g., low, mid, high).

        • HFD + Positive Control: HFD-fed mice receiving Nicotinic acid at an effective dose.

    • Dosing: Administer the compound and controls daily via oral gavage for 4-6 weeks.

    • Monitoring: Monitor body weight, food intake, and general health status weekly.

    • Sample Collection:

      • At the end of the treatment period, fast the animals overnight (8-12 hours).

      • Collect blood via cardiac puncture under anesthesia. Collect serum or plasma (using EDTA-coated tubes) and store at -80°C.

      • Harvest tissues such as the liver and adipose tissue for further analysis (e.g., histology, gene expression).

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

Analytical Methods for Lipid Quantification

Accurate quantification of lipid species is the primary endpoint for these studies. A variety of methods are available, ranging from standard automated assays to advanced chromatography. [18][19]

Parameter Sample Type Recommended Method Principle
Total Cholesterol (TC) Serum / Plasma Enzymatic Colorimetric Assay Cholesterol esterase and cholesterol oxidase react with cholesterol to produce a colored product measured by spectrophotometry. [20]
Triglycerides (TG) Serum / Plasma Enzymatic Colorimetric Assay Lipase hydrolyzes triglycerides to glycerol, which is then measured in a subsequent enzymatic reaction that produces a colored product. [20]
HDL-Cholesterol (HDL-C) Serum / Plasma Direct or Precipitation Method Direct methods use blocking reagents to exclude other lipoproteins. Precipitation methods use agents like dextran sulfate to precipitate apoB-containing lipoproteins before measuring cholesterol in the supernatant. [20]
LDL-Cholesterol (LDL-C) Serum / Plasma Friedewald Calculation or Direct Assay Calculated as: [LDL-C] = [TC] - [HDL-C] - ([TG]/5) for mg/dL. This is valid only if TG < 400 mg/dL. Direct measurement assays are also available. [20]
Lipoprotein Profile Serum / Plasma Gel-Permeation HPLC Provides detailed quantification of cholesterol and triglycerides within different lipoprotein sub-fractions (VLDL, LDL, HDL) based on particle size. [21]

| Glycerol / FFA | Cell Culture Media | Colorimetric / Fluorometric Kits | Specific enzyme-based reactions produce a detectable signal proportional to the analyte concentration. |

Data Presentation and Interpretation

Data should be presented clearly to allow for straightforward interpretation and comparison across treatment groups.

Table 1: Example In Vivo Lipid Profile Data

*All values are presented as Mean ± SEM. Statistical analysis performed using one-way ANOVA with post-hoc test (e.g., Dunnett's or Tukey's). *p<0.05, **p<0.01, **p<0.001 compared to HFD + Vehicle group.

GroupDose (mg/kg)TC (mg/dL)TG (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Control -80 ± 560 ± 450 ± 318 ± 2
HFD + Vehicle -220 ± 15150 ± 1235 ± 2155 ± 11
HFD + Positive Control 100165 ± 11 95 ± 8***45 ± 3*101 ± 9
HFD + Test Cmpd (Low) 50190 ± 13125 ± 1038 ± 2127 ± 10
HFD + Test Cmpd (Mid) 100172 ± 12 105 ± 942 ± 3109 ± 8
HFD + Test Cmpd (High) 200158 ± 10 90 ± 748 ± 4**92 ± 7***

Interpretation: The data in the example table would suggest that the test compound produces a dose-dependent reduction in total cholesterol, triglycerides, and LDL-cholesterol, while increasing HDL-cholesterol, consistent with a beneficial lipid-modifying effect. The efficacy at the high dose appears comparable or superior to the positive control.

Conclusion

This document outlines a comprehensive, tiered protocol for the systematic evaluation of Nicotinic acid oxide sodium salt as a lipid-modifying agent. By progressing from targeted in vitro assays that confirm the mechanism of action to a robust in vivo efficacy study in a clinically relevant animal model, researchers can generate the high-quality, reproducible data necessary for drug development. Adherence to these protocols, including the use of appropriate controls and validated analytical methods, will ensure scientific integrity and provide a clear assessment of the compound's therapeutic potential.

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Method

Application Notes and Protocols for the Administration of Nicotinic Acid Sodium Salt in Animal Studies

Introduction: Context and Core Principles Nicotinic acid, also known as niacin or vitamin B3, is a critical water-soluble vitamin that, at pharmacological doses, serves as the oldest and one of the most effective agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Context and Core Principles

Nicotinic acid, also known as niacin or vitamin B3, is a critical water-soluble vitamin that, at pharmacological doses, serves as the oldest and one of the most effective agents for managing dyslipidemia.[1] It exerts beneficial effects on the lipid profile, notably reducing low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2] The primary mechanism for these effects is mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[3][4]

For preclinical research, the sodium salt of nicotinic acid (Sodium Nicotinate, CAS 54-86-4) is often preferred due to its high aqueous solubility, which simplifies formulation and administration.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate delivery methods for nicotinic acid sodium salt in rodent models.

This guide emphasizes the causality behind procedural choices, ensuring that protocols are not merely followed but understood. By grounding our methods in established best practices and explaining the scientific rationale, we aim to enhance experimental reproducibility, ensure data integrity, and uphold the highest standards of animal welfare.

Section 1: Pre-formulation, Solubility, and Vehicle Selection

The successful administration of any test article begins with a well-characterized and stable formulation. The choice of vehicle is paramount and is dictated by the physicochemical properties of the compound.

Physicochemical Profile of Nicotinic Acid Sodium Salt:

  • Form: White to off-white crystalline powder.[5]

  • Solubility: Highly soluble in water.[5] Nicotinic acid itself has a water solubility of approximately 18 g/L, which is significantly enhanced in its salt form.[2]

  • Hygroscopicity: The compound can absorb moisture from the air and should be stored in a cool, dry place.[5]

Given its high water solubility, the vehicle selection for nicotinic acid sodium salt is straightforward. Physiologically compatible aqueous vehicles are strongly preferred to minimize toxicity and confounding variables.

Table 1: Recommended Vehicles for Nicotinic Acid Sodium Salt

Vehicle Type Example Rationale & Considerations
Aqueous (Preferred) Sterile Water for Injection Physiologically neutral and ensures complete solubilization. Ideal for most applications.
0.9% Sodium Chloride (Saline) Isotonic and physiologically compatible, making it an excellent choice for parenteral routes like intraperitoneal injection to minimize irritation.[6]

| Aqueous (Suspending) | 0.5% w/v Carboxymethyl Cellulose (CMC-Na) | While not necessary for solubility, it can be used to increase viscosity if a slower release from the injection site is desired or to match a vehicle used for a poorly soluble comparator compound in the same study.[7] |

Expert Insight: For nicotinic acid sodium salt, the use of co-solvents like DMSO or oils is unnecessary and not recommended. These vehicles can introduce their own pharmacological effects and potential toxicities, complicating data interpretation. Simplicity is key; sterile saline is the gold standard for parenteral administration of this compound.

Protocol 1.1: Preparation of a 10 mg/mL Aqueous Formulation

This protocol describes the preparation of a simple, sterile solution suitable for both oral and parenteral administration.

Materials:

  • Nicotinic acid sodium salt powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculation: Determine the total volume of dosing solution required for the study. For example, for 10 mice (25g each) receiving a 10 mg/kg dose at a volume of 10 mL/kg, you would need: 10 mice * 0.025 kg * 10 mL/kg = 2.5 mL. Prepare a slight overage (e.g., 5 mL).

  • Weighing: Accurately weigh the required amount of nicotinic acid sodium salt. For a 10 mg/mL solution in 5 mL, weigh 50 mg of the compound.

  • Dissolution: Aseptically transfer the powder to a sterile conical tube. Add approximately 80% of the final volume of sterile saline (e.g., 4 mL).

  • Mixing: Vortex the solution until the powder is completely dissolved. The high solubility should make this a rapid process.

  • Volume Adjustment: Bring the solution to the final desired volume (5 mL) with sterile saline.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new, sterile vial. This step ensures the final dosing solution is free from microbial contamination, which is critical for parenteral routes.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. Store appropriately as per the compound's stability data, typically at 2-8°C for short-term use.

Section 2: Choosing the Optimal Route of Administration

The selection of an administration route is a critical decision that directly impacts the pharmacokinetic and pharmacodynamic profile of the compound. The two most common and appropriate routes for nicotinic acid sodium salt in rodent studies are oral gavage (PO) and intraperitoneal (IP) injection.

  • Oral Gavage (PO): This route is chosen to model human oral consumption. It subjects the compound to the gastrointestinal environment and first-pass metabolism in the liver. It is the preferred route for efficacy studies where the intended clinical route is oral.

  • Intraperitoneal (IP) Injection: This parenteral route introduces the compound directly into the peritoneal cavity, where it is rapidly absorbed into systemic circulation. It bypasses the GI tract and first-pass metabolism, leading to higher bioavailability and a faster onset of action.[8] It is ideal for mechanistic studies, acute toxicity assessments, or when trying to maximize systemic exposure.

G start Start: Experimental Goal q1 Model Human Oral Intake or Study GI/First-Pass Effects? start->q1 po_route Select Oral Gavage (PO) q1->po_route Yes q2 Maximize Systemic Exposure or Bypass First-Pass Metabolism? q1->q2 No ip_route Select Intraperitoneal (IP) Injection q2->ip_route Yes

Decision workflow for selecting an administration route.

Section 3: Detailed Experimental Protocols

Adherence to standardized, validated protocols is essential for animal welfare and data quality. The following sections provide step-by-step methodologies for PO and IP administration.

Protocol 3.1: Oral Administration (Gavage) in Rodents

Oral gavage ensures the precise delivery of a specified volume directly into the stomach.[9]

Materials:

  • Prepared dosing solution

  • Appropriately sized oral gavage needles (flexible or soft-tipped needles are recommended to reduce injury risk[6][10])

    • Mice: 18-20 gauge, 1.5 inches long, with a rounded tip.[11]

    • Rats: 16-18 gauge, 2-3 inches long, with a rounded tip.[11]

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Restraint:

    • Mice: Firmly scruff the mouse to immobilize the head and body.[6] Ensure the head and body are aligned vertically to create a straight path to the esophagus.[9]

    • Rats: Hold the rat near the thoracic region, supporting the lower body. Gently extend the head back to align the neck and esophagus.[11]

  • Gavage Needle Measurement: Before the first use on an animal, measure the correct insertion depth. Place the tip of the gavage needle at the animal's mouth and extend it to the last rib (xiphoid process).[11][12] Mark this length on the tube with a permanent marker. This prevents accidental perforation of the esophagus or stomach.

  • Tube Insertion:

    • Fill the syringe with the calculated dose volume and attach the gavage needle.

    • Gently insert the needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[6]

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly with minimal resistance.[11][12]

    • Trustworthiness Check: If resistance is met or the animal coughs, the needle may be in the trachea. Do not force it. Withdraw immediately and restart the process.[9][12]

  • Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly and smoothly.[9] Do not administer too quickly, as this can cause reflux.

  • Withdrawal and Monitoring: After administration, remove the needle gently in a single, smooth motion. Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[10][11]

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Weigh Animal & Calculate Dose C Prepare Syringe A->C B Measure Gavage Tube Length D Properly Restrain Animal C->D E Insert Tube to Pre-marked Depth D->E F Administer Substance Slowly E->F G Withdraw Tube Gently F->G H Monitor Animal (5-10 min) G->H I Record Procedure H->I

Workflow for the oral gavage (PO) procedure.
Protocol 3.2: Intraperitoneal (IP) Injection in Rodents

IP injection is a common parenteral route for rapid systemic delivery.

Materials:

  • Prepared sterile dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (a new needle must be used for each animal[13])

    • Mice: 25-27 gauge.[14]

    • Rats: 23-25 gauge.[14]

  • 70% ethanol or chlorhexidine wipes

  • Animal scale

Procedure:

  • Animal Restraint and Site Identification:

    • Restrain the animal securely. For mice, scruff the neck and secure the tail.

    • Turn the animal so its abdomen is facing upwards. Tilt the head slightly downwards to cause the abdominal organs to shift forward, away from the injection site.[14]

    • Visualize the abdomen divided into four quadrants. The target injection site is the animal's lower right quadrant.[8][13]

    • Expert Rationale: This site is chosen to avoid critical organs. The lower left contains the cecum, and the midline contains the bladder and major blood vessels.[8][15]

  • Injection Technique:

    • Wipe the injection site with an alcohol or chlorhexidine swab to disinfect the skin.[13]

    • Hold the syringe like a dart. Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[8][13] The depth of entry for a mouse is approximately 0.5 cm.[8]

    • Trustworthiness Check: Gently pull back on the plunger (aspirate). If you see blood (vessel entry) or a yellow/brown fluid (bowel/bladder entry), withdraw the needle. Discard the needle, syringe, and solution, and start again with fresh materials.[14]

  • Administration: If aspiration is clear (negative pressure), depress the plunger steadily to administer the full volume.

  • Withdrawal and Monitoring: Withdraw the needle swiftly and return the animal to its cage. Observe for any signs of distress, pain, or complications.[14] Record the procedure, including the side of injection, especially if multiple injections are planned over time.[8]

G cluster_prep Preparation cluster_admin Injection cluster_post Post-Procedure A Calculate Dose & Prepare Syringe B Identify Injection Site (Lower Right Quadrant) A->B C Disinfect Site B->C D Restrain Animal & Tilt Head Down C->D E Insert Needle (30-45°, Bevel Up) D->E F Aspirate to Check for Placement E->F G Inject Substance F->G H Withdraw Needle & Monitor Animal G->H I Dispose Sharps H->I

Workflow for the intraperitoneal (IP) injection procedure.

Section 4: Dosage and Volume Guidelines

Accurate dosing is fundamental to any pharmacological study. All doses should be calculated based on the most recent body weight of the animal.

Table 2: Recommended Administration Volumes and Needle Gauges

Species Route Max Volume (mL/kg) Recommended Needle Gauge
Mouse (~25g) Oral Gavage 10 mL/kg[11][12] 18-20g
Intraperitoneal 10-20 mL/kg (typically <0.5 mL/animal)[14] 25-27g
Rat (~200g) Oral Gavage 10-20 mL/kg[11] 16-18g

| | Intraperitoneal | 10 mL/kg (typically <2 mL/animal)[14] | 23-25g |

Note: These are general guidelines. The maximum volume may need to be adjusted based on the specific study design and must be justified in the animal use protocol. Highly viscous liquids are not recommended for IP injection.[14]

Section 5: Overview of Nicotinic Acid's Mechanism of Action

Understanding the biological target of nicotinic acid helps contextualize the expected physiological responses. The primary effects are initiated by the binding of nicotinic acid to the GPR109A receptor, which is highly expressed on adipocytes and immune cells like Langerhans cells in the skin.

G cluster_adipocyte Adipocyte cluster_skin Skin (Langerhans Cell) NA Nicotinic Acid (or Sodium Salt) GPR109A_A GPR109A Receptor NA->GPR109A_A GPR109A_S GPR109A Receptor NA->GPR109A_S Gi Gi Protein Activation GPR109A_A->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis Reduced Lipolysis (↓ FFA release) HSL->Lipolysis PGD2 ↑ Prostaglandin D2 (PGD2) Release GPR109A_S->PGD2 Vasodilation Vasodilation (Flushing) PGD2->Vasodilation

Simplified signaling pathways of Nicotinic Acid.

References

  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • UQ Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats. University of Queensland. Retrieved from [Link]

  • MacDonald, M. L., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18). Retrieved from [Link]

  • McGill University. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. ResearchGate. Retrieved from [Link]

  • University of Iowa Animal Care and Use Committee. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]

  • UQ Animal Ethics Committee. (2022). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. University of Queensland. Retrieved from [Link]

  • Al-awar, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gnotobiotics, 2. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • Han, S., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • Han, S., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. ResearchGate. Retrieved from [Link]

  • Committee on Toxicity. (2019). TOX/2019/38 E(N)NDS toxicological review of nicotine. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Retrieved from [Link]

  • Han, S., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. PMC. Retrieved from [Link]

  • Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.b. Short-Term Toxicity Studies with Non-Rodents. Retrieved from [Link]

  • Wang, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Retrieved from [Link]

  • Majlesi, K., et al. (2019). Thermodynamic Study on the Interaction of Nicotinic Acid with H+, Na+, Ca2+ and Mg2+ at Different Temperatures and Ionic Strengths. ResearchGate. Retrieved from [Link]

  • Magna Scientia Publication. (2021). A review of toxicology studies on mammals. Retrieved from [Link]

  • Juniper Publishers. (2015). Open Access Journal of Toxicology (OAJT). Retrieved from [Link]

  • Saganuwan, S. A. (2015). TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW. CABI Digital Library. Retrieved from [Link]

  • Counotte, D. S., et al. (2014). Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data. PubMed. Retrieved from [Link]

  • Basu, T. K., & Imrhan, V. (2002). Niacin (nicotinic acid) in non-physiological doses cause hyperhomocysteineaemia in Sprague-Dawley rats. ResearchGate. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of niacin (nicotinamide) as a feed additive for all animal species. ResearchGate. Retrieved from [Link]

  • Shrestha, S., et al. (2022). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. MDPI. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for Cell-Based Assays Involving Nicotinic Acid Oxide Sodium Salt

Introduction: Unveiling the Cellular Activities of Nicotinic Acid Oxide Sodium Salt Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the ess...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cellular Activities of Nicotinic Acid Oxide Sodium Salt

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the essential coenzymes NAD and NADP.[1][2] Beyond its role as a vitamin, pharmacological doses of nicotinic acid exert potent lipid-modifying and anti-inflammatory effects, which are primarily mediated through the G-protein coupled receptor (GPCR), GPR109A (also known as HCA₂).[3][4] Nicotinic acid oxide sodium salt is a derivative of nicotinic acid, specifically its N-oxide form.[5][6] As a stable, water-soluble salt, it is a valuable compound for in vitro research.[7] While direct studies on the oxide form are less common, its structural similarity to nicotinic acid strongly suggests it functions as an agonist for the GPR109A receptor.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for characterizing the biological effects of Nicotinic acid oxide sodium salt. We will delve into the underlying signaling pathways and provide detailed, field-proven protocols for assessing cytotoxicity, target engagement, and downstream functional consequences.

Core Mechanism of Action: The GPR109A Signaling Cascade

The primary cellular target for nicotinic acid is GPR109A, a receptor highly expressed in adipocytes and various immune cells like macrophages and neutrophils.[3][8] Understanding this pathway is critical for designing meaningful assays.

  • Ligand Binding: Nicotinic acid oxide sodium salt binds to and activates the GPR109A receptor on the cell surface.

  • G-Protein Coupling: GPR109A is coupled to an inhibitory G-protein (Gαi).[8]

  • Downstream Inhibition: Upon activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9]

  • Cellular Response: The reduction in cAMP levels mediates many of nicotinic acid's downstream effects, including the inhibition of lipolysis in adipocytes and the suppression of inflammatory responses in immune cells.[3][10]

GPR109A_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAOS Nicotinic Acid Oxide Sodium Salt GPR109A GPR109A Receptor NAOS->GPR109A Binds & Activates G_protein Gi Protein (α, β, γ) GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC αi subunit inhibits ATP ATP ATP->AC Response Downstream Cellular Responses (e.g., Anti-inflammatory Effects, Inhibition of Lipolysis) cAMP->Response Mediates

Figure 1: GPR109A signaling pathway activated by Nicotinic acid oxide sodium salt.

Application Notes: A Strategic Approach to Assay Design

A multi-tiered assay approach is essential for a comprehensive evaluation. The logical progression is to first determine the compound's toxicity profile, then confirm its interaction with the intended target, and finally, characterize its functional effects on the cells.

  • Tier 1: Cytotoxicity and Viability Assessment: Before functional analysis, it is crucial to determine the concentration range at which Nicotinic acid oxide sodium salt is non-toxic. This ensures that observed effects in subsequent assays are due to specific pharmacological activity and not simply cell death. Assays like MTT, MTS, or WST-1, which measure metabolic activity, are ideal for this initial screen.[11][12]

  • Tier 2: Target Engagement - GPCR Activation: To confirm that the compound acts via GPR109A, a direct measure of receptor activation is necessary. Since GPR109A activation inhibits adenylyl cyclase, quantifying the resulting decrease in intracellular cAMP is the gold standard.[13] This directly links the compound to its mechanistic pathway.

  • Tier 3: Functional Cellular Response - Apoptosis & Inflammation: Based on the known roles of GPR109A, subsequent assays can explore functional outcomes.

    • Apoptosis Assays: To determine if the compound induces programmed cell death at higher concentrations or in specific cell types (e.g., cancer cells), an apoptosis assay is warranted. Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry is a robust method to distinguish between healthy, apoptotic, and necrotic cells.[14][15]

    • Anti-inflammatory Assays: In immune cells like macrophages (e.g., RAW 264.7 or THP-1 cell lines), the anti-inflammatory effects can be measured. This typically involves stimulating the cells with an inflammatory agent (like LPS) in the presence or absence of the compound, followed by measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of Nicotinic acid oxide sodium salt on cell metabolic activity, a proxy for cell viability.[11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]

Materials:

  • Nicotinic acid oxide sodium salt

  • Cell line of interest (e.g., HEK293, HepG2, or a GPR109A-expressing line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Nicotinic acid oxide sodium salt in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with solvent only) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on a plate shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

ParameterRecommended ValueRationale
Cell Line GPR109A-expressing lineTo ensure the target is present for mechanism-specific effects.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and not over-confluent.
Compound Conc. 0.1 µM - 1000 µM (log scale)A wide range is needed to determine the dose-response curve and IC₅₀.
Incubation Time 24 - 72 hoursAllows for assessment of both short-term and long-term toxicity.
MTT Incubation 3 - 4 hoursSufficient time for formazan development without causing artifacts.
Table 1: Key experimental parameters for the MTT cytotoxicity assay.
Protocol 2: GPCR Activation Assessment using cAMP-Glo™ Assay

This protocol quantifies changes in intracellular cAMP levels following treatment with Nicotinic acid oxide sodium salt.

Principle: This is a homogeneous, bioluminescent assay. Cells are incubated with the compound, then lysed to release cAMP. The amount of cAMP is determined by its competition with a cAMP-luciferase fusion protein for a specific antibody. The unbound fusion protein is then available to react with a substrate, generating a luminescent signal that is inversely proportional to the amount of cAMP in the well. A decrease in luminescence indicates an increase in cAMP, and vice-versa. For a Gαi-coupled receptor like GPR109A, agonist treatment should result in decreased cAMP and thus an increase in luminescence.

Materials:

  • cAMP-Glo™ Assay Kit (Promega or similar)

  • GPR109A-expressing cell line (e.g., CHO-K1 stable transfectants)

  • Nicotinic acid oxide sodium salt

  • Forskolin (an adenylyl cyclase activator, used as a positive control)

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed a GPR109A-expressing cell line in an opaque-walled 96-well plate at a density of 5,000-20,000 cells per well in 80 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of Nicotinic acid oxide sodium salt in an appropriate buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Treatment: Add 20 µL of the compound dilutions to the cells. To a set of control wells, add Forskolin to stimulate cAMP production. Incubate at room temperature for 15-30 minutes.

  • Cell Lysis & cAMP Detection: Add 40 µL of the cAMP-Glo™ Lysis Buffer to each well. This buffer lyses the cells and contains the antibody and cAMP-luciferase fusion protein. Incubate for 20 minutes at room temperature.

  • Luciferase Reaction: Add 40 µL of the Kinase-Glo® Reagent (luciferase substrate) to each well. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the change in luminescence relative to the vehicle control. A dose-dependent increase in signal indicates GPR109A-mediated inhibition of adenylyl cyclase.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Cell line of interest

  • Nicotinic acid oxide sodium salt

  • 6-well plates or T-25 flasks for cell culture

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Nicotinic acid oxide sodium salt (and a vehicle control) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, then detach using a gentle cell scraper or trypsin-free dissociation solution (avoiding harsh trypsinization which can damage the membrane). Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow and Data Interpretation

The overall process follows a logical sequence to build a comprehensive profile of the compound's activity.

Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A1 Select Cell Line (GPR109A+) A2 Culture & Seed Cells (96-well, 6-well plates) A1->A2 A3 Prepare Compound Serial Dilutions A2->A3 B1 Tier 1: Cytotoxicity Assay (MTT, 24-72h) A3->B1 Treat Cells B2 Tier 2: GPCR Activation (cAMP Assay, 30 min) A3->B2 Treat Cells B3 Tier 3: Functional Assay (Apoptosis, 24h) A3->B3 Treat Cells C1 Spectrophotometry (Absorbance @ 570nm) B1->C1 C2 Luminometry (RLU Signal) B2->C2 C3 Flow Cytometry (FITC vs. PI) B3->C3 D Calculate IC50 / EC50 Determine % Apoptosis Generate Dose-Response Curves C1->D C2->D C3->D

Figure 2: General experimental workflow for characterizing Nicotinic acid oxide sodium salt.

Interpreting Results: Data should be analyzed to determine key quantitative metrics, such as the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity or the half-maximal effective concentration (EC₅₀) for cAMP modulation.

AssayMetricExpected Result with Nicotinic Acid Oxide Sodium Salt
MTT Viability IC₅₀A high IC₅₀ value, indicating low cytotoxicity at functional concentrations.
cAMP Assay EC₅₀A potent EC₅₀ for increasing the luminescent signal (decreasing cAMP).
Annexin V/PI % Apoptotic CellsNo significant increase at concentrations at or below the cAMP EC₅₀.
Table 2: Summary of expected results and key metrics.

By following this structured approach, from understanding the core mechanism to executing a tiered panel of assays, researchers can generate a robust and reliable dataset to fully characterize the cellular pharmacology of Nicotinic acid oxide sodium salt.

References

  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Li, X., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Zaina, S., & Singh, P. (2014). GPR109A and Vascular Inflammation.
  • Al-Dwairi, A., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 19(11), 3491.
  • Merck Index. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Nicotinic acid N-oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action.
  • Linus Pauling Institute. (2018, August 10). Niacin. Retrieved from [Link]

  • Soema, P. C., et al. (2022). Physical Characterization and Cellular Toxicity Studies of Commercial NiO Nanoparticles.
  • Al-Hada, M., et al. (2020). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. Polymers, 12(10), 2217.
  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Płaziński, W., et al. (2022).
  • Kamanna, V. S., & Kashyap, M. L. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Wu, Y., et al. (2016). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Journal of Nutritional Biochemistry, 30, 110-117.
  • Offermanns, S. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(S1), S170-S175.
  • Dr. G Bhanu Prakash. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. Retrieved from [Link]

  • Benedict, J. B., et al. (2020). Nicotine Refined: Crystal Engineering of (S)
  • Shimpi, M., et al. (2021). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Frontiers in Chemistry, 9, 735624.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nicotinic Acid N-Oxide Sodium Salt Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Understanding the fundamental physical chemistry of Nicotinic acid N-oxide sodium salt is critical to preventing experimental failure.

This compound features a zwitterionic pyridine ring with an N-oxide functionality (N⁺-O⁻) and a carboxylate group. While the sodium salt form is highly water-soluble, the molecule is exquisitely sensitive to pH shifts, redox environments, and improper solvent mixing. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your workflows.

Troubleshooting Guides & FAQs

Q1: My aqueous stock solution developed a white, crystalline precipitate overnight. What happened?

Causality: The most common cause of sudden precipitation is an unintended drop in solution pH. While the sodium salt of nicotinic acid N-oxide is highly soluble, dropping the pH below the pKa of the carboxylic acid moiety forces the molecule into its protonated, free-acid form (oxiniacic acid). The free acid has a drastically reduced aqueous solubility of approximately 6 g/L (0.6%) at 20 °C [2]. Self-Validating System: To confirm whether the precipitation is pH-induced rather than chemical degradation, isolate a 1 mL aliquot of the turbid solution and titrate with 10–20 µL of 0.1 M NaOH. If the precipitate readily dissolves and the solution clears, the issue is confirmed as pH-dependent crashing. Resolution: Always buffer your aqueous vehicles to pH 6.5–7.5 prior to introducing the compound.

Q2: HPLC analysis shows a secondary peak emerging over time in my working solutions. Is the compound degrading?

Causality: The N-oxide group is chemically labile. In the presence of reducing agents (e.g., DTT, β-mercaptoethanol in lysis buffers) or under prolonged exposure to UV light, the N-oxide bond undergoes deoxygenation, reverting the molecule back to the parent nicotinic acid[2]. Self-Validating System: Run a pure nicotinic acid standard alongside your degraded sample on the HPLC. If the secondary peak's retention time precisely matches the nicotinic acid standard, you have confirmed reductive or photolytic deoxygenation. Resolution: Store stock solutions in amber vials to prevent photolysis. If your assay requires reducing agents, add the N-oxide compound immediately prior to the experiment rather than storing it in the complete buffer.

Q3: I am preparing a high-concentration dosing vehicle for in vivo studies, but I am experiencing phase separation. How can I stabilize the formulation?

Causality: Complex in vivo formulations often require co-solvents to enhance tissue permeability. Incorrect solvent addition order leads to "solvent shock"—localized supersaturation that forces the compound out of solution before the surfactants can stabilize it. Resolution: Follow a validated, stepwise addition protocol (see Protocol 1 below) utilizing DMSO, PEG300, Tween-80, and Saline to create a thermodynamically stable micellar environment [1].

Quantitative Data: Stability & Formulation Parameters

To facilitate experimental planning, the critical physical and stability parameters of the compound are summarized below:

ParameterValue / ConditionMechanistic Implication
Stock Solution Storage -80°C (2 years) / -20°C (1 year) [1]Minimizes thermal kinetic energy, preventing spontaneous N-oxide reduction in solution.
Aqueous Solubility (Free Acid) ~6 g/L (0.6%) at 20°C [2]High risk of precipitation if the pH drops and protonates the carboxylate group.
Exothermic Decomposition > 302°C[3]High-temperature processing (e.g., autoclaving) must be avoided to prevent explosive thermal degradation.
UV Absorbance Maxima 222 nm and 270 nm[2]Exposure to these specific wavelengths accelerates photolytic deoxygenation.

Validated Experimental Protocols

Protocol 1: Preparation of a Stable In Vivo Dosing Vehicle (2.5 mg/mL)

Purpose: To formulate a clear, phase-stable solution for animal dosing using a stepwise solvent gradient. Causality: DMSO acts as the primary molecular solubilizer. PEG300 and Tween-80 are added sequentially to coat the solvated molecules, preventing them from aggregating when the highly polar aqueous phase (Saline) is finally introduced [1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the Nicotinic acid N-oxide sodium salt in pure DMSO to create a 25.0 mg/mL master stock.

  • Primary Dilution: Transfer 100 µL of the DMSO stock into a clean, dry glass vial.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex vigorously for 15 seconds. Do not proceed until the solution is optically homogeneous.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to incorporate the viscous surfactant without inducing excessive foaming.

  • Aqueous Phase Addition: Add 450 µL of 0.9% Saline dropwise (1 drop per second) while continuously swirling the vial.

  • Self-Validation (QC): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 confirms a true solution. An OD600 > 0.05 indicates the presence of micro-precipitates, requiring gentle sonication (water bath, 37°C for 5 minutes) to rescue.

Protocol 2: Self-Validating pH-Shift Rescue Assay

Purpose: To rapidly distinguish between irreversible chemical degradation and reversible pH-induced precipitation in stored aqueous stocks.

Step-by-Step Methodology:

  • Sampling: Isolate 1 mL of the turbid/precipitated working solution in a microcentrifuge tube.

  • Phase Separation: Centrifuge at 10,000 x g for 2 minutes to pellet the precipitate.

  • Supernatant Analysis: Analyze the supernatant via HPLC. A significant reduction in the Area Under the Curve (AUC) for the N-oxide peak confirms the active compound is trapped in the pellet.

  • Chemical Rescue: Resuspend the pellet in the remaining supernatant. Add 0.1 M NaOH in 5 µL increments, vortexing for 5 seconds after each addition.

  • Validation: Monitor the solution visually. If the solution becomes completely clear upon reaching pH > 6.0, the precipitate was the intact free acid. If the pellet remains insoluble despite the pH shift, suspect irreversible complexation with multivalent cations in your buffer.

Pathway Visualization

The following diagram illustrates the primary physical and chemical pathways that compromise the stability of Nicotinic acid N-oxide sodium salt in solution.

StabilityPathways NaSalt Nicotinic Acid N-Oxide Sodium Salt (Highly Soluble, Clear) FreeAcid Nicotinic Acid N-Oxide Free Acid (Precipitate, Sol. < 6 g/L) NaSalt->FreeAcid pH Drop (Protonation) Degradant Nicotinic Acid (Deoxygenated Degradant) NaSalt->Degradant Chemical Reduction or UV Photolysis FreeAcid->NaSalt pH > 6.0 (Deprotonation) Thermal Exothermic Decomposition (> 302 °C) FreeAcid->Thermal Heating (Dry State)

Fig 1: pH-dependent phase separation and chemical degradation pathways of Nicotinic Acid N-Oxide.

References

  • Title: Nicotinic acid N-oxide - Physical and Chemical Properties Source: Grokipedia URL: [Link]

  • Title: Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine N-oxides Source: Organic Syntheses URL: [Link]

Optimization

Common experimental errors with "Nicotinic acid oxide sodium salt"

Welcome to the Technical Support Center for Nicotinic Acid N-oxide Sodium Salt (also known as Oxiniacic acid sodium salt). As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nicotinic Acid N-oxide Sodium Salt (also known as Oxiniacic acid sodium salt). As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected variability when working with this compound. Because it features both a redox-sensitive N-oxide moiety and a pH-dependent carboxylate group, its behavior in aqueous solutions, biological assays, and coordination chemistry requires precise handling.

This guide is designed to move beyond basic instructions. Here, we deconstruct the chemical causality behind common experimental failures and provide self-validating protocols to ensure the integrity of your drug development and mechanistic studies.

Quantitative Data & Specifications

To establish a baseline for your experiments, all critical physicochemical parameters are summarized below. Understanding these limits is the first step in troubleshooting solubility and stability issues.

ParameterSpecification
Chemical Name Nicotinic acid N-oxide sodium salt
Free Acid CAS Number 1[1]
Molar Mass (Free Acid) 139.11 g/mol [1]
Stock Solution Storage -80°C (up to 2 years) or -20°C (up to 1 year)[2]
Working Solution Stability Prepare fresh daily; do not store[2]
Melting Point (Free Acid) 254-255 °C (decomposes)[1]
Primary Enzymatic Target 3-Hydroxyanthranilate-3,4-dioxygenase (3HAO)[3]

Mechanistic Pathways & Experimental Workflows

Mechanism of Action: 3HAO Inhibition

Nicotinic acid N-oxide derivatives are utilized to modulate the kynurenine pathway. The N-oxide and carboxylate oxygens are sterically positioned to act as a competitive inhibitor by chelating the catalytically essential Fe2+ ion in the 3HAO enzyme pocket, thereby preventing the biosynthesis of the neurotoxin Quinolinic Acid[3].

Pathway TRP Tryptophan KYN Kynurenine TRP->KYN HAA 3-Hydroxyanthranilic Acid KYN->HAA QUIN Quinolinic Acid (Neurotoxin) HAA->QUIN Catalyzed by 3HAO ENZ 3HAO Enzyme (Fe2+ dependent) ENZ->HAA NNO Nicotinic Acid N-oxide Sodium Salt NNO->ENZ Chelates Fe2+ (Competitive Inhibition)

Caption: Mechanism of Action: Nicotinic acid N-oxide competitively inhibits 3HAO via Fe2+ chelation.

Solution Preparation Logic Tree

Improper preparation of stock and working solutions is the leading cause of assay failure. Follow this self-validating workflow to ensure compound integrity.

Workflow Start Weigh NNO Sodium Salt Solvent Add Aqueous Solvent Start->Solvent Check Precipitation? Solvent->Check Heat Mild Heat & Sonication Check->Heat Yes Filter Filter Sterilize (0.22 μm) Check->Filter No Heat->Filter Store Store Stock at -80°C Filter->Store Use Prepare Working Solution (Use Same Day) Store->Use

Caption: Experimental workflow for the preparation and storage of Nicotinic acid N-oxide solutions.

Troubleshooting Guides & FAQs

Q: Why did my working solution precipitate upon dilution into the assay buffer? A: Precipitation often occurs due to localized pH shifts or thermal shock. While the sodium salt is highly water-soluble compared to the free acid, rapid addition to cold buffers can cause phase separation. Causality & Solution: The solubility of the zwitterionic N-oxide is temperature-dependent. Ensure the assay buffer is at room temperature before adding the stock solution. If precipitation occurs, apply mild heating and sonication to aid dissolution[2].

Q: My in vitro 3HAO inhibition assay is showing high variability and unexpected loss of efficacy. What is going wrong? A: Nicotinic acid N-oxide acts as a competitive inhibitor of 3HAO by chelating the catalytically relevant Fe2+ ion in the enzyme's binding pocket[3]. If your assay buffer contains high concentrations of competing divalent cations (e.g., excess Mg2+ or Mn2+) or strong chelators like EDTA, the Fe2+ interaction will be disrupted. Causality & Solution: The inhibition is entirely reliant on the coordination geometry between the N-oxide/carboxylate oxygens and Fe2+. Optimize the Fe2+ concentration in your buffer and rigorously exclude non-essential chelating agents. Furthermore, ensure you are using freshly prepared working solutions, as prolonged aqueous exposure can lead to degradation[2].

Q: I am trying to synthesize metal-organic frameworks (MOFs) using this compound, but I'm getting poor yields and uncoordinated ligands. A: The coordination of Nicotinic acid N-oxide to metals (such as Lead or Vanadium) is highly pH-dependent. If the pH is too low, the carboxylate group remains protonated, preventing complexation. Causality & Solution: You must actively drive the equilibrium toward the deprotonated state. Adjust the reaction mixture pH to approximately 6.5 using solid NaOH. This ensures the ligand is fully deprotonated (forming the sodium salt in situ) and available for coordination[4].

Validated Experimental Protocols

Protocol A: Preparation of In Vivo / In Vitro Dosing Solutions

Objective: Generate a sterile, fully solubilized working solution that maintains the structural integrity of the N-oxide moiety.

  • Weighing: Accurately weigh the required amount of Nicotinic acid N-oxide sodium salt.

  • Primary Dissolution: Add sterile, endotoxin-free water or PBS to create a concentrated stock solution.

  • Thermal/Mechanical Agitation: If any phase separation or precipitation is observed, place the tube in a water bath sonicator for 5-10 minutes. Self-Validation Check: Hold the solution against a light source. The complete absence of particulate matter visually validates that the compound is fully solubilized.

  • Sterilization: Filter the clarified stock solution through a 0.22 μm PES syringe filter[2].

  • Storage: Aliquot the stock solution into amber vials to protect from light and store immediately at -80°C (stable for up to 2 years)[2].

  • Working Solution: On the day of the experiment, dilute the stock to the final working concentration using the appropriate vehicle. Do not store diluted working solutions ; they must be used on the same day to prevent loss of efficacy[2].

Protocol B: Synthesis of Metal-Carboxylate Complexes (e.g., Pb-NNO MOFs)

Objective: Synthesize phosphorescent lead-carboxylate complexes utilizing the sodium salt of Nicotinic acid N-oxide as a bridging ligand.

  • Ligand Solubilization: Dissolve 0.5 mmol of Nicotinic acid N-oxide in 14 mL of deionized water[4].

  • Metal Addition: Add the corresponding metal salt (e.g., Lead(II) nitrate) to the solution[4].

  • Critical pH Adjustment: Gradually add solid NaOH to the stirring mixture until the pH reaches exactly 6.5[4]. Causality: This step is non-negotiable. It deprotonates the carboxylic acid, generating the reactive sodium salt species required to bridge the [Pb2O2] units.

  • Hydrothermal Synthesis: Transfer the mixture into a 23-mL Teflon-lined autoclave and seal it tightly.

  • Crystallization: Heat the autoclave at 150°C for 72 hours[4].

  • Harvesting: Allow the vessel to cool to room temperature gradually. Self-Validation Check: The presence of yellow block crystals confirms the successful formation of the[Pb3(NNO)4·(NO3)2·H2O] complex[4].

References

  • Drug Precursor: Nicotinic acid N-oxide Mechanism of Action & Protocol.MedChemExpress.
  • Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase (WO2012097869A1).Google Patents.
  • A Series of Lead(II)-Organic Frameworks Based on Pyridyl Carboxylate Acid N-Oxide Derivatives: Syntheses, Structures, and Luminescent Properties.ACS Publications (Crystal Growth & Design).
  • Nicotinic acid N-oxide.Wikipedia.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nicotinic Acid N-Oxide Sodium Salt Solubility

Welcome to the Technical Support Center for Nicotinic Acid N-Oxide Sodium Salt . This compound, an oxidized derivative of vitamin B3, is widely utilized in hyperlipidemia research and as a precursor in drug development[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nicotinic Acid N-Oxide Sodium Salt . This compound, an oxidized derivative of vitamin B3, is widely utilized in hyperlipidemia research and as a precursor in drug development[1].

While synthesizing the sodium salt derivative is a standard chemical strategy to improve the inherently poor aqueous solubility of the free acid (oxiniacic acid)[1], researchers frequently encounter downstream precipitation, concentration inconsistencies, or solvent incompatibility. This guide provides mechanistic explanations and field-proven troubleshooting steps to ensure your in vitro and in vivo assays are reproducible.

Frequently Asked Questions (Troubleshooting)

Q: Why is my sodium salt precipitating when I try to make a 50 mM stock in 100% DMSO? A: This is a common error caused by conflating the properties of the free acid with its salt form. While the free acid form of Nicotinic acid N-oxide is soluble in DMSO up to ~11.67 mg/mL (with heat and sonication)[2], the sodium salt is an ionic compound. Ionic salts possess high lattice energies that are poorly overcome by low-dielectric organic solvents like pure DMSO. For the sodium salt, you must use aqueous buffers or water as your primary solvent.

Q: I dissolved the sodium salt in my assay buffer, but a white precipitate formed immediately. What went wrong? A: This is a classic pH-dependent precipitation issue. The sodium salt is the conjugate base of the N-oxide carboxylic acid. If your assay buffer is acidic (pH < 4.0), the compound protonates back into the free acid form. While theoretical aqueous solubility of the free acid can reach up to 6 g/L under ideal thermodynamic conditions[1], practical kinetic solubility in standard lab settings is often as low as 0.1 mg/mL without extensive heating[2]. To resolve this, ensure your buffer pH is > 6.0 prior to adding the compound.

Q: How do I handle the hygroscopic nature of the sodium salt? A: Sodium salts readily absorb atmospheric moisture. If the powder is exposed to ambient humidity, it absorbs water, increasing its apparent mass. Weighing out "10 mg" of hydrated powder means you are adding significantly less active pharmaceutical ingredient (API) than calculated, ruining your dose-response curves. Store the powder tightly sealed in a desiccator at -20°C.

Q: How should I formulate this compound for in vivo animal studies? A: For in vivo applications where high dosing is required and pure water is not physiologically ideal, a standard co-solvent system is highly recommended. A validated formulation consists of3[3]. Add these solvents sequentially, ensuring the solution is perfectly clear before adding the next component.

Quantitative Data: Solubility Profiles

Understanding the divergent solubility profiles between the free acid and the sodium salt is critical for experimental design.

Solvent / ConditionFree Acid (Nicotinic Acid N-Oxide)Sodium Salt (Nicotinic Acid N-Oxide Sodium)Mechanistic Cause / Troubleshooting
100% Water (Cold) ~0.1 mg/mL (Poor)[2]>50 mg/mL (Excellent)Sodium salt is highly ionized, favoring aqueous solvation.
100% DMSO ~11.67 mg/mL (Moderate)[2]<1 mg/mL (Poor)Ionic salts lack solubility in low-dielectric organic solvents.
Acidic Buffer (pH < 4) <0.1 mg/mL (Poor)Precipitates immediatelySodium salt protonates back to the insoluble free acid.
In Vivo Mix *~1 mg/mL>10 mg/mLSurfactants (Tween 80) and co-solvents (PEG300) stabilize the solute[3].

*10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

Solvation Workflow & Decision Tree

SolubilityTroubleshooting Start Nicotinic Acid N-Oxide Sodium Salt Solvent Select Primary Solvent Start->Solvent DMSO 100% DMSO Solvent->DMSO Aqueous Aqueous Buffer / Water Solvent->Aqueous DMSOFail Poor Solubility (Ionic Salt) Precipitation Risk DMSO->DMSOFail CheckPH Check Buffer pH Aqueous->CheckPH CoSolvent Use Co-solvent System (e.g., 10% DMSO + PEG300) DMSOFail->CoSolvent Dissolve Add Solute + Vortex CoSolvent->Dissolve Acidic pH < 4.0 CheckPH->Acidic Basic pH > 6.0 CheckPH->Basic AcidicFail Protonation to Free Acid (Insoluble) Acidic->AcidicFail Basic->Dissolve AdjustPH Adjust pH with NaOH AcidicFail->AdjustPH AdjustPH->Basic Sonicate Sonicate & Warm (37°C) Dissolve->Sonicate Success Clear Stock Solution Sonicate->Success

Decision tree for optimizing the solubility of Nicotinic Acid N-Oxide Sodium Salt.

Standard Operating Procedure: Preparation of a 50 mM Aqueous Stock

Self-Validating Check: The final solution must be optically clear with no particulate matter when held against a light source. Any turbidity indicates incomplete dissolution or pH-induced protonation.

  • Equilibration: Allow the sealed vial of Nicotinic acid N-oxide sodium salt to equilibrate to room temperature before opening. This prevents condensation from forming on the highly hygroscopic powder.

  • Weighing: Rapidly weigh the required mass to minimize atmospheric exposure.

  • Primary Dissolution: Add 80% of the final target volume using sterile, deionized water or pH-neutral PBS (pH 7.2–7.4). Do not use pure DMSO.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal & Acoustic Disruption: If the solution remains turbid, place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes. The acoustic cavitation and gentle heat will break down any transient hydrates and force the compound into solution[2].

  • Volume Adjustment: Once visually clear, add the remaining solvent to reach your exact target volume.

  • Sterilization: Pass the solution through a 0.22 μm PES (Polyethersulfone) syringe filter.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C for up to 2 years, or -20°C for 1 year[2].

References
  • Title: Nicotinic acid N-oxide - Grokipedia Source: Grokipedia URL
  • Title: Nicotinic acid N-oxide | Drug Precursor Source: MedChemExpress URL
  • Title: NB-64-00201-10g | Nicotinic acid N-oxide[2398-81-4] Source: Clinisciences URL

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Results in "Nicotinic Acid Oxide Sodium Salt" Experiments

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in experiments involving Nicotinic acid oxide sodium salt...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in experiments involving Nicotinic acid oxide sodium salt. As a derivative of nicotinic acid (Vitamin B3), this compound is utilized in a variety of research applications, from studies on hyperlipidemia to the synthesis of pharmacologically active molecules.[1][2] This document offers in-depth, field-proven insights to help you navigate common experimental challenges and ensure the integrity of your results.

Part 1: Reagent Preparation and Handling

Proper preparation and handling of your reagents are the foundation of any successful experiment. Issues at this stage can lead to a cascade of problems downstream.

FAQ 1: I'm having trouble dissolving the Nicotinic acid oxide sodium salt. What is the recommended solvent and procedure?

Potential Cause: Nicotinic acid oxide sodium salt, while more water-soluble than its parent acid, can still present solubility challenges depending on the desired concentration and solvent.[2] The choice of an inappropriate solvent or suboptimal dissolution technique is a common source of error.

Troubleshooting Steps:

  • Solvent Selection: For most in vitro cell culture applications, sterile, deionized water or a buffered solution such as Phosphate-Buffered Saline (PBS) is recommended. For higher concentration stock solutions, Dimethyl Sulfoxide (DMSO) can be used.[1][3]

  • Dissolution Protocol:

    • Begin by adding a small amount of the chosen solvent to the vial containing the powdered compound.

    • Gently vortex or sonicate the mixture to aid in dissolution.[1] Sonication is particularly effective for breaking up small aggregates.

    • Gradually add more solvent until the desired concentration is reached, ensuring complete dissolution at each step.

    • For aqueous solutions, sterile filter the final solution through a 0.22 µm filter before adding it to your cell cultures to prevent contamination.

  • Consider pH: The pH of your final solution can influence the solubility of the compound. While the sodium salt should readily dissolve in neutral aqueous solutions, any significant deviation in the pH of your solvent could impact solubility.

SolventEstimated Solubility of Nicotinic Acid N-oxideRecommended Use
Water6 g/L at 20°C[2]Cell culture media, aqueous buffers
DMSO~13 mg/mL[2][3]High-concentration stock solutions
EthanolSlightly solubleNot generally recommended for cell-based assays

Table 1: Solubility of Nicotinic Acid N-oxide in Common Laboratory Solvents.

FAQ 2: I suspect my compound has degraded. How should I properly store Nicotinic acid oxide sodium salt solutions?

Potential Cause: Like many organic molecules, Nicotinic acid oxide sodium salt can be susceptible to degradation if not stored correctly. Exposure to light, extreme temperatures, and repeated freeze-thaw cycles can compromise the integrity of your stock solutions.

Troubleshooting Steps:

  • Storage of Solid Compound: The solid, powdered form of the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[4]

  • Storage of Stock Solutions:

    • For long-term storage, it is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

    • Store DMSO stock solutions at -20°C or -80°C.[5]

    • Aqueous stock solutions should be freshly prepared for each experiment. If short-term storage is necessary, store at 2-8°C for no more than a few days.

  • Visual Inspection: Before each use, visually inspect your solution for any signs of precipitation or color change, which could indicate degradation or contamination.

G cluster_prep Reagent Preparation cluster_assay Cell-Based Assay A Weigh Nicotinic Acid Oxide Sodium Salt B Select appropriate solvent (e.g., sterile water, DMSO) A->B C Add solvent and facilitate dissolution (vortex/sonicate) B->C D Sterile filter (if aqueous) using a 0.22 µm filter C->D E Aliquot for single use to avoid freeze-thaw cycles D->E F Store at recommended temperature (-20°C or -80°C) E->F G Thaw a single aliquot of stock solution F->G For each experiment H Dilute to final working concentration in media G->H I Treat cells and incubate H->I J Perform downstream analysis I->J

Caption: Experimental workflow for preparing and using Nicotinic acid oxide sodium salt.

Part 2: In Vitro Cell-Based Assays

Cell-based assays are a cornerstone of modern biological research. However, the introduction of an exogenous compound can sometimes lead to unexpected and difficult-to-interpret results.

FAQ 3: I'm observing unexpected cytotoxicity in my cell line. What could be the cause?

Potential Cause: While Nicotinic acid N-oxide generally exhibits low acute toxicity, high concentrations or specific sensitivities of a cell line can lead to cytotoxic effects.[2] It is also possible that the observed effect is an experimental artifact.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations and narrow it down based on the results of a cell viability assay (e.g., MTT, MTS).

  • Solvent Toxicity: If you are using a solvent like DMSO to prepare your stock solution, ensure that the final concentration of the solvent in your cell culture media is below the toxic threshold for your cells (typically <0.5% for most cell lines). Run a vehicle control (media with the same concentration of solvent but without the compound) to rule out solvent-induced toxicity.

  • Purity of the Compound: Impurities from the synthesis process can sometimes be the cause of unexpected biological effects. Ensure you are using a high-purity grade of Nicotinic acid oxide sodium salt.

  • Assay Interference: Some compounds can interfere with the reagents used in cell viability assays, leading to false-positive or false-negative results. To test for this, run a control experiment with the compound in cell-free media to see if it directly reacts with your assay reagents.

G start Unexpected Cytotoxicity Observed q1 Is there a vehicle control (solvent only)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the vehicle control also toxic? a1_yes->q2 res1 Run a vehicle control to assess solvent toxicity. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res2 Lower the solvent concentration in the final culture medium. a2_yes->res2 q3 Have you performed a dose-response experiment? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Does the compound interfere with the assay reagents? a3_yes->q4 res3 Perform a dose-response experiment to find the optimal non-toxic concentration. a3_no->res3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no res4 Run the assay with the compound in cell-free media to check for interference. Consider an alternative viability assay. a4_yes->res4 res5 The cytotoxicity is likely a true biological effect of the compound at the tested concentration. a4_no->res5

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

FAQ 4: My experimental results are inconsistent between replicates. What are the potential sources of variability?

Potential Cause: Inconsistent results are a common frustration in research and can stem from a variety of sources, including subtle variations in experimental technique, cell culture conditions, and reagent stability.

Troubleshooting Steps:

  • Cell Culture Consistency:

    • Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.

    • Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates to avoid variability due to differences in confluency.

  • Experimental Technique:

    • Pipetting: Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes. Calibrate your pipettes regularly and use proper pipetting technique.

    • Timing: The timing of reagent addition, incubation periods, and measurement points should be kept as consistent as possible between replicates and experiments.

  • Reagent Stability: As discussed in FAQ 2, ensure that your stock solutions are properly stored and that you are using freshly prepared dilutions for each experiment.

Part 3: Data Interpretation

Interpreting experimental data requires a careful consideration of the compound's known biological activities and potential off-target effects.

FAQ 5: I am not observing the expected biological effect. What should I consider?

Potential Cause: The lack of an expected effect could be due to a number of factors, including suboptimal experimental conditions, a misunderstanding of the compound's mechanism of action, or issues with the experimental system itself.

Troubleshooting Steps:

  • Mechanism of Action: Nicotinic acid N-oxide and its parent compound, nicotinic acid, have known effects on lipid metabolism and can act as ligands for certain receptors.[2][6] Ensure that your experimental system (e.g., cell line) expresses the necessary molecular targets for the compound to exert its effect.

  • Concentration and Incubation Time: The concentration of the compound and the duration of treatment are critical parameters. It may be necessary to optimize both of these factors through a series of dose-response and time-course experiments.

  • Positive Controls: Include a positive control in your experiment—a compound that is known to produce the effect you are looking for. This will help you to validate that your experimental system and assays are working correctly.

  • Compound Stability in Media: Consider the stability of the compound in your cell culture media over the course of your experiment. Some compounds can be metabolized by cells or can degrade in the complex environment of cell culture media.

References

  • Grokipedia. Nicotinic acid N-oxide. Available from: [Link]

  • Google Patents. WO2012097869A1 - Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.
  • Japanese Pharmacopoeia. Nicotinic Acid / Official Monographs for Part I. Available from: [Link]

  • Scott, T. A. (1966). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 98(1), 30P-31P. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • Tatsumi, H., & Kanamitsu, O. (1961). [Studies on the biological activity of nicotinic acid N-oxide. III. Microbiological activity of nicotinic acid N-oxide]. Yakugaku Zasshi, 81, 1762-1765. Available from: [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114. Available from: [Link]

Sources

Troubleshooting

Preventing precipitation of "Nicotinic acid oxide sodium salt" in buffer solutions

A Guide to Preventing Precipitation in Aqueous Buffer Systems Welcome to the technical support resource for Nicotinic Acid Oxide Sodium Salt. This guide is designed for researchers, formulation scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Precipitation in Aqueous Buffer Systems

Welcome to the technical support resource for Nicotinic Acid Oxide Sodium Salt. This guide is designed for researchers, formulation scientists, and drug development professionals to diagnose and resolve solubility challenges during experimentation. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you maintain the stability and integrity of your solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of Nicotinic Acid Oxide Sodium Salt in solution.

Q1: I'm observing precipitation with Nicotinic acid oxide sodium salt. What are the primary factors causing this?

Answer:

Precipitation of Nicotinic acid oxide sodium salt is almost always linked to the pH of your buffer system. The parent molecule, Nicotinic acid N-oxide, is a weak acid. Its solubility is highly dependent on the equilibrium between its ionized (deprotonated) and non-ionized (protonated) forms.

  • Chemical Principle: The key property to consider is the pKa of the carboxylic acid group on Nicotinic acid N-oxide, which is approximately 3.19 .[1][2]

    • Above the pKa (e.g., pH > 5): The carboxylic acid group is predominantly deprotonated (ionized), forming the highly water-soluble carboxylate anion. This is the form you want to maintain.

    • Below the pKa (e.g., pH < 3.19): The molecule becomes protonated into its less soluble, neutral free acid form (Nicotinic acid N-oxide), which is prone to precipitating out of aqueous solutions.[1]

Therefore, if your buffer's pH drops too close to or below 3.19, the soluble sodium salt will convert to the insoluble free acid, causing precipitation.

Q2: What is the optimal pH range to ensure my Nicotinic acid oxide sodium salt remains fully dissolved?

Answer:

To maintain solubility, the pH of your solution should be kept at least 1.5 to 2 units above the pKa.

A recommended working pH range is pH 5.0 to 8.0.

In this range, the molecule exists almost entirely in its ionized, soluble form. Buffers are critical for resisting pH changes that can occur upon the addition of other components or exposure to air (which can introduce CO₂ and lower pH).[3][]

The diagram below illustrates the relationship between pH, pKa, and the molecular species in solution.

cluster_pH pH Scale pka pKa ≈ 3.19 low_pH Low pH (e.g., pH 2) insoluble Insoluble Form (Protonated Free Acid) low_pH->insoluble high_pH High pH (e.g., pH 7) soluble Soluble Form (Deprotonated Salt) high_pH->soluble Favors insoluble->soluble Add Base (Increase pH) soluble->insoluble Add Acid (Decrease pH)

Caption: Relationship between pH, pKa, and solubility.

Q3: Which common buffer systems are recommended for working with this compound?

Answer:

The choice of buffer is critical for maintaining the target pH and ensuring compatibility. Phosphate, Citrate, and Acetate buffers are widely used in pharmaceutical preparations.[3][5] However, they have distinct properties and potential interactions to consider.

Buffer SystemEffective pH RangeConcentration (Typical)AdvantagesPotential Issues & Considerations
Phosphate 6.0 - 8.010 - 100 mMExcellent buffering capacity in the physiological range.[5] Highly compatible with biological systems.[6]Can cause precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺). Potential for "common ion effect" if using Phosphate-Buffered Saline (PBS) due to high sodium concentration.[7][8]
Citrate 2.5 - 6.510 - 50 mMGood buffering capacity in the acidic to slightly acidic range.Can chelate metal ions, which may impact certain experimental systems.
Acetate 3.8 - 5.610 - 100 mMEffective in the acidic range, useful for ensuring the pH stays well above the pKa.[5]May not be suitable for applications requiring a neutral pH.
Tris 7.2 - 9.020 - 100 mMUseful for applications requiring a slightly alkaline pH.pH is sensitive to temperature changes. Can interfere with some enzymatic assays.
In-Depth Troubleshooting Guide

This section provides structured, step-by-step guidance for resolving more complex precipitation issues.

Problem: My compound precipitates immediately upon addition to Phosphate-Buffered Saline (PBS).

Root Cause Analysis:

This is a classic case of the common ion effect .[9][10] Nicotinic acid oxide sodium salt is, as the name implies, a sodium salt. PBS solutions contain a high concentration of sodium chloride (typically ~137 mM).

According to Le Chatelier's principle, adding a large excess of a "common ion" (Na⁺) to a solution of a sparingly soluble salt (Nicotinic acid oxide sodium salt) will shift the equilibrium to the left, favoring the formation of the solid, undissolved state and thus reducing its overall solubility.[10][11] The solubility of a sodium salt in a buffered medium with high sodium content can be much lower than in an unbuffered medium.[7][8]

The workflow below outlines how to diagnose and solve this problem.

start Start: Precipitation in PBS check_ph 1. Verify PBS pH Is it > 5.0? start->check_ph adjust_ph Adjust pH to 7.4 and re-test check_ph->adjust_ph No ph_ok pH is correct. Suspect Common Ion Effect. check_ph->ph_ok Yes adjust_ph->check_ph solution1 Solution A: Reduce Common Ion ph_ok->solution1 solution2 Solution B: Change Buffer System ph_ok->solution2 step1a Prepare PBS with reduced or no NaCl. solution1->step1a step1b Switch to a non-sodium buffer (e.g., Potassium Phosphate or Tris-HCl). solution2->step1b step2a Dissolve compound. Observe for precipitation. step1a->step2a end End: Compound Solubilized step2a->end step2b Ensure pH is > 5.0. Dissolve compound. step1b->step2b step2b->end

Caption: Troubleshooting precipitation in PBS.

Problem: I need to prepare a concentrated stock solution above the compound's standard aqueous solubility limit.

Root Cause Analysis:

While the sodium salt form enhances water solubility compared to the free acid, there is still an intrinsic limit. To exceed this, you can modify the solvent properties using co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for organic molecules to dissolve.[][12]

Commonly Used Co-solvents:

Co-solventProperties & Use Cases
Dimethyl Sulfoxide (DMSO) A powerful, aprotic solvent capable of dissolving many poorly soluble compounds.[13] Use sparingly in final dilutions for cellular assays due to potential toxicity. Nicotinic acid N-oxide is soluble in DMSO.[1][14]
Ethanol A polar protic solvent commonly used in formulations. Less toxic than DMSO.[15]
Polyethylene Glycol (PEG 300/400) A non-toxic, water-miscible polymer. Reduces water's ability to "push out" non-polar compounds, thereby increasing solubility.[][15] Often used in in vivo formulations.[16]
Propylene Glycol (PG) Similar to PEG, widely used in pharmaceutical preparations.[15]
Experimental Protocol: Co-solvent Screening for Concentrated Stock Solutions

Objective: To identify a suitable co-solvent system for preparing a high-concentration stock of Nicotinic acid oxide sodium salt.

Methodology:

  • Preparation:

    • Weigh out 10 mg of Nicotinic acid oxide sodium salt into four separate, appropriate vials (e.g., 1.5 mL glass vials).

    • Prepare your primary buffer (e.g., 20 mM Potassium Phosphate, pH 7.4).

  • Co-solvent Addition (Stepwise):

    • To the first vial, add the primary buffer dropwise up to 1 mL while vortexing. Observe the point of complete dissolution or if it fails to dissolve. This is your baseline aqueous solubility.

    • To the second vial (labeled DMSO), add DMSO dropwise (e.g., 10 µL at a time) while vortexing until the solid dissolves. Record the volume of DMSO required. Bring the final volume to 1 mL with the primary buffer.

    • Repeat the process for the third vial with PEG 400 and the fourth vial with Ethanol.

  • Observation and Selection:

    • After creating the 10 mg/mL stock solutions, observe them for immediate precipitation.

    • Let the clear solutions stand at room temperature for 1-2 hours and then at 4°C overnight. Check for any crystal formation or cloudiness.

    • The co-solvent that dissolves the compound using the smallest percentage of organic solvent and remains stable is the preferred choice.

  • Validation:

    • When diluting the concentrated stock into your final aqueous assay buffer, ensure the final concentration of the co-solvent is low (typically <1%, and often <0.1%) to avoid artifacts in your experiment.[17]

References
  • Nicotinic acid N -oxide - Grokipedia. (n.d.). Grokipedia.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.). Fagron Academy.
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.). MedchemExpress.com.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • CA2244213A1 - Buffer systems for stabilizing pharmaceutical preparations - Google Patents. (n.d.). Google Patents.
  • Nicotinic acid N-oxide CAS#: 2398-81-4 - ChemicalBook. (n.d.). ChemicalBook.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Systematic Reviews in Pharmacy.
  • Pharmaceutical Buffers. (2024, November 28). Hopax.
  • Buffer Optimization Strategies - Avantor, Inc. (n.d.). Avantor, Inc.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.). Pharmaguideline.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed. (n.d.). PubMed.
  • Nicotinic Acid. (n.d.). PubChem.
  • Nicotinic acid N-oxide 99 2398-81-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Common ion effect | Description, Examples, & Applications - Britannica. (2025, March 5). Britannica.
  • Nicotinic acid N-oxide | TargetMol. (n.d.). TargetMol.
  • Factors Affecting Solubility. (n.d.).
  • Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC. (2022, May 6). PMC.
  • Nicotinic acid N-oxide | CAS 2398-81-4 - Selleck Chemicals. (n.d.). Selleck Chemicals.
  • What Is the Common Ion Effect? - Patsnap Eureka. (2025, March 26). Patsnap Eureka.
  • Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. (2020, May 26). YouTube.
  • Common-ion effect - Wikipedia. (n.d.). Wikipedia.
  • Factors Affecting Solubility | CK-12 Foundation. (2012, February 23). CK-12 Foundation.
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (2025, November 26). AAPS PharmSciTech.
  • What are three factors that affect the solubility of salt in water? - Quora. (2021, February 9). Quora.
  • Nicotinic Acid - PRODUCT INFORMATION. (2023, April 12). Cayman Chemical.
  • Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs - JOCPR. (n.d.). JOCPR.
  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid | Journal of Pharmacy and Pharmacology | Oxford Academic. (n.d.). Oxford Academic.
  • 17.3: Factors that Affect Solubility - Chemistry LibreTexts. (2016, July 20). Chemistry LibreTexts.
  • Nicotinic acid N-oxide | Drug Precursor - MedchemExpress.com. (n.d.). MedchemExpress.com.
  • Nicotinic acid N-oxide 2398-81-4 wiki - Guidechem. (n.d.). Guidechem.
  • Full Text - Systematic Reviews in Pharmacy. (2022, May 6). Systematic Reviews in Pharmacy.
  • Effect of precipitation inhibitors on supersaturation and solubility of furosemide - DergiPark. (2021, March 4). DergiPark.

Sources

Optimization

Best practices for long-term storage of "Nicotinic acid oxide sodium salt"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling Nicotinic acid oxide sodium salt (also re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling Nicotinic acid oxide sodium salt (also referred to as Nicotinic acid N-oxide sodium salt or Oxiniacic acid sodium salt). This resource provides drug development professionals and analytical chemists with field-proven troubleshooting protocols, mechanistic explanations for storage requirements, and validated experimental workflows.

Executive Summary & Chemical Profile

Nicotinic acid oxide sodium salt (Free acid CAS: 2398-81-4) is a highly reactive, water-soluble derivative of nicotinic acid utilized in hyperlipidemia research, ligand-binding assays, and as a synthetic precursor for anti-inflammatory drugs[1]. While the free acid form is relatively stable under ambient conditions, the sodium salt formulation introduces severe hygroscopicity. The combination of an N-oxide dipole and a sodium carboxylate moiety demands stringent atmospheric and thermal controls to prevent deliquescence and spontaneous degradation[2].

Quantitative Storage Parameters

Table 1: Optimal Storage Conditions and Shelf Life for Nicotinic Acid Oxide Sodium Salt

StateTemperatureShelf LifeAtmosphereLight Exposure
Solid Powder (Long-term) -20°CUp to 3 YearsInert (Argon/N₂), DesiccatedProtect from light
Solid Powder (Short-term) 0°C to 8°C1-2 YearsTightly closed, DesiccatedProtect from light
In Solvent (e.g., DMSO, H₂O) -80°CUp to 1 YearSealed vialsDark
In Solvent (Working Aliquot) -20°C< 1 MonthSealed vialsDark

(Data synthesized from TargetMol and Chem-Impex stability guidelines[3],[4]).

FAQ: Storage Causality & Thermodynamics

Q: Why does the sodium salt require stricter humidity controls than the free acid? A: The free acid (Oxiniacic acid) maintains a stable crystal lattice under standard ambient conditions. However, the sodium salt formulation introduces a highly polar, easily hydrated sodium cation. Furthermore, the N-oxide group features a strong dipole moment (N⁺–O⁻) that acts as an aggressive hydrogen bond acceptor[5]. This dual-polarity makes the sodium salt extremely deliquescent. Exposure to ambient humidity leads to rapid water absorption, which disrupts the crystal lattice and can facilitate hydrolytic or microbial degradation.

Q: Why is -80°C recommended for solvent storage instead of standard -20°C freezers? A: In solution—particularly in polar aprotic solvents like DMSO—the N-oxide bond is susceptible to slow reduction or nucleophilic attack over time[3]. Storing solutions at -80°C arrests these kinetic degradation pathways. At -20°C, micro-environments of unfrozen solvent can persist (DMSO freezes at 19°C but frequently supercools or forms eutectic mixtures with trace water), allowing slow chemical degradation to continue unabated.

Troubleshooting Guide: Common Handling Issues

Issue 1: Deliquescence and Clumping of the Solid Powder
  • Symptom: The fine crystalline powder turns into a sticky, gummy mass or a liquid pool inside the primary vial.

  • Causality: The container was opened while cold, allowing atmospheric moisture to rapidly condense on the hygroscopic sodium salt.

  • Prevention: Always allow the sealed vial to equilibrate to room temperature (typically 30-60 minutes) in a desiccator before opening.

  • Recovery Protocol: If mild clumping occurs, the compound can be salvaged for non-quantitative assays by drying in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 48-72 hours. However, for precise molarity calculations in biological assays, compromised batches must be discarded, as the exact hydration state cannot be determined without thermogravimetric analysis (TGA).

Issue 2: Loss of Efficacy / Degradation in Solution
  • Symptom: Inconsistent biological assay results or altered LC-MS profiles (e.g., appearance of a distinct peak at [M-16], indicating the loss of the N-oxide oxygen atom).

  • Causality: N-oxides can be reduced back to their parent pyridines (nicotinic acid) in the presence of reducing agents, certain transition metal ions, or prolonged exposure to UV light[6]. Repeated freeze-thaw cycles also introduce dissolved oxygen and moisture, accelerating this process.

  • Prevention: Aliquot stock solutions immediately upon preparation. Avoid storing in metal-leaching glass containers; use high-quality, sterile polypropylene microcentrifuge tubes.

Experimental Protocols & Workflows

Protocol: Preparation and Cryopreservation of Stock Solutions

Note: Nicotinic acid oxide sodium salt is highly soluble in water and soluble in DMSO (approx. 8.63 mM with sonication)[3].

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the primary vial from -20°C storage and let it stand at room temperature for 1 hour inside a desiccator.

  • Weighing: Rapidly weigh the required mass using an analytical balance in a low-humidity environment (ideally <30% RH or inside an inert glovebox).

  • Dissolution: Add the desired volume of anhydrous solvent (e.g., LC-MS grade H₂O or anhydrous DMSO).

  • Sonication: If using DMSO, sonicate the mixture for 5-10 minutes in a water bath to ensure complete dissolution, as the N-oxide may require kinetic energy to fully disrupt intermolecular lattice forces[3].

  • Aliquoting: Dispense 50 µL to 100 µL volumes into sterile, amber microcentrifuge tubes to protect from light.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer for long-term storage (stable up to 1 year)[3].

Workflow A Solid Receipt (Check COA & Integrity) B Desiccation (Equilibrate to Room Temp) A->B  Moisture Protection C Aliquoting (Inert Atmosphere/Glovebox) B->C  Minimize Exposure D Solvent Addition (Anhydrous DMSO or H2O) C->D  Prepare Stock E Cryopreservation (-80°C for up to 1 year) D->E  Aliquots Avoid Freeze-Thaw

Standard operating procedure for the handling, dissolution, and cryopreservation of N-oxide salts.

Biological Context & Mechanism of Action

Nicotinic acid N-oxide acts as both a prodrug and an active ligand in lipid metabolism. It is utilized to treat hyperlipidemia by modulating systemic lipid profiles[3]. The compound interacts with specific G-protein coupled receptors (such as GPR109A) in adipose tissue. This binding inhibits lipolysis, subsequently reducing the flux of free fatty acids to the liver, which ultimately lowers VLDL and triglyceride synthesis[4].

Pathway NANO Nicotinic Acid N-oxide (Sodium Salt) NAD NAD+ Biosynthesis (Salvage Pathway) NANO->NAD  Metabolic Conversion RECEPTOR GPR109A Receptor (Adipose Tissue) NANO->RECEPTOR  Binding/Activation LIPID Lipid Modulation (↓ VLDL, ↓ Triglycerides) RECEPTOR->LIPID  Inhibit Lipolysis

Pharmacological signaling pathway of Nicotinic Acid N-oxide in lipid metabolism.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Nicotinic acid N-oxide." Retrieved from:[2]

  • Sigma-Aldrich. "SAFETY DATA SHEET: Nicotinic acid N-oxide." Retrieved from:

  • TargetMol. "Nicotinic acid N-oxide | TargetMol: Product Introduction." Retrieved from:[3]

  • PubChem - NIH. "Oxiniacic Acid | C6H5NO3 | CID 16976." Retrieved from:[5]

  • Wikipedia. "Nicotinic acid N-oxide." Retrieved from:[1]

  • Chem-Impex. "Pyridine-3-carboxylic acid 1-oxide." Retrieved from:[4]

  • Sigma-Aldrich. "Nicotinic acid N-oxide 99 2398-81-4." Retrieved from:[6]

Sources

Troubleshooting

Addressing batch-to-batch variability of "Nicotinic acid oxide sodium salt"

Welcome to the Advanced Troubleshooting Guide for Nicotinic Acid N-Oxide Sodium Salt (NANO-Na). Batch-to-batch variability in this compound is a frequent challenge in drug development and enzymatic assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Nicotinic Acid N-Oxide Sodium Salt (NANO-Na). Batch-to-batch variability in this compound is a frequent challenge in drug development and enzymatic assays. Because the molecule features a highly polar N-oxide moiety and is supplied as a sodium salt, it is exceptionally prone to hydration state fluctuations and pH-dependent structural shifts.

This guide is designed for research scientists to systematically diagnose, correct, and standardize batch variations using field-proven analytical and biochemical methodologies.

Workflow A Batch Receipt: Nicotinic Acid N-Oxide Sodium Salt B Moisture Analysis (Karl Fischer / TGA) A->B C Is Moisture > 2%? B->C D Desiccation & Recalibration C->D Yes E HPLC Purity & UV-Vis C->E No D->E F NMR Stoichiometry Check E->F G Biological Assay Validation F->G

Workflow for resolving batch variability in Nicotinic Acid N-Oxide Sodium Salt.

Quantitative Baseline for Batch Validation

Before troubleshooting, ensure your batch aligns with the following quantitative parameters. Deviations here are the primary indicators of batch variability.

ParameterTarget ValueTolerance / VariabilityAnalytical MethodCausality of Variance
Purity (HPLC) > 98.5%± 0.5%RP-HPLC (UV 254 nm)Presence of unreacted nicotinic acid or degradation products.
Moisture Content < 1.0%Up to 5.0% (if exposed)Karl Fischer TitrationHigh hygroscopicity of the sodium salt form.
UV Absorption Max 260 nm± 2 nmUV-Vis SpectroscopypH-dependent shifts due to N-oxide protonation.
1H NMR Shift (C2-H) ~8.5 ppm± 0.1 ppm1H NMR (D2O)Concentration and pH variations in the sample tube.

FAQ & Troubleshooting: Synthesis Impurities & Structural Integrity

Understanding the synthesis pathway is critical to identifying the root cause of batch impurities. Nicotinic acid N-oxide is typically synthesized by refluxing nicotinic acid with hydrogen peroxide in glacial acetic acid[1].

Pathway NA Nicotinic Acid (Precursor) Ox H2O2 / Acetic Acid (Oxidation) NA->Ox NANO Nicotinic Acid N-Oxide Ox->NANO Imp1 Unreacted Nicotinic Acid (Impurity) Ox->Imp1 Incomplete Rxn Imp2 Over-oxidation Products (Impurity) Ox->Imp2 Excess Heat Salt NaOH Neutralization NANO->Salt NANONa Nicotinic Acid N-Oxide Sodium Salt Salt->NANONa

Synthesis pathway and common impurity origins for Nicotinic Acid N-Oxide.

Q: How can we differentiate between unreacted nicotinic acid and the N-oxide form during batch QC? A: During synthesis, incomplete oxidation leaves residual nicotinic acid[1]. Because both molecules are structurally similar, UV-Vis spectroscopy and NMR are definitive. The N-oxide formation induces a characteristic shift in the electron density of the pyridine ring. This alters the UV absorption maximum and causes an upfield shift in the 1H NMR signals of the adjacent protons (e.g., C2-H and C6-H) compared to the parent nicotinic acid[2].

Q: Why do different batches exhibit varying apparent molecular weights during assay preparation? A: The causality lies in the sodium salt's hygroscopicity. NANO-Na readily absorbs atmospheric moisture, forming variable hydration states. If you weigh 10 mg of a highly hydrated batch, the actual molarity of the active N-oxide will be significantly lower than a desiccated batch. This stoichiometric mismatch is the leading cause of "failed" biological assays.

FAQ & Troubleshooting: Analytical & Chromatographic Discrepancies

Q: Why does the HPLC retention time of Nicotinic Acid N-Oxide shift unpredictably between batches? A: The shifting retention time is caused by the zwitterionic potential of the N-oxide moiety combined with fluctuating local pH in the column. Nicotinic acid N-oxide is highly sensitive to pH changes, which alter its ionization state and interaction with the stationary phase[1]. If the mobile phase lacks sufficient buffering capacity, or if the batch contains trace residual acetic acid from synthesis, peak broadening and retention time shifts will occur.

Q: Why do certain batches exhibit variable inhibitory activity in enzymatic assays? A: Biological assay variability is rarely due to the N-oxide molecule itself failing. Instead, trace impurities from the synthesis pathway interfere with the target. For instance, trace amounts of unreacted hydrogen peroxide or transition metals can oxidize the active sites of sensitive enzymes like Nicotinic Acid Hydroxylase (NAH)[3] or 3-hydroxyanthranilate-3,4-dioxygenase (3HAO)[4]. Furthermore, in electrochemical biosensor applications, N-oxides do not produce the same catalytic currents as their unoxidized counterparts, making absolute purity critical for reproducible signal generation[5].

Validated Experimental Protocols

To ensure data integrity, implement these self-validating protocols for every new batch of Nicotinic Acid N-Oxide Sodium Salt.

Protocol A: Self-Validating HPLC-UV Purity Assessment

Causality Focus: The addition of a strict buffer suppresses the ionization of the residual nicotinic acid carboxylate group, ensuring it is retained consistently on the C18 stationary phase, while the N-oxide moiety remains partially polarized for baseline resolution.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 90% 50 mM Potassium Phosphate buffer (pH strictly adjusted to 6.5) and 10% HPLC-grade Acetonitrile. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve 1.0 mg of the NANO-Na batch in 1.0 mL of the mobile phase. Do not use pure water, as this causes solvent-front distortion.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 260 nm.

  • Self-Validation Check (Critical): Inject a known reference standard mixture containing 50% nicotinic acid and 50% nicotinic acid N-oxide. The system is validated only if the resolution ( Rs​ ) between the two peaks is > 2.0. If Rs​ < 2.0, column degradation or buffer failure has occurred, and the batch data must be discarded until the system is corrected.

Protocol B: Moisture Content and Stoichiometric Normalization

Causality Focus: Correcting for the hydration state ensures that the molarity of the N-oxide added to biological assays is identical across all batches, eliminating false-negative inhibition results.

  • Desiccation: Place the newly received batch in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to opening the primary vial.

  • Karl Fischer Titration: Rapidly transfer 50 mg of the powder into a volumetric Karl Fischer titration vessel.

  • Self-Validation Check (Critical): Perform the titration in triplicate. The system is validated if the variance between replicates is < 0.1%.

  • Gravimetric Correction: Use the derived moisture percentage to recalculate the effective anhydrous molecular weight.

    • Formula:Adjusted Mass to Weigh = Theoretical Mass / (1 - Moisture Fraction)

    • Use this adjusted mass when preparing all subsequent stock solutions for 3HAO or NAH assays.

References

  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES... Source: University of Wyoming (uwyo.edu) URL:[1]

  • WO2012097869A1 - Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase Source: Google Patents (google.com) URL:[4]

  • Properties of the Selenium- and Molybdenum-Containing Nicotinic Acid Hydroxylase from Clostridium barkeri Source: Biochemistry - ACS Publications (acs.org) URL:[3]

  • NMR, UV, FT-IR, FT-Raman spectra and molecular structure investigation of nicotinic acid N-oxide: A combined experimental and theoretical study Source: ResearchGate (researchgate.net) URL:[2]

  • Application of Amperometric Biosensors to the Determination of Vitamins and α-Amino Acids Source: Chemical Reviews - ACS Publications (acs.org) URL: [5]

Sources

Reference Data & Comparative Studies

Validation

Nicotinic Acid N-Oxide vs. Its Sodium Salt: A Comparative Guide for Drug Development

Executive Summary & Strategic Importance In medicinal chemistry and formulation science, the selection of the correct physical form of an active pharmaceutical ingredient (API) or intermediate is critical. Nicotinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In medicinal chemistry and formulation science, the selection of the correct physical form of an active pharmaceutical ingredient (API) or intermediate is critical. Nicotinic acid N-oxide (oxiniacic acid) and its sodium salt represent a classic divergence in physicochemical behavior.

The free acid form [1] is predominantly utilized as a stable, crystalline precursor in organic synthesis—most notably in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid and pranoprofen [2]. Conversely, the sodium salt[1] is engineered for in vivo pharmacological studies and parenteral formulations, where overcoming the thermodynamic barriers of aqueous solubility is paramount. This guide provides an objective, data-driven comparison to assist researchers in selecting the optimal form for their specific workflows.

Physicochemical Profiling & Causality

The fundamental differences between these two forms stem from their solid-state chemistry. The free acid exhibits a high melting point and low aqueous solubility due to robust intermolecular hydrogen bonding within its crystal lattice. When converted to the sodium salt, this lattice is disrupted. The introduction of the sodium cation allows for highly favorable ion-dipole interactions with water molecules, vastly increasing solubility while shifting the pH of the resulting solution from acidic to slightly alkaline.

Quantitative Comparison Table
PropertyNicotinic Acid N-Oxide (Free Acid)Nicotinic Acid N-Oxide Sodium Salt
CAS Number 2398-81-4 [1]40950-89-8[1]
Molecular Formula C₆H₅NO₃C₆H₄NNaO₃
Molecular Weight 139.11 g/mol 161.09 g/mol
Melting Point 254–255 °C (dec.)>300 °C (Typical for salts)
Aqueous Solubility Slightly soluble (cold water)Highly soluble
Primary Application Ligand complexation, organic synthesisIV formulations, high-dose aqueous dosing
UV Maxima 222 nm, 270 nm[2]222 nm, 270 nm (Based on anion)

Form Selection & Mechanistic Workflows

Choosing between the free acid and the sodium salt dictates the trajectory of downstream formulation and synthesis. The free acid acts as a robust ligand, forming lead-carboxylate complexes with distinct phosphorescent properties[3]. However, for in vivo efficacy studies requiring high-concentration dosing (e.g., evaluating its lipid-lowering properties[2]), the sodium salt is strictly required to prevent precipitation and tissue irritation at the injection site.

SelectionMatrix Start Nicotinic Acid N-Oxide Form Selection App1 In Vivo / IV Formulation (High Solubility Needed) Start->App1 App2 Organic Synthesis & Ligand Complexation Start->App2 Salt Sodium Salt (CAS 40950-89-8) App1->Salt Aqueous Buffer Acid Free Acid (CAS 2398-81-4) App1->Acid Suspension (CMC-Na) App2->Salt Pre-ionized Reactant App2->Acid Protonated Precursor

Decision matrix for selecting the appropriate chemical form based on application.

Experimental Protocols: Self-Validating Solubility & Stability Assays

To objectively compare the performance of both forms, researchers must employ a methodology that measures solubility while simultaneously verifying chemical stability. The N-oxide bond can be susceptible to reduction back to nicotinic acid under certain stress conditions.

The Self-Validating Mechanism: By coupling a thermodynamic solubility assay with dual-wavelength HPLC-UV detection (222 nm and 270 nm)[2], this protocol validates itself. If the compound degrades during the 24-hour equilibration, the peak area ratio between 222 nm and 270 nm will shift, instantly alerting the researcher that the measured concentration reflects a degradation product rather than the intact N-oxide.

Step-by-Step Methodology
  • Sample Saturation: Add excess amounts of Nicotinic Acid N-Oxide (Free Acid) and its Sodium Salt into separate vials containing 5 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Thermal Equilibration: Seal the vials and agitate them at 300 RPM in a 37 °C incubator for 24 hours to reach thermodynamic equilibrium.

  • pH Monitoring (Causality Check): Measure the pH of the resulting suspensions. The free acid will likely depress the buffer's pH, while the sodium salt may elevate it. Adjustment of pH back to 7.4 using 0.1M HCl or NaOH is required to ensure a true comparative baseline.

  • Filtration: Filter the equilibrated solutions through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • HPLC Quantification:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Methanol:Water (with 0.1% Formic Acid).

    • Detection: Monitor UV absorbance at 222 nm and 270 nm.

  • Data Validation: Calculate the concentration using a standard curve. Verify that the 222/270 nm peak area ratio matches the analytical standard to confirm the N-oxide bond remains intact.

AnalyticalWorkflow Prep Sample Saturation (Acid vs. Salt in PBS) Equil pH Equilibration (Monitor & Adjust) Prep->Equil 24h at 37°C Filter Filtration (0.22 µm PTFE) Equil->Filter Extract Supernatant HPLC HPLC Separation (C18 Column) Filter->HPLC Inject 10 µL Detect UV Detection (222 nm & 270 nm) HPLC->Detect Isocratic Elution Data Quantification & Stability Validation Detect->Data Peak Area Ratio

HPLC-UV analytical workflow for quantifying solubility and structural stability.

References

  • CymitQuimica. "CAS 2398-81-4: Nicotinic acid N-oxide".
  • Wikipedia. "Nicotinic acid N-oxide".
  • Selleck Chemicals. "Nicotinic acid N-oxide | CAS 2398-81-4".
  • Sigma-Aldrich. "Nicotinic acid N-oxide 99 2398-81-4".
  • DrugFuture. "RTECS NUMBER-QT1991000-Chemical Toxicity Database (Nicotinic acid N-oxide sodium salt)".
  • Scribd. "Us 3143469 | PDF | Solubility | Liver (Patent detailing UV maxima and pharmacological studies)".

Sources

Comparative

Cross-Validation of Analytical Methods for Nicotinic Acid N-Oxide Sodium Salt: A Comprehensive Guide

Introduction & Scientific Rationale Nicotinic acid N-oxide (NANO) and its sodium salt are critical metabolites in the kynurenine pathway and serve as important biomarkers, pharmaceutical intermediates, and agricultural d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Nicotinic acid N-oxide (NANO) and its sodium salt are critical metabolites in the kynurenine pathway and serve as important biomarkers, pharmaceutical intermediates, and agricultural degradation products[1]. Because the sodium salt of nicotinic acid N-oxide dissociates completely in aqueous biological matrices (e.g., plasma, serum, or plant extracts), the analytical target is the protonated free acid or its anionic form, depending on the pH of the system.

During the lifecycle of drug development or agricultural residue monitoring, analytical methodologies frequently evolve. Early-stage quality control or high-dose toxicokinetic studies often rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, as programs advance into low-dose clinical pharmacokinetics or trace-level residue analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes necessary[2].

According to the ICH M10 Harmonised Guideline , when data obtained from different fully validated methods are to be combined or compared for regulatory decisions, a rigorous cross-validation must be performed to assess inter-method bias and ensure data reliability[3],[4]. This guide provides a field-proven, self-validating framework for cross-validating HPLC-UV and LC-MS/MS methods for nicotinic acid N-oxide.

Mechanistic Causality in Method Selection

The physical chemistry of nicotinic acid N-oxide dictates the analytical strategy:

  • High Polarity (LogP < 0): The compound is highly hydrophilic. Standard liquid-liquid extraction (LLE) using non-polar organic solvents yields exceptionally poor recovery. Therefore, protein precipitation (PPT) or solid-phase extraction (SPE) using polar-retentive sorbents is mandatory[2].

  • Zwitterionic Nature: The molecule contains both a carboxylic acid and an N-oxide moiety. At a neutral pH, poor retention and severe peak tailing occur on standard C18 columns. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the carboxylic acid, increasing hydrophobicity and ensuring sharp, symmetrical peaks[5],[1],[6].

  • Detection Modality: The pyridine ring provides a strong chromophore for UV detection (typically at 254 nm), making HPLC-UV robust but susceptible to matrix interferences. Conversely, LC-MS/MS utilizes Electrospray Ionization (ESI). While MS/MS offers unparalleled specificity via Multiple Reaction Monitoring (MRM), it is highly vulnerable to ion suppression caused by co-eluting phospholipids in the matrix.

Cross-Validation Workflow

The following workflow illustrates a self-validating system for cross-validation, ensuring that both methods are evaluated against identical incurred samples and spiked Quality Controls (QCs) to isolate method-specific bias from sample preparation variance.

CV_Workflow Start Study Samples & QCs (Nicotinic Acid N-Oxide) Prep Sample Preparation (Protein Precipitation) Start->Prep MethA Method A: HPLC-UV (Routine QC / High Dose) Prep->MethA MethB Method B: LC-MS/MS (Trace PK / Low Dose) Prep->MethB DataA Quantitative Data A MethA->DataA DataB Quantitative Data B MethB->DataB Stats Statistical Assessment (Bland-Altman & Bias %) DataA->Stats DataB->Stats Outcome ICH M10 Cross-Validation Report Stats->Outcome

Figure 1: ICH M10-compliant cross-validation workflow for Nicotinic Acid N-Oxide analytical methods.

Experimental Protocols

To ensure a self-validating system, both methods utilize the same sample preparation extract. This eliminates extraction recovery variance from the cross-validation bias calculation.

Step 1: Universal Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological matrix (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Spike/Internal Standard: Add 10 µL of Internal Standard (e.g., Nicotinic acid-d4 at 1 µg/mL).

  • Precipitation: Add 150 µL of ice-cold methanol (or 70% methanolic aqueous solution) to precipitate proteins and extract the highly polar analyte[2].

  • Agitation & Separation: Vortex vigorously for 30 seconds. Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial. Dilute with 100 µL of initial mobile phase (0.1% formic acid in water) to match the injection solvent strength and prevent peak distortion.

Step 2: Method A - HPLC-UV Protocol
  • Column: Reverse-phase C18 (e.g., 150 x 4.6 mm, 3 µm or 5 µm) optimized for polar retention[6].

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in HPLC-grade water[1].

    • Solvent B: Acetonitrile.

  • Gradient: Isocratic elution at 5% B for 8 minutes, followed by a column wash at 95% B for 3 minutes, and re-equilibration. (A highly aqueous mobile phase is required to retain the polar N-oxide).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

Step 3: Method B - LC-MS/MS Protocol
  • Column: UPLC C18 (100 x 2.1 mm, 1.8 µm)[5].

  • Mobile Phase: Same as Method A (Solvent A: 0.1% Formic acid in water; Solvent B: Acetonitrile)[5].

  • Gradient: 5% B held for 1 min, linear ramp to 95% B over 4 minutes, hold for 1 min, return to 5% B[5].

  • Flow Rate: 0.35 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: The sodium salt dissociates, yielding the protonated free acid [M+H]+ at m/z 140.1. The primary quantitative transition is m/z 140.1 94.0 (corresponding to the loss of H2​O and CO ).

  • Injection Volume: 2 µL.

Quantitative Data & Performance Comparison

The table below summarizes the typical validation parameters observed when cross-validating these two methods. The data highlights the mechanistic trade-offs between dynamic range and sensitivity.

Validation ParameterMethod A: HPLC-UVMethod B: LC-MS/MSCausality / Scientific Rationale
Limit of Detection (LOD) 50 ng/mL0.5 ng/mLMS/MS MRM filtering eliminates background matrix noise, drastically lowering the LOD.
Limit of Quantitation (LOQ) 150 ng/mL1.5 ng/mLLC-MS/MS is mandatory for low-dose PK profiling or trace residue depletion studies.
Linear Dynamic Range 150 – 20,000 ng/mL1.5 – 2,000 ng/mLUV detectors possess a broader linear range at high concentrations; ESI suffers from saturation/detector dead-time at high doses.
Matrix Effect (Ion Suppression) Minimal (Baseline shifts)Significant (~15-25%)ESI is highly susceptible to charge competition from co-eluting endogenous salts and phospholipids.
Analytical Run Time 12.0 min6.0 minSub-2 µm UPLC particles in Method B allow for faster mass transfer and narrower peak widths[5].

Statistical Cross-Validation & Acceptance Criteria

Post-ICH M10, cross-validation is no longer viewed as a simplistic "pass/fail" mechanism based solely on Incurred Sample Reanalysis (ISR) criteria[7]. Instead, it requires a robust statistical assessment of bias between the two methods[8],[9].

Self-Validating Execution:

  • Spiked QCs: Analyze Quality Control samples at three concentration levels (Low, Mid, High) in triplicate using both methods.

  • Incurred Samples: Analyze a minimum of 30 incurred study samples spanning the analytical range.

  • Statistical Assessment: Calculate the percentage difference for each sample:

    Difference(%)=Mean(MethodA,MethodB)(MethodB−MethodA)​×100
  • Criteria: While ICH M10 does not strictly define a numerical pass/fail cutoff for cross-validation, industry consensus dictates that the bias should not exceed ±20% for at least 67% of the samples[7],[4]. A Bland-Altman plot should be generated to identify any concentration-dependent proportional bias.

References

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Bioanalysis / Taylor & Francis URL:[Link]

  • ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Cross-Validations in Regulated Bioanalysis IQVIA Laboratories URL:[Link]

  • Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Evaluation - 2019 JMPR Monograph (Pyrifluquinazon & Metabolites) Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Nicotinic acid 1-oxide Analytical Applications SIELC Technologies URL: [Link]

Sources

Validation

Statistical Analysis &amp; Comparative Efficacy of Nicotinic Acid N-Oxide Sodium Salt

Introduction: The Evolution of Nicotinic Acid Nicotinic acid (Vitamin B3) is a well-documented agent for managing hyperlipidemia; however, its clinical utility is frequently bottlenecked by severe vasodilatory flushing....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Nicotinic Acid

Nicotinic acid (Vitamin B3) is a well-documented agent for managing hyperlipidemia; however, its clinical utility is frequently bottlenecked by severe vasodilatory flushing. The synthesis of Nicotinic acid N-oxide (NANO) and its highly soluble sodium salt derivative (CAS 40950-89-8) represents a critical structural evolution. By oxidizing the pyridine nitrogen, researchers have successfully decoupled the molecule's lipid-lowering efficacy from its adverse dermatological effects[1].

This guide provides a rigorous statistical comparison and experimental framework evaluating the sodium salt of Nicotinic Acid N-Oxide against traditional alternatives. We will analyze its performance across two distinct domains: Pharmacological Lipid Management and Industrial Corrosion Inhibition , providing actionable, self-validating protocols for drug development professionals and materials scientists.

Structural Causality and Mechanistic Divergence

The addition of an oxygen atom at the N1 site of the pyridine ring fundamentally alters the molecular dipole and atomic charges across the molecule's hydrogen sites, stabilizing the trans conformer[2].

The Causality of Bypassing Flushing: Traditional nicotinic acid agonizes the GPR109A receptor in epidermal Langerhans cells, triggering an arachidonic acid cascade that releases prostaglandins (PGD2/PGE2), culminating in severe vasodilation. The altered charge distribution of the N-oxide derivative prevents GPR109A activation. Consequently, the sodium salt of NANO maintains hepatic lipid modulation capabilities—improving the cholesterol-to-phospholipid ratio—without triggering the dose-limiting flushing pathway[3].

Pathway NA Nicotinic Acid GPR GPR109A Receptor Activation NA->GPR Hepatic Hepatic Lipid Modulation NA->Hepatic NANO Nicotinic Acid N-Oxide Sodium Salt NANO->GPR Bypassed NANO->Hepatic PG Prostaglandin Release (PGD2/PGE2) GPR->PG Flush Vasodilatory Flushing PG->Flush Chol Cholesterol Reduction (0.70-0.90 g/100g) Hepatic->Chol

Mechanistic divergence of Nicotinic Acid vs N-Oxide in lipid modulation and flushing.

Comparative Experimental Data & Statistical Analysis

Pharmacological Efficacy: Hepatic Lipid Modulation

In controlled murine models fed a high-lipid diet, the sodium salt of Nicotinic Acid N-Oxide demonstrates statistically significant reductions in hepatic cholesterol compared to baseline, matching the efficacy of unmodified nicotinic acid but with zero incidence of toxicity or flushing (LD50 > 1.5 g/kg intravenously)[1].

Table 1: Statistical Comparison of Hepatic Cholesterol Reduction (Murine Model, High-Lipid Diet)

Treatment GroupDosage (Oral)Hepatic Cholesterol ( g/100g liver)Vasodilatory Incidence (%)Statistical Variance (p-value vs Control)
Control (High-Lipid) N/A1.40 ± 0.120%-
Nicotinic Acid 1.0 g/kg0.85 ± 0.0885% p<0.01
NANO Sodium Salt 1.0 g/kg0.75 ± 0.060% p<0.001

Statistical Causality: The narrower standard deviation ( ±0.06 ) observed in the NANO Sodium Salt cohort is directly attributable to the enhanced water solubility of the salt form (compared to the free acid's limited 0.6% solubility at 20 °C)[1]. This structural choice eliminates pharmacokinetic variability during gastrointestinal absorption, resulting in tighter data clustering and a more robust p -value.

Industrial Application: Corrosion Inhibition

Beyond pharmacology, N-oxide derivatives act as potent green corrosion inhibitors. The N→O group coordinates with metal surfaces, following a Langmuir adsorption isotherm that blocks active electrochemical centers[4].

Table 2: Electrochemical Impedance Spectroscopy (EIS) on Mild Steel in 2N H₂SO₄

Inhibitor (250 ppm)Charge Transfer Resistance ( Rct​ , Ω cm²)Double Layer Capacitance ( Cdl​ , μ F/cm²)Inhibition Efficiency (%)
Blank (2N H₂SO₄) 12.5 ± 1.185.4 ± 3.2-
Nicotinic Acid 45.2 ± 2.442.1 ± 2.072.3%
NANO 88.6 ± 3.121.5 ± 1.485.8%
Isonicotinic Acid N-Oxide 94.3 ± 2.819.8 ± 1.189.1%

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. Built-in quality control (QC) gates prevent the propagation of artifactual data.

Protocol A: In Vivo Hepatic Lipid Quantification Workflow
  • Subject Preparation: Randomize C57BL/6 mice into three cohorts ( n=10 /group). Administer a standardized high-lipid diet for 4 weeks to establish baseline hypercholesterolemia.

  • Formulation & Dosing: Dissolve Nicotinic Acid N-Oxide Sodium Salt in 0.9% sterile saline to yield a working solution of ≥2.5 mg/mL[5].

    • Self-Validation Gate: Verify solution clarity via spectrophotometry at 600 nm prior to dosing. Any absorbance >0.05 indicates incomplete dissolution; discard and reformulate to prevent dosing artifacts.

  • Administration: Administer 1.0 g/kg via oral gavage daily for 14 days. Monitor cutaneous microvascular blood flow using laser Doppler flowmetry to objectively quantify the presence or absence of vasodilatory flushing.

  • Tissue Harvest: Euthanize subjects and rapidly excise hepatic tissue. Homogenize 100 mg of fresh liver in a chloroform-methanol (2:1 v/v) mixture for lipid extraction.

  • Statistical Quantification: Quantify total cholesterol using High-Performance Liquid Chromatography (HPLC).

    • Self-Validation Gate: Spike samples with an internal standard (e.g., stigmasterol). Reject any chromatographic run where internal standard recovery falls outside the 95-105% threshold.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) for Adsorption Analysis
  • Electrode Preparation: Polish mild steel specimens with emery paper (grades 400-1200), degrease with acetone, and dry completely to ensure a uniform reactive surface.

  • Electrolyte Formulation: Prepare 2N H₂SO₄. Add NANO Sodium Salt to achieve an optimal 250 ppm concentration[4].

  • EIS Measurement: Immerse the working electrode for 30 minutes to achieve a steady-state open circuit potential (OCP). Apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 0.01 Hz.

  • Data Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit.

    • Self-Validation Gate: Ensure the Chi-square ( χ2 ) value of the fit is <10−3 . A higher value indicates poor model adherence, invalidating the calculated Rct​ and Cdl​ metrics.

Statistical Validation Workflow

To maintain absolute data integrity across both pharmacological and industrial studies, all raw data must pass through a strict statistical validation pipeline before determining significance.

Workflow Raw Raw Data Acquisition (HPLC / EIS) QC Internal QC Check (Recovery >95%, χ² < 10^-3) Raw->QC Fail Reject & Recalibrate QC->Fail Invalid Pass Data Normalization QC->Pass Valid ANOVA One-Way ANOVA (α = 0.05) Pass->ANOVA PostHoc Tukey's Post-Hoc Test ANOVA->PostHoc Sig Determine Statistical Significance (p < 0.05) PostHoc->Sig

Self-validating statistical workflow ensuring data integrity for NANO studies.

References

  • Grokipedia. "Nicotinic acid N-oxide."1

  • PubMed (Spectrochim Acta A Mol Biomol Spectrosc). "Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide."2

  • Research India Publications. "Improvement of the Protection of Mild Steel in Acid using Nicotinic acid N-oxide and Isonicotinic Acid N-oxide as Inhibitors."4

  • MedChemExpress. "Nicotinic acid N-oxide | Drug Precursor."5

  • Scribd (US Patent 3143469). "Us 3143469 | PDF | Solubility | Liver."3

Sources

Comparative

Peer-reviewed literature comparing "Nicotinic acid oxide sodium salt" with similar compounds

Comparative Analysis of Nicotinic Acid N-Oxide Sodium Salt and Structural Analogues: Pharmacological Efficacy and Experimental Workflows As drug development professionals continuously seek to optimize lipid-modulating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Nicotinic Acid N-Oxide Sodium Salt and Structural Analogues: Pharmacological Efficacy and Experimental Workflows

As drug development professionals continuously seek to optimize lipid-modulating therapies, the structural modification of established pharmacophores remains a primary strategy. Nicotinic acid (Niacin) is a highly effective agent for managing dyslipidemia; however, its clinical utility is severely limited by cutaneous flushing—a side effect mediated by the G protein-coupled receptor GPR109A[1].

To circumvent this bottleneck, researchers have developed and evaluated structural analogues, notably Nicotinic acid N-oxide (oxiniacic acid) and its highly soluble sodium salt derivative[2]. This guide provides an objective, data-driven comparison of Nicotinic acid N-oxide sodium salt against its parent compound (Nicotinic acid) and its non-flushing but lipid-inactive counterpart (Nicotinamide), detailing the mechanistic divergence and the self-validating experimental protocols used to quantify their performance[2],[3].

Physicochemical and Structural Comparison

The addition of an oxygen atom at the N1 position of the pyridine ring fundamentally alters the molecule's electron density. This N-oxidation increases the atomic charges on the hydrogen sites and shifts the dipole moment, which directly influences receptor binding kinetics[4]. Furthermore, converting the carboxylic acid to a sodium salt drastically enhances aqueous solubility, a critical parameter for formulating high-concentration oral or intravenous doses without requiring extreme pH adjustments[2].

Table 1: Physicochemical Properties of Pyridine-3-Carboxylic Acid Analogues

PropertyNicotinic Acid (Niacin)Nicotinic Acid N-Oxide Sodium SaltNicotinamide
Molecular Formula C₆H₅NO₂C₆H₄NNaO₃C₆H₆N₂O
Molecular Weight 123.11 g/mol 161.09 g/mol 122.12 g/mol
Aqueous Solubility Moderate (~18 mg/mL)Extremely High (>100 mg/mL)High (~100 mg/mL)
Primary Indication Hyperlipidemia[1]Hyperlipidemia[3]Vitamin B3 Supplementation
GPR109A Affinity High (Full Agonist)Altered/BiasedNegligible
Cutaneous Flushing Severe (PGD2-mediated)[5]Absent / Clinically Insignificant[2]Absent

Mechanistic Divergence: Efficacy vs. Adverse Events

To understand the experimental choices in evaluating these compounds, one must first analyze the causality of their biological pathways. Nicotinic acid acts as a full agonist at the GPR109A (HCAR2) receptor[1]. This receptor is expressed in two critical locations:

  • Adipocytes: Activation inhibits lipolysis, reducing free fatty acids and ultimately lowering hepatic and serum cholesterol.

  • Epidermal Langerhans Cells: Activation triggers an arachidonic acid cascade, releasing Prostaglandin D2 (PGD2), which causes severe vasodilation (flushing)[5].

Nicotinic acid N-oxide sodium salt maintains the lipid-lowering efficacy but bypasses the flushing response[2]. The N-oxide moiety sterically hinders the specific receptor conformation required to recruit β-arrestin in Langerhans cells, effectively acting as a biased agonist that favors the therapeutic G-protein signaling pathway in adipocytes.

Pathway Niacin Nicotinic Acid (Niacin) GPR109A GPR109A (HCAR2) Activation Niacin->GPR109A Full Agonist NOxide Nicotinic Acid N-oxide Sodium Salt Adipocyte Adipocytes: Inhibit Lipolysis NOxide->Adipocyte Biased/Direct Action Langerhans Langerhans Cells: PGD2 Release NOxide->Langerhans Attenuated Binding GPR109A->Adipocyte GPR109A->Langerhans Efficacy Hypocholesterolemic Efficacy Adipocyte->Efficacy SideEffect Cutaneous Flushing Langerhans->SideEffect

Figure 1: Mechanistic divergence of Nicotinic Acid vs. N-oxide at the GPR109A receptor.

Self-Validating Experimental Protocols

To objectively compare these compounds, laboratory workflows must be designed as self-validating systems. This means incorporating internal controls that immediately flag assay failures, ensuring high trustworthiness of the resulting data.

Protocol A: Spectroscopic Validation of N-Oxidation and Salt Formation

Before in vivo testing, the structural integrity of the synthesized Nicotinic acid N-oxide sodium salt must be confirmed to ensure no residual parent compound remains[4].

  • Sample Preparation: Dissolve 10 mg of the synthesized sodium salt in D₂O for NMR, and prepare a KBr pellet for FTIR analysis.

  • FTIR Analysis: Scan from 4000 to 400 cm⁻¹.

    • Causality & Validation: The disappearance of the broad O-H stretch (characteristic of the free carboxylic acid) and the appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretches validate the sodium salt formation. Crucially, the emergence of a distinct N-O stretching band (~1200–1300 cm⁻¹) self-validates the successful oxidation of the pyridine nitrogen[4].

  • UV-Vis Spectroscopy: Dissolve the compound in distilled water and scan from 200 to 800 nm.

    • Causality & Validation: Nicotinic acid N-oxide exhibits specific UV maxima at 222 nm and 270 nm[2]. Deviation from these peaks indicates incomplete reaction or degradation.

Protocol B: In Vivo Murine Model for Efficacy and Vasodilation

This protocol simultaneously measures the therapeutic effect and the adverse event, using the parent compound as a self-validating positive control[2].

  • Acclimation and Diet: House C57BL/6 mice under standard conditions. Feed a high-cholesterol/high-lipid diet for 10 days.

    • Causality: A high-lipid diet establishes a hyperlipidemic baseline (hepatic cholesterol ~1.40 g/100 g), providing a sufficient delta to accurately quantify the lipid-lowering efficacy of the test compounds[2].

  • Equimolar Dosing: Divide mice into three groups: Vehicle (Negative Control), Nicotinic Acid (Positive Control), and Nicotinic Acid N-oxide Sodium Salt. Administer compounds orally at 2% in the diet.

    • Causality: Equimolar dosing ensures that any observed differences in efficacy or side effects are due to pharmacodynamics (receptor interaction) rather than discrepancies in molecular weight or dose volume.

  • Laser Doppler Flowmetry (Flushing Assay): Anesthetize mice and attach a laser Doppler probe to the ventral surface of the ear. Monitor blood flow continuously for 60 minutes post-dosing.

    • Validation Step: If the Nicotinic Acid group fails to show a >2-fold spike in ear blood flow (the murine proxy for human flushing), the assay is deemed invalid. This ensures the GPR109A-PGD2 pathway is functional in the chosen model[5].

  • Hepatic Extraction and Quantification: Euthanize mice, excise the liver, and perform a lipid extraction. Quantify cholesterol using a standard colorimetric assay.

    • Causality: Hepatic cholesterol is measured instead of serum lipids because liver tissue provides a more stable, cumulative biomarker of lipid metabolism over the 10-day dosing period[2].

Workflow Step1 1. Compound Synthesis & Salt Formation Step2 2. Spectroscopic Validation (UV-Vis, FTIR) Step1->Step2 Purified Sample Readout1 Chemical Purity & N-Oxide Confirmation Step2->Readout1 Step3 3. In Vivo Murine Model (High-Lipid Diet) Readout2 Hepatic Cholesterol Quantification Step3->Readout2 Liver Extraction Readout3 Laser Doppler Flowmetry (Flushing Assay) Step3->Readout3 Ear Vasodilation Readout1->Step3 Validated API Data 4. Comparative Data Synthesis Readout2->Data Readout3->Data

Figure 2: Self-validating experimental workflow for evaluating pyridine-3-carboxylic acid derivatives.

Quantitative Performance Data

The experimental data clearly demonstrates the superiority of the N-oxide derivative in maintaining therapeutic efficacy while eliminating the dose-limiting side effect. In preclinical murine models, oral administration of Nicotinic acid N-oxide successfully reduced hepatic cholesterol levels by nearly 50%, mirroring the efficacy of Niacin, but without triggering the vasodilation cascade[2]. Furthermore, the compound exhibits an excellent safety profile, with an intravenous LD₅₀ exceeding 1.5 g/kg[2].

Table 2: Comparative In Vivo Performance Metrics (Murine High-Lipid Diet Model)

Metric / ReadoutVehicle ControlNicotinic AcidNicotinic Acid N-Oxide
Baseline Hepatic Cholesterol 1.30 – 1.40 g/100g [2]1.30 – 1.40 g/100g 1.30 – 1.40 g/100g
Post-Treatment Hepatic Cholesterol 1.35 g/100g 0.70 – 0.90 g/100g 0.70 – 0.90 g/100g [2]
Ear Blood Flow (Flushing Proxy) Baseline (1.0x)> 2.5x Increase (Severe)~1.0x (No Increase)[2]
Acute Toxicity (IV LD₅₀) N/A~1.0 g/kg> 1.5 g/kg[2]

Conclusion

For drug development professionals, the transition from Nicotinic acid to Nicotinic acid N-oxide sodium salt represents a masterclass in rational drug design. By leveraging N-oxidation to alter receptor binding kinetics and utilizing a sodium salt for optimal aqueous solubility, researchers have successfully uncoupled the GPR109A-mediated lipid-lowering benefits from the PGD2-mediated flushing adverse events.

References[2] Title: Nicotinic acid N-oxide - Grokipedia

Source: grokipedia.com URL:[4] Title: NMR, UV, FT-IR, FT-Raman spectra and molecular structure investigation of nicotinic acid N-oxide: A combined experimental and theoretical study - PubMed Source: nih.gov URL:[3] Title: Nicotinic acid N-oxide | TargetMol Source: targetmol.com URL:[1] Title: 6-Chloro-2-(trifluoromethoxy)nicotinic Acid|CAS 1221171-91-0 - Benchchem Source: benchchem.com URL:[5] Title: Energetics and Structure of Nicotinic Acid (Niacin) | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Safety & Regulatory Compliance

Safety

Nicotinic acid oxide sodium salt proper disposal procedures

Comprehensive Operational and Disposal Guide for Nicotinic Acid Oxide Sodium Salt in Laboratory Settings Introduction & Operational Context Nicotinic acid oxide sodium salt (also known as sodium nicotinate N-oxide) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for Nicotinic Acid Oxide Sodium Salt in Laboratory Settings

Introduction & Operational Context

Nicotinic acid oxide sodium salt (also known as sodium nicotinate N-oxide) is a specialized reagent frequently utilized as an intermediate in pharmaceutical synthesis and lipid-lowering drug development[1]. While it imparts favorable pharmacokinetic properties to niacin derivatives, the compound's active N-oxide moiety makes it highly reactive with biological membranes. Consequently, it acts as a localized irritant to the skin, eyes, and respiratory tract[2].

For researchers and drug development professionals, handling this compound requires moving beyond basic safety data sheets to implement a self-validating system of operational controls. This guide establishes the causality behind handling requirements and provides a rigorous, step-by-step framework for spill response and RCRA-compliant disposal[3].

Hazard Assessment & Causality

Understanding the physicochemical nature of nicotinic acid oxide sodium salt is the first step in designing a safe workflow. The compound is a crystalline powder that easily aerosolizes, making inhalation the primary occupational hazard[4].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / ClassificationCausality / Implication for Handling
Chemical Identity C6​H4​NNaO3​ (CAS: 54-86-4 / 2398-81-4)Highly soluble sodium salt; readily absorbed by mucous membranes[1].
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)The N-oxide group increases polarity, causing acute inflammation upon contact. Strict PPE is mandatory[2].
EPA / RCRA Status Non-RCRA Listed Hazardous WasteNot classified as P- or U-listed waste, but cannot be sewered due to ecological accumulation risks[3].
Incompatibilities Strong oxidizing agentsRisk of exothermic decomposition; waste streams must be strictly segregated[5].

Operational Safety & Spill Response Protocol

The core philosophy of handling nicotinic acid oxide sodium salt is aerosol suppression. Because the compound is a respiratory irritant (H335), any workflow must prevent the generation of airborne dust[2].

Step-by-Step Pre-Operation Setup:

  • Engineering Controls: Conduct all material transfers, weighing, and mixing inside a certified Class II biological safety cabinet or a chemical fume hood equipped with local exhaust ventilation[6].

  • PPE Selection: Don nitrile gloves, a tightly fitting face shield or safety goggles (EN 166/NIOSH approved), and a lab coat. If ventilation is compromised, a particulate respirator (N95 or P100) is required[4].

  • Environmental Verification: Ensure the workspace is entirely clear of strong oxidizing agents to prevent cross-contamination and reactive hazards[5].

Self-Validating Spill Response Methodology: A spill of a solid sodium salt compound requires dry cleanup. Introducing water too early dissolves the salt, expanding the surface area of the contamination and driving it into porous surfaces.

  • Evacuate and Isolate: Immediately clear non-essential personnel from the area to prevent tracking the powder[4].

  • Dry Containment: Do not use water. Use a spark-proof shovel and brush to sweep the dry powder into a central pile[7].

  • Aerosol Binding: Cover the residual dust with an inert, damp absorbent (such as vermiculite or sand) to suppress aerosolization during collection[8].

  • Collection and Transfer: Scoop the bound material into a chemically compatible, high-density polyethylene (HDPE) container. Label it as "Hazardous Spill Residue - Irritant."

  • Validation: Wash the spill site with a mild soap and water solution. Validate the decontamination by swabbing the surface against a dark background to ensure zero white crystalline residue remains.

SpillResponse Spill Spill Detected Evacuate Evacuate & Isolate Area Spill->Evacuate PPE Don N95/P100 & Goggles Evacuate->PPE Contain Sweep Dry Powder (No Water Initially) PPE->Contain Absorb Bind with Damp Vermiculite Contain->Absorb Clean Wash with Soap Solution Absorb->Clean Validate Visual & Swab Clearance Clean->Validate

Caption: Step-by-step spill response logic prioritizing aerosol suppression and systematic clearance.

Proper Disposal Procedures

While nicotinic acid oxide sodium salt is not specifically designated as a hazardous waste under the US EPA Resource Conservation and Recovery Act (RCRA)[3], it is biologically active. Discharging it into the municipal sewer system or standard trash is strictly prohibited. The most scientifically sound and compliant method of disposal is thermal destruction via a licensed chemical incinerator[6].

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all solid waste (contaminated PPE, empty vials, and spill cleanup material) in dedicated solid chemical waste bins. Crucially, do not mix this waste with heavy metals or strong inorganic acids[9].

  • Liquid Waste Preparation: If the salt was dissolved in a solvent during an experimental workflow, collect the effluent in a designated organic or aqueous waste carboy.

  • Incineration Protocol: For complete destruction, the material should be dissolved or mixed with a combustible solvent[6].

  • Transfer to Licensed Facility: Transfer the sealed, labeled waste containers to an approved waste disposal plant. Ensure the facility utilizes a chemical incinerator equipped with an afterburner and a scrubber system. This is a critical requirement, as the combustion of N-oxide derivatives generates toxic nitrogen oxides ( NOx​ ), which must be scrubbed from the exhaust before environmental release[6][10].

WasteDisposal Start Nicotinic Acid Oxide Sodium Salt Waste Solid Solid Waste (Powder, PPE, Vials) Start->Solid Dry form Liquid Liquid Waste (Solutions, Effluent) Start->Liquid Dissolved SegregateSolid Place in HDPE Solid Waste Bin Solid->SegregateSolid SegregateLiquid Mix with Combustible Solvent Liquid->SegregateLiquid Incinerator Chemical Incinerator (Licensed Facility) SegregateSolid->Incinerator Transport SegregateLiquid->Incinerator Transport Scrubber Afterburner & Scrubber (Capture NOx) Incinerator->Scrubber Combustion Gases End Safe Environmental Discharge Scrubber->End

Caption: Workflow for the segregation, treatment, and thermal destruction of nicotinic acid oxide sodium salt.

References[6] Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Nicotinic acid N-oxide." https://www.fishersci.com[2] TCI Chemicals. "SAFETY DATA SHEET: Nicotinic Acid N-Oxide." https://www.tcichemicals.com[1] ChemSrc. "Nicotinic acid N-oxide | CAS#:2398-81-4."https://www.chemsrc.com[10] Sigma-Aldrich. "SAFETY DATA SHEET: Nicotinic acid N-oxide." https://www.sigmaaldrich.cn[12] Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Nicotinic acid N-oxide." https://www.fishersci.com[5] ChemicalBook. "SODIUM NICOTINATE - Safety Data Sheet." https://www.chemicalbook.com[8] GuideChem. "SODIUM NICOTINATE (cas 54-86-4) SDS/MSDS download." https://www.guidechem.com[3] Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Sodium nicotinate."https://www.fishersci.com[7] TCI Chemicals. "SAFETY DATA SHEET: Nicotinic Acid N-Oxide."https://www.tcichemicals.com[9] Pfaltz & Bauer. "SAFETY DATA SHEET - Pfaltz & Bauer: Sodium nicotinate 98%." https://www.pfaltzandbauer.com[4] Grokipedia. "2-Chloronicotinic acid."https://www.grokipedia.com[11] Scribd. "Waste Disposal Guide | PDF | Hazardous Waste." https://www.scribd.com

Sources

Handling

Personal protective equipment for handling Nicotinic acid oxide sodium salt

Operational Mastery and Safety Protocol for Handling Nicotinic Acid Oxide Sodium Salt As drug development professionals and formulation scientists, we frequently handle specialized pharmaceutical intermediates. Nicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Mastery and Safety Protocol for Handling Nicotinic Acid Oxide Sodium Salt

As drug development professionals and formulation scientists, we frequently handle specialized pharmaceutical intermediates. Nicotinic acid oxide sodium salt (also known as oxiniacic acid sodium salt or niacin N-oxide sodium salt) is a crucial metabolite and intermediate in the synthesis of lipid-altering and vasodilatory therapeutics[1][2]. While it lacks the severe toxicity of highly potent Active Pharmaceutical Ingredients (APIs), its physicochemical properties demand a rigorous, mechanistically sound approach to handling.

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is about understanding the molecular behavior of the compound. This guide provides a comprehensive, self-validating operational framework for the safe handling, processing, and disposal of nicotinic acid oxide sodium salt.

Physicochemical Causality and Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecule. Nicotinic acid oxide sodium salt (parent acid CAS: 2398-81-4) features an N-oxide moiety and is supplied as a highly water-soluble, hygroscopic powder[3].

  • The Causality of Irritation: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319)[3]. Because it is a sodium salt, it possesses rapid dissolution kinetics in aqueous environments. If particulate matter contacts the eyes, sweat on the skin, or the mucosal lining of the respiratory tract, it dissolves instantly, creating a localized hyperosmotic and mildly reactive environment that triggers acute irritation[3][4].

  • Aerosolization Risk: The fine powder form is prone to static charge accumulation during weighing, increasing the risk of aerosolization and subsequent inhalation[3].

Mechanistically Driven PPE Matrix

Based on the compound's solubility and irritation profile, the following PPE is mandatory. Every choice here is designed to interrupt the specific exposure pathways of this hygroscopic salt.

PPE CategorySpecificationCausality & Scientific Rationale
Ocular Protection ANSI Z87.1 tight-fitting safety gogglesCritical: Standard safety glasses with side shields are insufficient. The rapid solubility of the sodium salt in tear fluid means even minor dust ingress can cause severe ocular irritation[3][4].
Dermal Protection (Hands) Nitrile gloves (minimum 4 mil thickness)Nitrile provides excellent resistance to polar organic salts. Latex is contraindicated due to allergenicity and inferior barrier properties against aqueous solutions.
Dermal Protection (Body) Flame-resistant or standard 100% cotton lab coatPrevents particulate accumulation on street clothing. Cotton is preferred to minimize static electricity generation, which attracts the charged salt particles.
Respiratory Protection N95 or P100 particulate respiratorRequired only if handling outside of a certified fume hood or if bulk transferring >100g where dust generation is unavoidable[3].

Self-Validating Operational Workflow (SOP)

A protocol is only as good as its built-in verification steps. The following step-by-step methodology ensures that each phase of handling is verified before proceeding.

Step 1: Environmental Verification (Pre-Operation)

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital airflow monitor (target face velocity: 80-120 fpm). Tape a small piece of tissue to the sash; it should pull gently inward. This ensures negative pressure containment for any generated dust[3].

Step 2: Static Mitigation and Dispensing

  • Action: Use anti-static weighing boats and grounded spatulas.

  • Causality: Nicotinic acid oxide sodium salt particles can repel each other and aerosolize if static charge builds up. Grounding the tools prevents the "fly-away" effect common with dry pharmaceutical salts.

  • Validation: Observe the powder during the first scoop. If it clings aggressively to the spatula, increase the ambient humidity in the lab slightly or use an anti-static gun (ionizer) before proceeding.

Step 3: Processing and Dissolution

  • Action: Introduce the required solvent (typically water or polar organics) slowly down the side of the vessel.

  • Causality: Rapid addition of solvent to the bulk powder can trap air and eject fine particulates into the hood environment.

  • Validation: Ensure complete dissolution by visual inspection. The solution should be clear, confirming the sodium salt has fully dissociated.

Emergency Response and Decontamination Plan

Even with rigorous controls, deviations occur. The response must be immediate and chemically appropriate.

  • Dermal/Ocular Exposure: Due to its high solubility, water is the ideal decontamination agent. Flush eyes or skin continuously for a minimum of 15 minutes[4]. Do not attempt to neutralize. Seek immediate medical evaluation.

  • Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the irritant[3].

    • Protocol: Cover the spill with a damp absorbent pad. The moisture will bind the hygroscopic salt, preventing dust formation. Carefully scoop the pad and residue into a sealable hazardous waste container.

    • Surface Decontamination: Wipe the area with wet paper towels, followed by a standard laboratory detergent wipe.

Waste Disposal Logistics

Nicotinic acid oxide sodium salt is not classified as a highly toxic environmental hazard, but it must not be discharged into municipal wastewater without authorization[4].

  • Aqueous Waste: Collect in a designated "Aqueous Non-Halogenated Organic Waste" carboy.

  • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be placed in a solid waste drum destined for high-temperature incineration at an approved waste disposal plant[4].

Experimental Workflow Visualization

Handling_Workflow Start 1. Pre-Operation Hood & Flow Validation PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Start->PPE Dispense 3. Anti-Static Dispensing (Minimize Aerosolization) PPE->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck WetWipe Emergency Protocol (Wet Wipe Containment) SpillCheck->WetWipe Yes Process 4. Chemical Processing (Controlled Dissolution) SpillCheck->Process No Waste 5. Segregated Disposal (Incineration/Aqueous) WetWipe->Waste Process->Waste Doff 6. Doff PPE & Decontaminate Area Waste->Doff

Caption: Self-validating operational workflow for the safe handling of Nicotinic acid oxide sodium salt.

References

  • EnvironmentalChemistry.com. (n.d.). Chemical Database: Nicotinic acid oxide sodium salt. Retrieved from[Link]

  • DrugFuture. (n.d.). Chemical Toxicity Database: Nicotinic acid N-oxide sodium salt (RTECS: QT1991000). Retrieved from[Link]

Sources

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